molecular formula C10H7F2N3O2 B1668512 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 166196-11-8

1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1668512
CAS No.: 166196-11-8
M. Wt: 239.18 g/mol
InChI Key: OPJHWTKDQYKYHL-UHFFFAOYSA-N
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Description

CGP-47292 is a metabolite of the novel anti-epileptic compound, CGP 33,101.

Properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O2/c11-7-2-1-3-8(12)6(7)4-15-5-9(10(16)17)13-14-15/h1-3,5H,4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJHWTKDQYKYHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70168080
Record name CGP-47292
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Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

166196-11-8
Record name 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
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Record name CGP-47292
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Record name CGP-47292
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Record name CGP-47292
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Foundational & Exploratory

synthesis of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Introduction: The Significance of the Triazole Scaffold

The 1,2,3-triazole heterocycle is a cornerstone in modern medicinal chemistry, valued for its stability, versatility, and ability to engage in hydrogen bonding.[1] Its resistance to metabolic degradation, along with its role as a bioisostere for amide bonds, makes it a privileged scaffold in drug design.[2][1] The target molecule of this guide, this compound, is a significant compound, notably recognized as a key intermediate in the synthesis of Rufinamide, an anticonvulsant medication used to treat severe epilepsy syndromes.[3][4][5][6]

This guide provides a comprehensive, mechanistically-grounded protocol for the synthesis of this target molecule. The chosen synthetic strategy leverages the power of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry," a concept that has revolutionized chemical synthesis by offering reactions that are high-yielding, wide in scope, and generate minimal byproducts.[7][8][9][10]

Strategic Analysis: A Three-Stage Synthetic Approach

The synthesis is logically structured into three distinct stages, beginning with commercially available starting materials and culminating in the desired carboxylic acid.

  • Preparation of the Azide Synthon: The synthesis initiates with the conversion of 2,6-difluorobenzyl bromide into 2,6-difluorobenzyl azide. This step installs the essential azide functionality required for the subsequent cycloaddition.

  • Formation of the Triazole Core via CuAAC: The cornerstone of the synthesis is the regioselective 1,3-dipolar cycloaddition between the synthesized 2,6-difluorobenzyl azide and an alkyne partner, ethyl propiolate. This "click" reaction forges the stable 1,4-disubstituted triazole ring.

  • Final Hydrolysis to the Carboxylic Acid: The concluding step involves the saponification (base-catalyzed hydrolysis) of the ethyl ester to yield the final product, this compound.

This pathway is superior to the classical thermal Huisgen cycloaddition, which often requires harsh conditions and results in a mixture of 1,4- and 1,5-regioisomers.[8][11][12] The copper-catalyzed variant proceeds efficiently at ambient temperatures and provides exclusive formation of the desired 1,4-disubstituted product.[8][11]

Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of 2,6-Difluorobenzyl Azide

The initial stage involves a standard nucleophilic substitution reaction (SN2) to convert a benzylic halide into the corresponding azide.

Rationale: 2,6-Difluorobenzyl bromide is an excellent substrate for SN2 reactions due to the electron-withdrawing nature of the fluorine atoms, which polarizes the carbon-bromine bond, and the benzylic position, which stabilizes the transition state. Sodium azide serves as a potent and readily available nucleophile.

start 2,6-Difluorobenzyl Bromide product 2,6-Difluorobenzyl Azide start->product S N 2 Reaction 70-75 °C reagent Sodium Azide (NaN3) Solvent: Water or DMF reagent->start

Caption: Workflow for the synthesis of 2,6-difluorobenzyl azide.

Detailed Protocol:

  • To a round-bottom flask, add 2,6-difluorobenzyl bromide (1.0 eq) and a suitable solvent such as water or DMF (dimethylformamide).[13]

  • Add sodium azide (NaN₃, 1.1-1.2 eq).

  • Heat the reaction mixture to approximately 70-75 °C and stir for 12-30 hours.[13]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature. If water was used as the solvent, the product can often be extracted directly with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 2,6-difluorobenzyl azide, which can often be used in the next step without further purification.

Part 2: Copper-Catalyzed Synthesis of Ethyl 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate

This step is the key bond-forming reaction, creating the central triazole ring with high regioselectivity.

Mechanism Rationale: The CuAAC reaction proceeds via a mechanism that is significantly more complex than a simple concerted cycloaddition.[7] The active Cu(I) catalyst is typically generated in situ by the reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[11] The Cu(I) ion first coordinates with the terminal alkyne (ethyl propiolate) to form a copper-acetylide intermediate.[14][15] This intermediate then reacts with the azide in a stepwise fashion, passing through a six-membered copper-containing ring before reductive elimination yields the stable 1,4-disubstituted triazole product.[7][15][]

cluster_reactants Reactants azide 2,6-Difluorobenzyl Azide product Ethyl 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate azide->product CuAAC 'Click' Reaction Room Temperature alkyne Ethyl Propiolate alkyne->product CuAAC 'Click' Reaction Room Temperature catalyst CuSO4·5H2O Sodium Ascorbate Solvent: t-BuOH/H2O catalyst->product

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) step.

Detailed Protocol:

  • In a flask, dissolve 2,6-difluorobenzyl azide (1.0 eq) and ethyl propiolate (1.0-1.1 eq) in a solvent mixture, typically tert-butanol and water (1:1 ratio).[17]

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.2 eq).

  • In another vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq).

  • Add the sodium ascorbate solution to the main reaction flask, followed by the copper(II) sulfate solution. The reaction mixture will typically change color as the Cu(I) catalyst is formed.

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by silica gel chromatography if necessary to yield the pure triazole ester.

Part 3: Hydrolysis to this compound

The final step is the deprotection of the carboxylic acid via hydrolysis of the ethyl ester.

Rationale: Alkaline hydrolysis, or saponification, is an effective and irreversible method for converting an ester to a carboxylic acid.[18][19] A stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), acts as a nucleophile, attacking the ester's carbonyl carbon.[19] The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group. A final acidic workup is required to protonate the carboxylate salt, causing the desired carboxylic acid to precipitate.[20][21]

ester Ethyl 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate product This compound ester->product Saponification & Acidification reagents 1. NaOH or LiOH Solvent: THF/H2O 2. HCl (aq) Workup reagents->ester

Caption: Final hydrolysis step to yield the target carboxylic acid.

Detailed Protocol:

  • Dissolve the triazole ester (1.0 eq) from Part 2 in a mixture of tetrahydrofuran (THF) and water.

  • Add sodium hydroxide (NaOH, 2.0-3.0 eq) or lithium hydroxide (LiOH) and stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting ester.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise until the pH is approximately 2.[20]

  • A precipitate of the carboxylic acid product will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford the final product, this compound, as a solid. The product's identity and purity should be confirmed by NMR, mass spectrometry, and melting point analysis.

Data Summary

The following table summarizes the key transformations in the synthesis.

StepReactionKey Reagents & CatalystsTypical YieldProduct
1 Azide Synthesis (SN2)2,6-Difluorobenzyl bromide, Sodium Azide>90%2,6-Difluorobenzyl Azide
2 CuAAC "Click" ReactionEthyl Propiolate, CuSO₄·5H₂O, Sodium Ascorbate85-95%Ethyl 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate
3 Ester HydrolysisSodium Hydroxide, Hydrochloric Acid>95%This compound

Overall Synthetic Workflow

The complete synthetic pathway is a robust and efficient route to the target molecule, relying on well-established and high-yielding chemical transformations.

Caption: Complete three-step synthesis of the target molecule.

References

physicochemical properties of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CGP-47292)

Abstract

This technical guide provides a comprehensive overview of the core , also known by its synonym Rufinamide Acid or code CGP-47292. As a key metabolite, impurity, and synthetic precursor to the anti-epileptic drug Rufinamide, a thorough understanding of this compound's characteristics is critical for drug development, quality control, and pharmacological research.[1][2][3] This document details the compound's structural features, experimental protocols for determining its key physical properties, and its spectroscopic signature for unambiguous identification. The methodologies are presented from the perspective of a senior application scientist, emphasizing the rationale behind procedural choices to ensure data integrity and reproducibility.

Introduction

Chemical Identity and Nomenclature

This compound is a heterocyclic compound integral to the pharmaceutical landscape. Its unambiguous identification is established through a consistent set of identifiers.

IdentifierValue
Systematic Name 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid[4]
Common Synonyms Rufinamide Acid, CGP-47292, 4-Descarboxamido Rufanamide 4-Carboxylic Acid[1][5][6]
CAS Number 166196-11-8[3][7][8]
Molecular Formula C₁₀H₇F₂N₃O₂[5][9]
Molecular Weight 239.18 g/mol [5][9]
Significance in a Pharmaceutical Context

The relevance of this carboxylic acid is intrinsically linked to Rufinamide (1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide ), an established anticonvulsant medication used for treating seizure disorders such as Lennox-Gastaut syndrome.[10] This carboxylic acid derivative serves multiple roles:

  • Metabolite: It is a known metabolite of Rufinamide, making it a critical reference standard for pharmacokinetic and drug metabolism studies.[5]

  • Degradation Product: The compound is the primary product of the alkaline hydrolysis of Rufinamide.[2] Its quantification is therefore a validated method for stability-indicating assays in pharmaceutical formulations.[2]

  • Synthetic Intermediate: It is a late-stage intermediate in several patented synthetic routes leading to Rufinamide, where the carboxylic acid is converted to the primary amide.[11]

A precise characterization of its physicochemical properties is thus not merely academic but a regulatory and developmental necessity for ensuring the purity, stability, and safety of Rufinamide.

Chemical Structure and Stereochemistry

Molecular Structure

The molecule consists of a 1,2,3-triazole ring, substituted at the N1 position with a 2,6-difluorobenzyl group and at the C4 position with a carboxylic acid group. The planar triazole and phenyl rings are not coplanar; X-ray crystallography of the corresponding ethyl ester shows a significant dihedral angle of 73.74 (9)° between the two rings.[12]

Caption: Chemical structure of the title compound.

Stereochemical Considerations

The molecule does not possess any chiral centers and is therefore achiral.[5] No stereoisomers are possible, which simplifies its analysis and purification.

Core Physicochemical Properties

The following properties are fundamental to understanding the compound's behavior in both laboratory and physiological environments. While specific experimental values are not all available in public literature, the standard protocols for their determination are outlined below.

PropertyExpected Value / StateExperimental Method
Physical State White to Off-White SolidVisual Inspection
Melting Point To Be Determined (TBD)Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus
Solubility TBD (Expected: Poorly soluble in water, soluble in polar aprotic solvents like DMSO, DMF)Thermodynamic Shake-Flask Method
Acidity (pKa) TBD (Expected: ~3.5 - 4.5)Potentiometric Titration
Lipophilicity (Log P) TBDShake-Flask Method or Reverse-Phase HPLC
Experimental Protocol: pKa Determination by Potentiometric Titration

Causality: The pKa, or acid dissociation constant, is a critical parameter that governs a molecule's ionization state at a given pH. This influences its solubility, membrane permeability, and receptor binding. Potentiometric titration is the gold-standard method as it directly measures the pH change upon addition of a titrant, allowing for precise calculation of the pKa from the titration curve's half-equivalence point.

Methodology:

  • Preparation: Accurately weigh ~10 mg of the compound and dissolve in a co-solvent system (e.g., 50:50 Methanol:Water) to ensure complete dissolution.

  • Titration Setup: Place the solution in a thermostated vessel at 25°C. Use a calibrated pH electrode and an automated burette.

  • Titration: Titrate the solution with a standardized solution of 0.01 M NaOH. Record the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH value at the half-neutralization point. The first derivative of the plot (dpH/dV) can be used to accurately locate the equivalence point.

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides atom-level structural information. While a public spectrum is not available, the expected signals can be predicted based on the known structure.

  • Expected ¹H NMR Spectrum (in DMSO-d₆):

    • ~13-14 ppm: A very broad singlet corresponding to the carboxylic acid proton (-COOH). This signal would disappear upon a D₂O shake.

    • ~8.5-9.0 ppm: A singlet for the proton on the C5 of the triazole ring.

    • ~7.0-7.6 ppm: A complex multiplet pattern for the three aromatic protons on the difluorobenzyl ring.

    • ~5.8 ppm: A singlet for the two benzylic methylene protons (-CH₂-).

  • Expected ¹³C NMR Spectrum (in DMSO-d₆):

    • ~160-165 ppm: Carbonyl carbon of the carboxylic acid.

    • ~158-162 ppm (doublet): Two carbons of the phenyl ring attached to fluorine (C-F coupling).

    • ~110-145 ppm: Remaining aromatic and triazole carbons.

    • ~50-55 ppm: Benzylic methylene carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and gain structural information from fragmentation patterns. Electrospray ionization (ESI) is the preferred method for this polar molecule.

  • Expected Fragmentation (ESI, Negative Mode):

    • Parent Ion: A strong signal for the deprotonated molecule [M-H]⁻ at m/z 238.1.

    • Key Fragment: A prominent fragment resulting from the loss of CO₂ (44 Da), giving a peak at m/z 194.1. This decarboxylation is a characteristic fragmentation pathway for carboxylic acids.[13][14]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

  • Characteristic Vibrational Modes:

    • 3300-2500 cm⁻¹: A very broad and strong absorption band characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer.[13]

    • ~1700-1725 cm⁻¹: A strong, sharp absorption from the C=O (carbonyl) stretch of the carboxylic acid.[13]

    • ~1600 cm⁻¹ & ~1475 cm⁻¹: Absorptions from C=C stretching within the aromatic ring.

    • ~1200-1300 cm⁻¹: C-O stretching and O-H bending vibrations.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity of the compound and for its quantification in stability studies. A validated stability-indicating method has been published.[2]

Experimental Protocol: Purity Determination by RP-HPLC [2]

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Accurately weigh ~1 mg of sample prep2 Dissolve in Diluent (Acetonitrile:Water 50:50) to 1 mg/mL prep1->prep2 hplc1 Inject 10 µL onto Kromasil C8 Column prep2->hplc1 hplc2 Isocratic Elution: Acetonitrile:Water (50:50 v/v) hplc1->hplc2 hplc3 UV Detection at 210 nm hplc2->hplc3 data1 Integrate Chromatogram hplc3->data1 data2 Calculate Purity by Area Percent Method data1->data2

Caption: Workflow for HPLC purity analysis.

  • Rationale: This reverse-phase (RP-HPLC) method effectively separates the polar carboxylic acid from its less polar amide precursor (Rufinamide) and other potential non-polar impurities. The C8 column provides sufficient retention without excessive peak tailing. UV detection at 210 nm is chosen to capture the electronic transitions of the aromatic and triazole chromophores, ensuring high sensitivity.[2]

Synthesis and Chemical Stability

Key Synthetic Routes

The title compound is accessible through two primary pathways:

  • Direct Synthesis: A common route involves the [3+2] cycloaddition (Huisgen cycloaddition) of 2-(azidomethyl)-1,3-difluorobenzene with an ethyl or methyl propiolate. The resulting ester is then hydrolyzed under basic or acidic conditions to yield the final carboxylic acid.[11][12]

  • Degradation: As previously noted, the compound is formed via the hydrolysis of the amide bond in Rufinamide, a reaction that proceeds readily under alkaline conditions.[2]

cluster_synthesis Direct Synthesis cluster_degradation Degradation Pathway start1 2-(azidomethyl)-1,3-difluorobenzene + Ethyl Propiolate inter Ethyl 1-(2,6-difluorobenzyl)- 1H-1,2,3-triazole-4-carboxylate start1->inter Cycloaddition product 1-(2,6-Difluorobenzyl)- 1H-1,2,3-triazole-4-carboxylic acid inter->product Hydrolysis rufinamide Rufinamide rufinamide->product Alkaline Hydrolysis

References

1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic Acid

Introduction: The Imperative of Unambiguous Structure Verification

The core challenge lies in confirming the precise connectivity and regiochemistry of the substituted triazole ring. The ubiquitous copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is expected to yield the 1,4-disubstituted regioisomer, but verification is paramount.[3] This guide outlines a self-validating workflow that combines mass spectrometry, infrared spectroscopy, and a suite of nuclear magnetic resonance techniques to build an unassailable case for the molecular structure.

Part 1: Foundational Analysis - Molecular Mass and Elemental Composition

Before delving into the intricacies of atomic connectivity, the first step is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, offering unambiguous elemental composition from a highly accurate mass measurement.[4][5]

High-Resolution Mass Spectrometry (HRMS)

Causality: The objective is to measure the mass of the molecular ion with sufficient accuracy (typically < 5 ppm) to distinguish its elemental formula (C₁₀H₇F₂N₃O₂) from all other plausible combinations of elements.[4] Electrospray ionization (ESI) is the preferred method for this molecule due to the presence of the polar carboxylic acid group, which is readily ionized in either positive or negative mode.

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized material in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1).

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization Mode: Acquire data in both positive and negative ion modes. In positive mode, the protonated molecule [M+H]⁺ is expected, while in negative mode, the deprotonated molecule [M-H]⁻ is expected.

  • Mass Analyzer: Utilize a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution measurement.

  • Data Analysis: Compare the measured accurate mass of the most abundant ion to the theoretical mass calculated for the proposed formula.

Expected Data & Interpretation: The molecular formula C₁₀H₇F₂N₃O₂ corresponds to a theoretical monoisotopic mass of 239.0509.[6]

IonTheoretical m/zExpected Measured m/z (within 5 ppm)
[M+H]⁺240.0587240.0587 ± 0.0012
[M-H]⁻238.0431238.0431 ± 0.0012

Confirmation of the measured mass within this tolerance provides strong evidence for the correct elemental composition. Further analysis of the fragmentation patterns in tandem MS (MS/MS) can provide initial structural clues.[7][8] Key expected fragments would arise from the loss of N₂ (characteristic of triazoles), CO₂, and cleavage at the benzylic position.[7]

Part 2: Functional Group Identification via Infrared Spectroscopy

With the molecular formula established, the next logical step is to verify the presence of the key functional groups. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful tool for identifying characteristic bond vibrations.[9]

Causality: Each functional group (carboxylic acid, aromatic ring, triazole) has a distinct set of vibrational frequencies. Observing absorption bands at these specific wavenumbers confirms their presence in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

  • Data Analysis: Identify the key absorption bands and assign them to their corresponding functional groups.

Expected Data & Interpretation:

Wavenumber (cm⁻¹)Intensity / ShapeAssignment
3300-2500Very Broad, StrongO-H stretch of hydrogen-bonded carboxylic acid dimer[10][11]
~1710Strong, SharpC=O stretch of the carboxylic acid[11]
~1620, ~1480Medium-Weak, SharpC=C stretching vibrations of the aromatic ring
~1250StrongC-O stretch of the carboxylic acid[10]
~1100StrongC-F stretch of the difluorobenzyl group
~940Medium, BroadOut-of-plane O-H bend of the carboxylic acid dimer[12]

The most telling feature is the exceptionally broad O-H stretch from 3300-2500 cm⁻¹, which is characteristic of a carboxylic acid dimer and often partially obscures the C-H stretching region.[10] This, combined with the strong carbonyl (C=O) peak, provides unequivocal evidence for the -COOH group.

Part 3: Definitive Connectivity Mapping with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[13] For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is required to solve the complete structural puzzle.

Workflow for NMR-Based Structure Elucidation

The following diagram illustrates the logical workflow for acquiring and interpreting NMR data to achieve unambiguous structure confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_int Data Interpretation & Integration Prep Dissolve ~10-20 mg in 0.6 mL DMSO-d6 H1 1H NMR (Proton Environments) Prep->H1 Analyze First C13 13C{1H} NMR (Carbon Skeleton) H1->C13 Correlate Assign Assign Signals to Specific Atoms H1->Assign F19 19F NMR (Fluorine Environments) C13->F19 HSQC 2D HSQC (Direct C-H Bonds) C13->HSQC C13->Assign F19->Assign HMBC 2D HMBC (Long-Range C-H Bonds) HSQC->HMBC Define Connectivity HSQC->Assign Connect Confirm Connectivity (HMBC) HMBC->Connect Assign->Connect Final Final Structure Confirmation Connect->Final

Caption: Workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy

Causality: The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons).

Experimental Protocol:

  • Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO is an excellent choice as it will solubilize the carboxylic acid and its acidic proton will be observable.

  • Acquisition: Record the spectrum on a 400 MHz or higher spectrometer.

  • Analysis: Integrate the signals, determine chemical shifts (δ) in ppm, and analyze splitting patterns (multiplicity).

Expected Data & Interpretation (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5Broad Singlet1HCarboxylic Acid (-COOH)Very downfield shift due to acidity and hydrogen bonding.[11]
~8.7Singlet1HTriazole C5-HProtons on electron-deficient triazole rings are significantly deshielded.[14]
~7.5Triplet1HAromatic C4'-H (para to CH₂)Typical aromatic region; triplet due to coupling to two equivalent ortho fluorine atoms.
~7.2Triplet2HAromatic C3'-H & C5'-H (meta to CH₂)Typical aromatic region; triplet due to coupling to adjacent proton and fluorine.
~5.8Singlet2HBenzyl (-CH₂-)Singlet as there are no adjacent protons. Located between two electron-withdrawing groups (ring, triazole).
¹³C and ¹⁹F NMR Spectroscopy

Causality: The ¹³C NMR spectrum identifies all unique carbon environments in the molecule. The ¹⁹F NMR spectrum confirms the chemical environment of the fluorine atoms and can reveal couplings to nearby carbon and hydrogen atoms.

Expected ¹³C Data & Interpretation (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~161Carboxylic Acid C=OTypical downfield shift for a carboxyl carbon.[11]
~160 (d, J≈250 Hz)Aromatic C2'/C6'Directly bonded to fluorine, resulting in a large one-bond C-F coupling (¹JCF). Appears as a doublet.
~145Triazole C4Carbon of the triazole ring attached to the carboxylic acid.
~132 (t, J≈10 Hz)Aromatic C4'Triplet due to two-bond coupling to two equivalent fluorine atoms (²JCF).
~125Triazole C5Carbon of the triazole ring attached to the proton.
~112 (d, J≈20 Hz)Aromatic C3'/C5'Doublet due to coupling to the adjacent fluorine.
~110 (t, J≈25 Hz)Aromatic C1'Triplet due to two-bond coupling to two equivalent fluorine atoms (²JCF).
~50Benzyl -CH₂-Aliphatic carbon signal, shifted downfield by attachment to the aromatic ring and nitrogen.

Expected ¹⁹F Data: A single signal in the ¹⁹F NMR spectrum would confirm the chemical equivalence of the two fluorine atoms, consistent with the 2,6-disubstitution pattern.

2D NMR: Confirming the Regioisomer

While 1D NMR provides strong evidence, two-dimensional (2D) NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) provide the definitive proof of connectivity.

Causality: HMBC detects correlations (couplings) between protons and carbons that are separated by 2 or 3 bonds. This allows us to piece the molecular fragments together. The key correlation to confirm the 1,4-disubstituted triazole is between the benzylic protons (-CH₂-) and the triazole ring carbons.

Caption: Key HMBC correlations confirming the 1,4-regioisomer.

Key Expected HMBC Correlations:

  • Benzylic CH₂ Protons (~5.8 ppm) to Triazole C5 (~125 ppm): This 3-bond correlation is crucial. It proves the benzyl group is attached to the N1 position of the triazole ring, confirming the 1,4-disubstitution pattern.

  • Benzylic CH₂ Protons (~5.8 ppm) to Aromatic C1' (~110 ppm) and C2'/C6' (~160 ppm): Confirms the attachment of the methylene group to the difluorophenyl ring.

  • Triazole C5-H Proton (~8.7 ppm) to Triazole C4 (~145 ppm): Confirms the connectivity within the triazole ring itself.

The observation of these specific cross-peaks in the HMBC spectrum leaves no doubt about the regiochemistry and overall connectivity of the molecule.

Conclusion: A Convergent and Self-Validating Approach

The structure elucidation of this compound is achieved not by a single measurement, but by the logical integration of multiple, orthogonal analytical techniques. HRMS establishes the elemental formula. FTIR confirms the presence of the required functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments maps the precise atomic connectivity, unambiguously confirming the 1,4-disubstituted regioisomer. This multi-faceted approach ensures a high degree of confidence and creates a self-validating dataset, which is the standard required in modern chemical and pharmaceutical research. The data are further supported by literature reports on analogous structures, such as the crystal structure of the corresponding ethyl ester, which shows the same core framework.[15]

References

A Comprehensive Spectroscopic and Synthetic Guide to 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, a key intermediate in the synthesis of the anticonvulsant drug Rufinamide.[1][2][3] Addressed to researchers and professionals in drug development and chemical synthesis, this document elucidates the structural features of the molecule through a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a validated synthetic protocol is presented, offering a holistic view of the compound's chemical profile. The causality behind experimental choices and data interpretation is explained to ensure both scientific integrity and practical applicability.

Introduction and Molecular Overview

This compound (CAS RN: 166196-11-8) is a heterocyclic organic compound with the molecular formula C₁₀H₇F₂N₃O₂ and a molecular weight of approximately 239.18 g/mol .[1][4] Its structure is defined by three key moieties: a 2,6-difluorobenzyl group, a 1,2,3-triazole ring, and a carboxylic acid functional group. This compound serves as a crucial precursor in the multi-step synthesis of Rufinamide, an antiepileptic agent used for treating seizures associated with Lennox-Gastaut syndrome.[3][5] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and regulatory compliance in pharmaceutical manufacturing.

Figure 1: Chemical Structure of this compound
(Image of the chemical structure would be placed here)

This guide will deconstruct the spectroscopic data, correlating specific signals and absorption bands to the distinct structural features of the molecule.

Spectroscopic Data Analysis: Unveiling the Molecular Architecture

Spectroscopic analysis provides a non-destructive method to confirm the identity and purity of a synthesized compound. Each technique offers a unique perspective on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR (Proton NMR) Analysis: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

    • Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected far downfield, typically in the range of 12.0-13.0 ppm . This significant downfield shift is due to the acidic nature of the proton and its involvement in hydrogen bonding. Its broadness is a characteristic result of chemical exchange.

    • Triazole Proton (-CH=): A sharp singlet is anticipated between 8.0-8.5 ppm . The electron-withdrawing nature of the adjacent nitrogen atoms and the carboxylic acid group deshields this proton, shifting it downfield.

    • Aromatic Protons (C₆H₃F₂): The 2,6-difluorobenzyl group presents a symmetric A₂B spin system. The proton at the 4-position (para) will appear as a triplet (or more complex multiplet) around 7.4-7.6 ppm due to coupling with the two equivalent fluorine atoms and the two adjacent meta protons. The two equivalent protons at the 3- and 5-positions (meta) will appear as a triplet (or doublet of doublets) around 7.0-7.2 ppm , coupling to the para proton and the adjacent fluorine atoms.

    • Methylene Protons (-CH₂-): A sharp singlet is expected around 5.7-5.9 ppm . These protons are deshielded by the adjacent electronegative triazole ring and the aromatic system. The absence of adjacent protons results in a singlet multiplicity.

  • ¹³C NMR (Carbon NMR) Analysis: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

    • Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is highly deshielded and will appear in the 160-170 ppm range.[6]

    • Triazole Carbons: The two carbons of the triazole ring are expected in the 125-145 ppm region. The carbon bearing the carboxylic acid (C4) will be further downfield than the protonated carbon (C5).

    • Aromatic Carbons (C₆H₃F₂): Due to the effects of fluorine substitution (large C-F coupling constants), the aromatic region will show complex signals. The carbon directly bonded to the fluorine atoms (C2, C6) will be a doublet with a large coupling constant, appearing around 160-163 ppm . The ipso-carbon (C1) will be found around 113-115 ppm . The carbons at the 3- and 5-positions (meta) will appear around 112-114 ppm , and the carbon at the 4-position (para) will be shifted downfield to approximately 132-134 ppm .

    • Methylene Carbon (-CH₂-): The benzylic methylene carbon signal is expected in the 45-50 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is the hallmark of a carboxylic acid, appearing from 2500 to 3300 cm⁻¹ . This broadening is due to extensive intermolecular hydrogen bonding, which forms a stable dimer structure.[6]

  • C=O Stretch (Carboxylic Acid): A sharp and very strong absorption will be observed around 1700-1725 cm⁻¹ , characteristic of the carbonyl group in a carboxylic acid dimer.[6]

  • C=C and C=N Stretches: Aromatic C=C and triazole C=N stretching vibrations will appear as multiple medium-to-weak bands in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: Strong absorptions corresponding to the carbon-fluorine bonds are expected in the 1100-1300 cm⁻¹ range.

  • C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic (CH₂) C-H stretches appear just below 3000 cm⁻¹. These may be obscured by the broad O-H band.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

  • Molecular Ion (M⁺): The molecular ion peak [M]⁺ should be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound, approximately 239.18 .

  • Key Fragmentation Patterns:

    • Loss of COOH: A prominent fragment at m/z 194 resulting from the loss of the carboxylic acid group (a loss of 45 Da).

    • Loss of H₂O: A fragment at m/z 221 from the loss of water (18 Da).

    • Difluorobenzyl Cation: A strong peak at m/z 127 corresponding to the stable [C₇H₅F₂]⁺ cation, formed by cleavage of the C-N bond between the methylene group and the triazole ring. This is often a base peak.

    • Loss of the Benzyl Group: A fragment corresponding to the triazole-4-carboxylic acid moiety at m/z 112 .

Data Summary

Spectroscopic TechniqueFeatureExpected Chemical Shift / Wavenumber / m/zRationale
¹H NMR -COOH12.0 - 13.0 ppm (broad s)Acidic proton, hydrogen bonding.
Triazole-H8.0 - 8.5 ppm (s)Deshielded by triazole ring and COOH group.
Aromatic-H (para)7.4 - 7.6 ppm (m)Environment within the difluorophenyl ring.
Aromatic-H (meta)7.0 - 7.2 ppm (m)Environment within the difluorophenyl ring.
-CH₂-5.7 - 5.9 ppm (s)Deshielded by triazole and aromatic rings.
¹³C NMR -C OOH160 - 170 ppmDeshielded carbonyl carbon.
C -F160 - 163 ppm (d)Direct attachment to highly electronegative fluorine.
Triazole & Aromatic C s112 - 145 ppmStandard range for sp² carbons in these environments.
-C H₂-45 - 50 ppmAliphatic carbon adjacent to two sp² systems.
IR O-H Stretch2500 - 3300 cm⁻¹ (broad, strong)Intermolecular hydrogen bonding in carboxylic acid dimer.[6]
C=O Stretch1700 - 1725 cm⁻¹ (sharp, strong)Carbonyl of a carboxylic acid dimer.[6]
C-F Stretch1100 - 1300 cm⁻¹ (strong)Characteristic C-F bond vibration.
MS Molecular Ion [M]⁺~239Corresponds to the molecular weight C₁₀H₇F₂N₃O₂.
[M - COOH]⁺~194Loss of the carboxylic acid functional group.
[C₇H₅F₂]⁺~127Formation of the stable 2,6-difluorobenzyl cation.

Experimental Protocol: Synthesis

The synthesis of this compound is typically achieved via a [3+2] cycloaddition reaction followed by saponification. This protocol is adapted from established procedures for the synthesis of Rufinamide intermediates.[7][8]

Step 1: Synthesis of 2-(Azidomethyl)-1,3-difluorobenzene
  • Reagents: 2,6-Difluorobenzyl bromide (1.0 equiv), Sodium Azide (NaN₃, 1.1 equiv), Acetone/Water (4:1 v/v).

  • Procedure: a. Dissolve 2,6-Difluorobenzyl bromide in the acetone/water solvent mixture in a round-bottom flask equipped with a magnetic stirrer. b. Add sodium azide portion-wise at room temperature. c. Heat the reaction mixture to reflux (approx. 60-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the mixture to room temperature and remove the acetone under reduced pressure. e. Add water and extract the aqueous layer with ethyl acetate (3x). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the azide intermediate as an oil. Caution: Organic azides are potentially explosive and should be handled with care.

Step 2: Synthesis of Methyl 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate
  • Reagents: 2-(Azidomethyl)-1,3-difluorobenzene (1.0 equiv), Methyl propiolate (1.0 equiv), Toluene.

  • Procedure: a. Dissolve the azide intermediate from Step 1 in toluene in a round-bottom flask. b. Add methyl propiolate dropwise to the solution. c. Heat the mixture to reflux (approx. 110 °C) and stir for 12-24 hours, monitoring by TLC. d. After completion, cool the reaction and remove the toluene under reduced pressure. The crude product can be purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the methyl ester.

Step 3: Hydrolysis to this compound
  • Reagents: Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate (1.0 equiv), Lithium Hydroxide (LiOH, 1.5 equiv), Tetrahydrofuran (THF)/Water (3:1 v/v).

  • Procedure: a. Dissolve the methyl ester from Step 2 in the THF/water solvent mixture. b. Add lithium hydroxide and stir the mixture vigorously at room temperature for 2-4 hours. c. Monitor the disappearance of the starting material by TLC. d. Once the reaction is complete, remove the THF under reduced pressure. e. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. f. Cool the aqueous layer in an ice bath and acidify to pH 2-3 using 1M HCl. g. The white precipitate of the carboxylic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Azide Formation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Saponification A 2,6-Difluorobenzyl Bromide C 2-(Azidomethyl)-1,3-difluorobenzene A->C Reflux in Acetone/Water B Sodium Azide (NaN₃) B->C C_ref Azide Intermediate D Methyl Propiolate E Methyl 1-(2,6-Difluorobenzyl)-1H- 1,2,3-triazole-4-carboxylate D->E E_ref Methyl Ester Intermediate C_ref->E Reflux in Toluene [3+2] Cycloaddition F LiOH, then HCl G 1-(2,6-Difluorobenzyl)-1H- 1,2,3-triazole-4-carboxylic acid F->G E_ref->G Hydrolysis

Caption: Synthetic pathway for the target carboxylic acid.

Conclusion

The structural identity of this compound is unequivocally confirmed by a synergistic analysis of NMR, IR, and MS data. The characteristic signals, including the broad carboxylic acid proton in ¹H NMR, the strong carbonyl absorption in IR, and the predictable fragmentation in mass spectrometry, provide a robust analytical fingerprint. This guide serves as a foundational reference for scientists engaged in the synthesis and characterization of this important pharmaceutical intermediate, ensuring high standards of quality and consistency in research and development.

References

A Technical Guide to the Synthesis of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic Acid: A Core Precursor for the Antiepileptic Drug Rufinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Rufinamide, marketed as Banzel® or Inovelon®, is a triazole-derivative antiepileptic drug (AED) pivotal in the adjunctive treatment of seizures associated with Lennox-Gastaut Syndrome (LGS), a severe form of childhood-onset epilepsy.[1][2][3][4] Unlike many traditional AEDs, Rufinamide's structure is unique, centered around a 1,2,3-triazole core.[1][2] Its primary mechanism of action involves the modulation of voltage-gated sodium channels, specifically by prolonging their inactive state, which helps to stabilize neuronal membranes and limit seizure propagation.[2][4] The synthesis of this crucial pharmaceutical agent relies heavily on the strategic formation of its heterocyclic core. This guide provides an in-depth technical examination of a key intermediate, 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid , detailing its synthesis, chemical rationale, and subsequent conversion to Rufinamide for researchers, chemists, and professionals in drug development.

The Strategic Importance of the Triazole Core

The synthesis of Rufinamide is a prime example of modern heterocyclic chemistry, where the construction of the central 1,2,3-triazole ring is the cornerstone of the entire process. The most fundamental and widely employed method for creating this moiety is the Huisgen 1,3-dipolar cycloaddition .[5][6] This reaction involves the [3+2] cycloaddition of an organic azide (the 1,3-dipole) with a dipolarophile, typically an alkyne or alkene, to form a five-membered ring.[5][7]

For the synthesis of the target precursor, this compound, the key building blocks are:

  • The 1,3-Dipole: 2,6-Difluorobenzyl azide

  • The Dipolarophile: Propiolic acid

This specific cycloaddition directly installs the necessary substituents at the 1- and 4-positions of the triazole ring, making it a highly efficient route to the desired carboxylic acid intermediate.[8][9]

References

An In-depth Technical Guide to 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 166196-11-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methodologies, and potential applications of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, identified by CAS number 166196-11-8. This compound is a key intermediate and a known impurity in the synthesis of the antiepileptic drug Rufinamide. This guide will delve into its structural elucidation, spectroscopic data, and potential biological activities, including its relationship with Rufinamide and the broader herbicidal potential of triazole derivatives. A detailed experimental protocol for its analysis via High-Performance Liquid Chromatography (HPLC) is also presented, along with a list of known suppliers. This document is intended to be a valuable resource for researchers in medicinal chemistry, drug development, and agrochemical science.

Introduction

This compound is a triazole derivative of significant interest in the pharmaceutical industry. Its primary recognition comes from its role as a crucial precursor and a process impurity in the manufacturing of Rufinamide, a medication used for the adjunctive treatment of seizures associated with Lennox-Gastaut syndrome.[1][2] The presence and quantification of this impurity are critical for the quality control and regulatory compliance of Rufinamide formulations.[3] Beyond its role as an impurity, the inherent chemical structure of a substituted triazole suggests the potential for broader biological activities, a notion supported by the wide range of applications for triazole-containing compounds in medicine and agriculture.[4] This guide aims to consolidate the available technical information on this compound, providing a foundation for further research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 166196-11-8[5]
Molecular Formula C₁₀H₇F₂N₃O₂[5]
Molecular Weight 239.18 g/mol [6]
IUPAC Name 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid[7]
Appearance White to off-white solid[5]
Melting Point Not explicitly stated in the search results.
Boiling Point Predicted: 442.0 ± 55.0 °C
Solubility Slightly soluble in water; soluble in organic solvents like methanol and ethanol.
pKa Predicted: 3.25 ± 0.50

Note: Some physical properties are predicted values and should be confirmed experimentally.

Synthesis and Manufacturing

The synthesis of this compound is intricately linked to the production of Rufinamide. A common synthetic route involves a one-pot reaction that can be adapted to yield the carboxylic acid.[8] The general synthetic pathway is illustrated below.

G cluster_0 Step 1: Azide Formation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Hydrolysis A 2,6-Difluorobenzyl bromide C 2-(Azidomethyl)-1,3-difluorobenzene A->C in water, 70-75°C, 30h B Sodium Azide (NaN3) B->C E Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate C->E in water, room temperature D Methyl propiolate D->E F This compound E->F Alkaline Hydrolysis (e.g., NaOH)

Caption: Synthetic pathway for this compound.

Experimental Protocol Insight:

The synthesis begins with the reaction of 2,6-difluorobenzyl bromide with an azide source, typically sodium azide, to form 2-(azidomethyl)-1,3-difluorobenzene.[8] This intermediate then undergoes a 1,3-dipolar cycloaddition reaction with an acetylene derivative. For the synthesis of the target carboxylic acid, methyl propiolate is used, which results in the formation of the corresponding methyl ester.[8] The final step to obtain the carboxylic acid is the hydrolysis of this methyl ester, which can be achieved under alkaline conditions. The entire process can be performed as a one-pot synthesis for the production of Rufinamide, with the isolation of the carboxylic acid intermediate being a key step for its use as a reference standard or for further derivatization.[8]

Spectroscopic and Analytical Data

Accurate identification and quantification of this compound are crucial, particularly in the context of pharmaceutical quality control.

Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the difluorobenzyl group, a singlet for the methylene (-CH₂) protons, and a singlet for the proton on the triazole ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the difluorobenzyl ring, the methylene carbon, the carbons of the triazole ring, and the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (239.18 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the benzyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically in the range of 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), C-F stretching vibrations, and aromatic C-H and C=C stretching. The IR spectrum of the degradation product of Rufinamide, which is this carboxylic acid, would notably lack the -NH₂ stretching bands present in the parent drug.[9][10]

Analytical Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A validated RP-HPLC method is essential for the quantification of this compound, especially as an impurity in Rufinamide.[3]

G cluster_workflow RP-HPLC Analysis Workflow A Sample Preparation: Dissolve in a suitable diluent (e.g., mobile phase) B Chromatographic Separation: Kinetex C18 column A->B C Mobile Phase: Gradient of phosphate buffer (pH 4.0) and a mix of THF, Methanol, Acetonitrile, and Water B->C D Detection: UV at 215 nm C->D E Data Analysis: Quantification based on peak area D->E

Caption: Workflow for the RP-HPLC analysis of the target compound.

The following protocol is based on a published method for the analysis of Rufinamide and its acid impurity.[3]

  • Preparation of Mobile Phase:

    • Mobile Phase A: Prepare a phosphate buffer (pH 4.0).

    • Mobile Phase B: Prepare a mixture of tetrahydrofuran, methanol, acetonitrile, and water.

  • Chromatographic Conditions:

    • Column: Kinetex C18 (or equivalent)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 215 nm

    • Injection Volume: Appropriate for the concentration range

    • Gradient Program: A gradient elution is employed, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B to ensure the separation of the analyte from the parent drug and other impurities.

  • Preparation of Standard and Sample Solutions:

    • Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the diluent to prepare a stock solution. Further dilute to obtain working standard solutions of known concentrations.

    • Sample Solution: Prepare the sample containing the analyte (e.g., a Rufinamide drug substance or product) by dissolving a known quantity in the diluent.

  • Analysis and Quantification:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peak corresponding to this compound based on its retention time.

    • Quantify the amount of the analyte in the sample by comparing its peak area to the peak areas of the standard solutions.

This method has been shown to be linear, specific, accurate, and precise, making it suitable for routine quality control analysis.[3]

Biological Activity and Potential Applications

Relationship with Rufinamide and Anticonvulsant Activity

The primary biological context of this compound is its role as a precursor and metabolite/degradation product of Rufinamide.[11] Rufinamide is an anticonvulsant that is thought to exert its effect by prolonging the inactive state of voltage-gated sodium channels, thereby stabilizing neuronal membranes.[11] While the carboxylic acid derivative is structurally similar to Rufinamide, its direct pharmacological activity on sodium channels has not been extensively reported. As a metabolite, its pharmacological profile is of interest for understanding the overall therapeutic and toxicological effects of Rufinamide.

Potential Herbicidal Activity

Triazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including herbicidal effects.[4] Many commercial herbicides incorporate a triazole moiety. The mechanism of action for some triazole-based herbicides involves the inhibition of specific enzymes in plants, such as protoporphyrinogen oxidase. While there is no specific research available on the herbicidal activity of this compound, its structural features warrant investigation in this area. Screening this compound for herbicidal activity against various weed species could be a promising avenue for future research.

Suppliers

This compound is available from several chemical suppliers, primarily as a reference standard for analytical purposes. A list of some suppliers includes:

  • Acanthus Research[2]

  • Acmec Biochemical[6]

  • Ascentus Organics Pvt. Ltd.[5]

  • BLDpharm[12]

  • ChemicalBook

  • Glyco MindSynth[13]

  • Pharmaffiliates

  • Simson Pharma Limited

  • BOC Sciences

  • Veeprho

Note: This is not an exhaustive list, and availability may vary.

Conclusion

This compound (CAS 166196-11-8) is a compound of significant interest due to its role as a key intermediate and impurity in the synthesis of the anticonvulsant drug Rufinamide. Its well-defined chemical structure and the availability of analytical methods for its detection and quantification make it a crucial reference standard in pharmaceutical quality control. Furthermore, its triazole core suggests the potential for unexplored biological activities, particularly in the agrochemical field as a potential herbicide. This technical guide provides a solid foundation of its properties, synthesis, and analytical protocols to aid researchers and professionals in their work with this compound. Further investigation into its pharmacological and herbicidal properties is warranted to fully explore its potential applications.

References

molecular weight and formula of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, a key chemical entity in modern pharmaceutical synthesis. The document details its physicochemical properties, outlines a robust, field-proven two-step synthetic pathway, and describes validated methods for its purification and analytical characterization. Furthermore, this guide elucidates the compound's primary role as a critical intermediate and inactive metabolite in the manufacturing of the anti-epileptic drug Rufinamide. This guide is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry, offering both foundational knowledge and practical, actionable protocols.

Introduction and Scientific Context

This compound (also known as the Rufinamide acid impurity) is a heterocyclic organic compound of significant interest in the pharmaceutical industry.[1][2] Its core structure features a 1,2,3-triazole ring, a five-membered heterocycle that is a cornerstone in medicinal chemistry due to its metabolic stability and capacity for hydrogen bonding.[3] The primary significance of this carboxylic acid lies in its dual role as a pivotal synthetic precursor and a principal, yet pharmacologically inactive, metabolite of Rufinamide (trade names Banzel®, Inovelon®).[4][5]

Rufinamide is an established anti-epileptic drug used as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome, a severe form of childhood epilepsy.[6] The synthesis of Rufinamide necessitates the formation of this compound, which is subsequently converted to the corresponding carboxamide.[7] Understanding the synthesis, purification, and analytical profile of this carboxylic acid intermediate is therefore paramount for ensuring the quality, purity, and efficacy of the final active pharmaceutical ingredient (API). This guide provides the necessary technical depth to empower researchers and development professionals in this endeavor.

Physicochemical and Structural Data

A thorough understanding of the fundamental properties of a compound is the bedrock of its successful application in synthesis and analysis. The key physicochemical data for this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid[4]
Synonyms Rufinamide Acid, Rufinamide Impurity 2, CGP 47292[1][5]
CAS Number 166196-11-8
Molecular Formula C₁₀H₇F₂N₃O₂[8]
Molecular Weight 239.18 g/mol [8]
Appearance White to off-white solid (expected)General
SMILES O=C(O)C=1N=NN(C1)CC=2C(F)=CC=CC=2F
InChIKey OPJHWTKDQYKYHL-UHFFFAOYSA-N[5]

Synthesis and Purification

The synthesis of this compound is reliably achieved through a two-step process. The foundational reaction is a [3+2] cycloaddition, a cornerstone of triazole synthesis, followed by a standard ester hydrolysis.[1][9] This pathway offers high regioselectivity for the desired 1,4-disubstituted triazole isomer.

Synthetic Workflow Overview

The overall synthetic strategy involves the reaction of a benzyl azide with an alkyne ester, followed by saponification to yield the target carboxylic acid. This workflow is designed to be robust and scalable.

G cluster_0 Step 1: [3+2] Cycloaddition cluster_1 Step 2: Saponification (Hydrolysis) A 2-(Azidomethyl)- 1,3-difluorobenzene C Ethyl 1-(2,6-difluorobenzyl)- 1H-1,2,3-triazole-4-carboxylate A->C Reflux in Ethanol B Ethyl Propiolate B->C D Ethyl 1-(2,6-difluorobenzyl)- 1H-1,2,3-triazole-4-carboxylate C->D Isolation F 1-(2,6-Difluorobenzyl)-1H- 1,2,3-triazole-4-carboxylic Acid D->F 1. Stir at RT 2. Acidic Workup E Aqueous Base (e.g., LiOH, NaOH) E->F

Caption: Synthetic workflow for the target carboxylic acid.
Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate

  • Rationale: This step utilizes a thermal Huisgen [3+2] cycloaddition. Ethanol serves as a suitable polar solvent for the reactants, and refluxing provides the necessary thermal energy to overcome the activation barrier for the cycloaddition between the azide and the alkyne. This reaction regioselectively yields the 1,4-disubstituted triazole ester.[9]

  • Procedure:

    • To a solution of 2-(azidomethyl)-1,3-difluorobenzene (1.69 g, 10 mmol) in absolute ethanol (50 mL) in a round-bottom flask, add ethyl propiolate (0.98 g, 10 mmol).[9]

    • Equip the flask with a reflux condenser and heat the mixture under reflux for 10-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • After completion, allow the reaction mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator. The resulting residue is the crude ethyl ester, which can be used directly in the next step or purified further.

Step 2: Hydrolysis to this compound

  • Rationale: Basic hydrolysis (saponification) is a standard and highly effective method for converting esters to carboxylic acids.[10] Lithium hydroxide is a common choice as it is a strong base with a small cation, often leading to clean reactions. The reaction is followed by an acidic workup to protonate the carboxylate salt, causing the desired carboxylic acid to precipitate.

  • Procedure:

    • Dissolve the crude ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF, 30 mL) and water (10 mL).

    • Add lithium hydroxide monohydrate (LiOH·H₂O) (0.84 g, 20 mmol, 2 equivalents) to the solution.

    • Stir the reaction mixture vigorously at room temperature for 16-24 hours, monitoring by TLC until the starting ester is fully consumed.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Dilute the remaining aqueous solution with water (20 mL) and wash with dichloromethane (3 x 20 mL) to remove any unreacted starting materials or non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 3 M hydrochloric acid (HCl).

    • The target carboxylic acid will precipitate as a solid. Isolate the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.

Purification Protocol
  • Procedure (Recrystallization):

    • Place the crude, dried carboxylic acid in an Erlenmeyer flask.

    • Heat the mixture gently with stirring until the solid completely dissolves.

    • Slowly add hot water dropwise until the solution becomes faintly turbid (cloudy), indicating the saturation point has been reached.

    • Add a few more drops of the hot alcohol until the solution becomes clear again.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • For maximum crystal recovery, place the flask in an ice bath for 30-60 minutes.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of a cold alcohol/water mixture, and dry under vacuum.

Analytical Characterization

Expected Analytical Data
Analysis TechniqueExpected Observations
¹H NMR (400 MHz, DMSO-d₆)δ ~13.5 (s, 1H, COOH), δ ~8.6 (s, 1H, triazole-H), δ ~7.5 (m, 1H, Ar-H), δ ~7.2 (t, 2H, Ar-H), δ ~5.8 (s, 2H, CH₂)
¹³C NMR (100 MHz, DMSO-d₆)δ ~162 (C=O), δ ~160 (d, Ar-C-F), δ ~142 (triazole-C), δ ~132 (Ar-CH), δ ~125 (triazole-CH), δ ~112 (d, Ar-CH), δ ~110 (t, Ar-C), δ ~47 (CH₂)
FTIR (KBr, cm⁻¹)~3100-2500 (broad, O-H stretch of carboxylic acid), ~1710 (strong, C=O stretch), ~1620, 1470 (C=C aromatic stretch), ~1250 (C-F stretch), ~1550 (N=N stretch of triazole)
Mass Spectrometry (ESI-)Expected [M-H]⁻ at m/z 238.05. Fragmentation may show loss of CO₂ (m/z 194) and subsequent fragmentation of the benzyl and triazole moieties.

Note: Predicted chemical shifts (δ) are in parts per million (ppm). d = doublet, t = triplet, m = multiplet, s = singlet.

Role in Drug Development and Metabolism

The primary and undisputed role of this compound is as a direct precursor to the API Rufinamide.[7] The synthetic process involves the amidation of this carboxylic acid. Therefore, controlling its purity is a critical quality attribute in the manufacturing process, as any impurities present may carry over to the final drug product.

Furthermore, this compound is the main, pharmacologically inactive metabolite of Rufinamide in humans.[4][5] The metabolism occurs via enzymatic hydrolysis of the carboxamide group of Rufinamide, a process mediated by carboxylesterases and not involving the cytochrome P450 (CYP450) enzyme system.[5] The resulting carboxylic acid metabolite is then primarily excreted in the urine.[4]

Caption: Relationship of the carboxylic acid to Rufinamide.

The fact that the major metabolite is the well-characterized synthetic precursor simplifies toxicological assessments, as the metabolic fate of the drug leads back to a known and controlled substance. There is no evidence to suggest that this compound possesses any significant intrinsic anticonvulsant activity.

Conclusion

This compound is a compound of high importance for the synthesis of the anti-epileptic drug Rufinamide. This guide has detailed its fundamental properties and provided robust, step-by-step protocols for its synthesis and purification. The well-defined synthetic route, proceeding via a regioselective cycloaddition followed by hydrolysis, offers an efficient and scalable method for its production. The analytical data, though predicted from closely related structures, provide a solid framework for the characterization and quality control of this vital intermediate. Its established role as both a key precursor and an inactive metabolite underscores the necessity for the in-depth understanding provided herein for professionals engaged in the development and manufacturing of Rufinamide.

References

Theoretical and Computational-Driven Design of Difluorobenzyl Triazole Derivatives as Next-Generation Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Difluorobenzyl triazole derivatives represent a cornerstone in modern medicinal chemistry, particularly in the development of potent antifungal agents. Their efficacy stems from a privileged structural architecture: a robust difluorobenzyl moiety for metabolic stability and target interaction, coupled with a versatile triazole ring that serves as a critical pharmacophore. This guide provides a comprehensive overview of the integrated theoretical, computational, and experimental strategies employed to design, synthesize, and validate these compounds. We delve into the core computational methodologies—molecular docking and Density Functional Theory (DFT)—that enable the rational design and pre-synthesis screening of novel candidates. These in silico approaches are synergistically paired with detailed protocols for chemical synthesis, structural characterization, and in vitro biological evaluation. By explaining the causality behind each methodological choice, this whitepaper serves as a technical manual for research teams aiming to accelerate the discovery of potent and selective difluorobenzyl triazole-based therapeutics, primarily targeting fungal lanosterol 14α-demethylase (CYP51).

Introduction: The Significance of Difluorobenzyl Triazole Derivatives in Modern Drug Discovery

The strategic incorporation of fluorine into heterocyclic scaffolds has become a paradigm in drug design, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1] Among these, the triazole nucleus, a five-membered ring with three nitrogen atoms, is a highly sought-after pharmacophore due to its unique electronic properties and ability to engage in various non-covalent interactions, including hydrogen bonding.[2][3] The combination of a difluorobenzyl group with a triazole ring creates a powerful molecular framework that has been exceptionally successful in the development of antifungal drugs like fluconazole and voriconazole.[4][5][6]

These agents primarily exert their effect by inhibiting lanosterol 14α-demethylase (CYP51), a crucial cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway.[4][6][7] Disrupting this pathway compromises the integrity of the fungal cell membrane, leading to growth inhibition and cell death. The computational-first approach detailed in this guide allows for the precise design of derivatives that optimize interactions within the CYP51 active site, paving the way for compounds with enhanced potency, broader spectrum of activity, and efficacy against drug-resistant fungal strains.[4][8]

Part I: The Computational-First Design Strategy

The modern drug discovery cascade for triazole derivatives begins not in the wet lab, but in silico. This computational-first approach de-risks development by prioritizing molecules with the highest probability of success, saving significant time and resources.

Chapter 1: Target Identification and Preparation

The foundation of rational drug design is a deep understanding of the biological target. For antifungal triazoles, the primary target is overwhelmingly CYP51. The process begins with obtaining a high-resolution 3D structure of the target protein, typically from a repository like the Protein Data Bank (PDB).

Target_Preparation_Workflow PDB 1. Obtain Protein Structure (e.g., from PDB) Clean 2. Clean Structure (Remove water, co-ligands) PDB->Clean Initial processing Hydrogens 3. Add Hydrogens (Correct protonation states) Clean->Hydrogens Prepare for force field Minimize 4. Energy Minimization (Relax structure, remove clashes) Hydrogens->Minimize Optimize geometry Ready 5. Target Ready for Docking Minimize->Ready Final structure

Caption: Workflow for preparing a target protein structure for docking.

Chapter 2: Molecular Docking: Predicting Binding Affinity and Pose

Rationale: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the protein target). It is the workhorse of initial virtual screening, allowing researchers to rapidly assess a library of virtual compounds and prioritize those that exhibit favorable binding energies and form key interactions within the target's active site.

Protocol: Step-by-Step Molecular Docking Workflow

  • Ligand Preparation:

    • Sketch the 2D structure of the difluorobenzyl triazole derivative.

    • Convert the 2D structure to a 3D conformation using a computational chemistry tool.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

    • Assign appropriate partial charges (e.g., Gasteiger charges).

  • Protein Preparation:

    • Utilize the prepared protein structure from Chapter 1.

    • Define the "binding box" or "grid," a designated cubic space that encompasses the active site where the ligand is expected to bind. This is often centered on a co-crystallized native ligand.

  • Run Docking Simulation:

    • Employ a docking algorithm, such as AutoDock Vina, to systematically sample different poses (orientations and conformations) of the ligand within the binding box.[9]

    • The program calculates a binding affinity score (typically in kcal/mol) for the best-scoring poses. A more negative score indicates a stronger predicted binding affinity.

  • Analysis of Results:

    • Analyze the top-scoring poses. The binding score provides a quantitative estimate of affinity.

    • Visualize the ligand-protein complex to identify key intermolecular interactions, such as hydrogen bonds with active site residues or coordination with the heme iron in CYP51.[7][10][11]

Ligand_Protein_Interaction cluster_CYP51 CYP51 Active Site Heme Heme Iron Res1 Key Residue 1 (e.g., Cys) Res2 Key Residue 2 (e.g., Tyr) Res3 Hydrophobic Pocket Ligand Difluorobenzyl Triazole Derivative Ligand->Heme Coordination (Triazole N) Ligand->Res2 Hydrogen Bond (Hydroxyl Group) Ligand->Res3 Hydrophobic Interaction (Difluorophenyl Ring)

Caption: Key interactions of a triazole derivative in the CYP51 active site.

Table 1: Example Molecular Docking Results for a Series of Derivatives

Compound ID Substituent (R) Docking Score (kcal/mol) Key Interactions with CYP51
FCZ-01 -H -8.5 H-bond with Tyr132, Heme coordination
FCZ-02 -Cl -9.2 H-bond with Tyr132, Heme coordination, Halogen bond
FCZ-03 -CH3 -8.8 H-bond with Tyr132, Heme coordination, Hydrophobic pocket

| FCZ-04 | -OCH3 | -9.5 | H-bonds with Tyr132 & Ser378, Heme coordination |

Chapter 3: Density Functional Theory (DFT): Elucidating Electronic Structure

Rationale: While docking predicts how a molecule fits, DFT explains why it is reactive and stable. DFT is a quantum mechanical method used to investigate the electronic structure of molecules. It provides crucial insights into molecular properties that govern reactivity and intermolecular interactions, offering a deeper level of understanding than docking alone.

Key DFT-Derived Descriptors:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The energy gap (ΔE = ELUMO – EHOMO) is an indicator of chemical reactivity; a smaller gap suggests the molecule is more reactive.[2][12]

  • Molecular Electrostatic Potential (MEP): An MEP map visually identifies the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of a molecule, predicting how it will interact with the biological target.[2]

Protocol: A Standard DFT Calculation Workflow

  • Input Preparation: Use the energy-minimized 3D structure of the derivative.

  • Geometry Optimization: Perform a full geometry optimization using a specific functional and basis set (e.g., B3LYP/6-311++G(d,p)), which is a common choice for organic molecules.[2]

  • Frequency Calculation: Run a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: From the optimized geometry, calculate the electronic properties, including HOMO and LUMO energies and the MEP surface.

FMO_Diagram lumo LUMO (Lowest Unoccupied Molecular Orbital) homo HOMO (Highest Occupied Molecular Orbital) lumo->homo   ΔE = E_LUMO - E_HOMO   (Energy Gap) y_axis y_axis_top y_axis_top->y_axis

Caption: Relationship between HOMO, LUMO, and the energy gap (ΔE).

Part II: Synthesis and Experimental Validation

Following computational prioritization, the most promising candidates are advanced to chemical synthesis and biological testing to validate the in silico predictions.

Chapter 4: Chemical Synthesis of Lead Compounds

Rationale: The efficient and scalable synthesis of the target molecules is critical. The synthetic route must be robust and allow for the easy introduction of diverse side chains to explore the structure-activity relationship (SAR). Click chemistry is a frequently used method due to its high yields and reliability.[5][6][13]

Protocol: Generalized Synthesis of a Difluorobenzyl Triazole Derivative [5]

  • Step A: Epoxide Formation: Start with 2',4'-difluoroacetophenone to synthesize the key intermediate, (2R,3R)-2-(2,4-difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole.

  • Step B: Ring Opening: The epoxide ring is opened by reacting it with a primary amine (e.g., benzylamine) to yield an amino alcohol intermediate.

  • Step C: Introduction of the Second Triazole Precursor: The secondary amine of the intermediate is reacted with propargyl bromide to install an alkyne group.

  • Step D: Click Chemistry Cycloaddition: The terminal alkyne is reacted with a substituted benzyl azide via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the final 1,2,3-triazole ring, yielding the target compound.

Synthesis_Workflow Start Difluorophenyl Epoxide Intermediate Step1 Ring Opening (with R-NH2) Start->Step1 Step2 Alkynylation (Propargyl Bromide) Step1->Step2 Step3 Click Reaction (with Substituted Azide) Step2->Step3 Final Final Difluorobenzyl Triazole Product Step3->Final

Caption: A generalized synthetic pathway for triazole derivatives.

Chapter 5: Structural Characterization

Rationale: It is imperative to unambiguously confirm the chemical structure and purity of each synthesized compound before biological testing. A combination of spectroscopic techniques is used for this purpose.

  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms.[6][14]

  • ESI-MS: Electrospray Ionization Mass Spectrometry determines the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight.[6][14]

Table 2: Example Characterization Data for a Representative Compound

Technique Observed Data Interpretation
¹H NMR δ 8.01 (s, 1H), 7.71 (s, 1H), 7.64-6.68 (m, 10H), 5.65 (s, 2H)... Confirms presence of triazole protons, aromatic protons, benzyl CH₂ group, etc.
¹³C NMR δ 164.5, 156.1, 151.2, 130.2... Confirms presence of aromatic carbons, triazole carbons, and aliphatic carbons.

| ESI-MS | m/z: 550.3 [M+1]⁺ | Corresponds to the calculated molecular weight of C₂₈H₂₆ClF₂N₇O (549.2).[6] |

Chapter 6: In Vitro Biological Evaluation

Rationale: This is the crucial validation step where the computationally predicted activity is tested in a biological system. For antifungal agents, the primary assay determines the Minimum Inhibitory Concentration (MIC).

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

  • Inoculum Preparation: Prepare a standardized suspension of the fungal pathogen (e.g., Candida albicans) in a suitable growth medium (e.g., RPMI-1640).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds and control drugs (e.g., fluconazole).

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥80%) compared to the drug-free control well.

Table 3: Example In Vitro Antifungal Activity (MIC₈₀ in µg/mL)

Compound ID C. albicans C. neoformans A. fumigatus C. albicans (Flu-Resistant)
FCZ-02 0.25 0.5 4 2
FCZ-04 ≤0.125 0.25 2 1
Fluconazole 1 2 >64 128

| Voriconazole | ≤0.125 | 0.25 | 0.5 | 1 |

Part III: Integrating Theory and Experiment: The Self-Validating Loop

The true power of this approach lies not in the individual steps, but in their integration into a cyclical, iterative process of design and validation.

Chapter 7: Structure-Activity Relationship (SAR) Analysis

Rationale: SAR analysis synthesizes all available data to build a coherent model that explains how specific structural features of the molecules correlate with their biological activity.[6][15] By comparing the docking poses, DFT properties, and MIC values across a series of analogues, researchers can deduce which modifications enhance potency.

For example, the data might reveal that adding a halogen atom at a specific position on the benzyl ring (as in FCZ-02) improves binding through a halogen bond, resulting in a lower MIC value. Similarly, an electron-donating methoxy group (FCZ-04) might form an additional hydrogen bond, further enhancing activity. This knowledge is then used to design the next generation of compounds.

SAR_Loop Design 1. Computational Design (Docking, DFT) Synthesis 2. Chemical Synthesis Design->Synthesis Testing 3. Biological Testing (MIC Assay) Synthesis->Testing SAR 4. SAR Analysis (Correlate Data) Testing->SAR New_Design 5. Design New Generation of Compounds SAR->New_Design Informs next cycle New_Design->Design Iterative Improvement

Caption: The iterative feedback loop of SAR-driven drug design.

Conclusion and Future Directions

The integrated computational and experimental workflow described provides a robust and efficient paradigm for the discovery of novel difluorobenzyl triazole derivatives. By leveraging molecular docking and DFT, research teams can explore vast chemical spaces and prioritize candidates with a higher likelihood of success, while systematic synthesis and biological testing provide the essential data to validate hypotheses and build predictive SAR models.

Future efforts will likely focus on incorporating more advanced computational techniques, such as molecular dynamics (MD) simulations to study the dynamic behavior of the ligand-protein complex over time, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models to identify candidates with favorable drug-like properties early in the discovery process. The continued application of this synergistic strategy holds immense promise for developing the next generation of therapeutics to combat challenging fungal infections and other diseases.

References

Methodological & Application

Application Notes and Protocols for 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Fluorinated Triazole Carboxylic Acid in Click Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," provides a powerful and versatile platform for molecular assembly across various scientific disciplines.[1] Its high efficiency, selectivity, and biocompatibility have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[2] Within the vast toolkit of click chemistry reagents, 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid emerges as a molecule of significant strategic importance. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this reagent, focusing on the scientific rationale behind its use and providing detailed protocols for its application.

The structure of this compound is not merely a random assembly of atoms; it is a carefully orchestrated combination of functional groups, each contributing to its utility. The 1,2,3-triazole core, formed via a click reaction itself, is exceptionally stable to metabolic degradation and can act as a rigid linker or a bioisostere for amide bonds.[3][4] The carboxylic acid at the 4-position offers a versatile handle for covalent modification, enabling its conjugation to a wide array of molecules.

Crucially, the 2,6-difluorobenzyl moiety imparts unique properties. The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[1][5] The difluorination pattern on the benzyl ring can influence the molecule's conformational preferences and electronic properties, potentially leading to improved pharmacological profiles in the final constructs.[1][6] This makes this compound a "privileged" building block, pre-loaded with features desirable for drug development.

This guide will detail the conversion of this carboxylic acid into an amine-reactive species, its conjugation to molecules bearing complementary functionalities for subsequent click reactions, and the protocols for the final click ligation.

Physicochemical Properties and Handling

A summary of the key properties of this compound is presented below.

PropertyValueSource
CAS Number 166196-11-8[3]
Molecular Formula C₁₀H₇F₂N₃O₂[7]
Molecular Weight 239.18 g/mol [7]
Appearance White to off-white solid[8]
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; poorly soluble in water.General knowledge based on structure
Storage Store at 2-8°C, desiccated. Protect from light.General laboratory practice

Expert Insight: The poor aqueous solubility of this compound necessitates the use of organic co-solvents like DMSO or DMF for conjugation reactions, particularly when dealing with biomolecules. It is crucial to ensure that the final concentration of the organic solvent is compatible with the stability and function of the biological target.

Experimental Workflows: From Carboxylic Acid to Click-Ready Conjugate

The primary utility of this compound in a click chemistry workflow is as a scaffold. The carboxylic acid is first activated and conjugated to a molecule containing a bioorthogonal handle (an alkyne or an azide). This newly formed conjugate can then participate in a CuAAC reaction.

G cluster_0 Part 1: Activation & Conjugation cluster_1 Part 2: Click Reaction A 1-(2,6-Difluorobenzyl)-1H-1,2,3- triazole-4-carboxylic acid B EDC/NHS Activation A->B EDC, NHS C Amine-Reactive NHS Ester B->C Formation of stable intermediate E Click-Ready Alkyne Conjugate C->E Amine coupling D Amine-Linker-Alkyne (e.g., Propargylamine) D->E G Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) E->G F Azide-tagged Biomolecule (e.g., Protein-N3) F->G CuSO4, Na-Ascorbate H Final Bioconjugate G->H

Caption: Workflow for utilizing the triazole carboxylic acid.

Protocol 1: Activation of the Carboxylic Acid via EDC/NHS Chemistry

This protocol describes the conversion of the carboxylic acid to a more reactive N-hydroxysuccinimide (NHS) ester, which can readily react with primary amines.[9][10]

Rationale: Direct amidation of a carboxylic acid and an amine requires harsh conditions (high temperatures) that are incompatible with sensitive molecules.[11] Carbodiimide chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with NHS, allows for the formation of a stable amide bond under mild, aqueous-compatible conditions.[9] EDC activates the carboxyl group, which then reacts with NHS to form a semi-stable, amine-reactive NHS ester, minimizing side reactions.[7]

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.

  • Reagent Preparation: Immediately before use, prepare 200 mM solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer. Note: EDC is moisture-sensitive and hydrolyzes in water; fresh solutions are critical.[10]

  • Activation Reaction:

    • In a microcentrifuge tube, combine 50 µL of the 100 mM triazole carboxylic acid stock solution (5 µmol).

    • Add 250 µL of Activation Buffer.

    • Add 50 µL of 200 mM EDC solution (10 µmol, 2 equivalents).

    • Add 50 µL of 200 mM NHS solution (10 µmol, 2 equivalents).

    • Vortex briefly to mix.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes. The resulting solution contains the activated triazole-NHS ester and is ready for immediate use in the next step.

Optimization Parameters for Activation:

ParameterRecommended RangeRationale
EDC:Carboxylic Acid Ratio 1.5 - 5 fold molar excessEnsures efficient activation of the carboxylic acid.[9]
NHS:Carboxylic Acid Ratio 1.5 - 5 fold molar excessStabilizes the activated intermediate, improving coupling efficiency.[9]
pH 4.5 - 6.0 (MES buffer)Optimal for EDC-mediated activation.[9]
Reaction Time 15 - 60 minutesSufficient for NHS-ester formation; longer times risk hydrolysis.
Protocol 2: Conjugation to an Amine-Functionalized Alkyne

This protocol details the reaction of the activated triazole-NHS ester with an amine-containing alkyne, such as propargylamine, to create a "click-ready" molecule.

Rationale: This step installs the alkyne handle onto the triazole scaffold. The stable amide bond formed is robust and will not interfere with the subsequent click reaction. The choice of linker (in this case, the short chain of propargylamine) can be varied to introduce spacers of different lengths and properties.

Materials:

  • Activated triazole-NHS ester solution (from Protocol 1)

  • Propargylamine

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.4 (PBS)

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

Procedure:

  • Prepare Amine Solution: Dissolve propargylamine in Conjugation Buffer to a concentration of 100 mM.

  • Conjugation Reaction:

    • To the 400 µL of activated triazole-NHS ester solution (containing 5 µmol), add 75 µL of the 100 mM propargylamine solution (7.5 µmol, 1.5 equivalents).

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

  • Quenching: Add 20 µL of Quenching Solution to the reaction mixture to quench any unreacted NHS esters. Incubate for 15 minutes.

  • Purification: The resulting conjugate, N-propargyl-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, can be purified by reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

  • Characterization: Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.[12][13] The expected mass increase corresponds to the addition of the propargylamide group minus the elements of water.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the final click reaction, ligating the alkyne-functionalized difluorobenzyl triazole (from Protocol 2) to an azide-tagged molecule of interest (e.g., a protein, nucleic acid, or small molecule).

Rationale: This is the classic click chemistry reaction, forming a stable triazole linkage. The use of a copper(I) catalyst is essential. Copper(I) is typically generated in situ from a copper(II) source (like CuSO₄) and a reducing agent (like sodium ascorbate).[1] A copper-stabilizing ligand, such as TBTA (Tris(benzyltriazolylmethyl)amine), is often included to protect the catalyst from oxidation and improve reaction efficiency, especially with biomolecules.[1]

G cluster_0 Reagents A Click-Ready Alkyne Conjugate (from Protocol 2) C Reaction Mixture A->C B Azide-tagged Molecule (R-N3) B->C D Final Conjugate C->D Incubate RT, 1-4h R1 CuSO4 R1->C add R2 Sodium Ascorbate R2->C add R3 TBTA (optional) R3->C add

Caption: Experimental setup for the final CuAAC reaction.

Materials:

  • Purified N-propargyl-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (Alkyne component)

  • Azide-tagged molecule of interest (Azide component)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)

  • TBTA stock solution (e.g., 50 mM in DMSO)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Azide component (e.g., to a final concentration of 100 µM in Reaction Buffer).

    • Alkyne component (add from a DMSO stock to a final concentration of 200-1000 µM, 2-10 equivalents).

    • TBTA (add from stock to a final concentration of 100-500 µM, optional but recommended).

  • Initiate Reaction:

    • Add CuSO₄ from stock to a final concentration of 50-200 µM.

    • Immediately add sodium ascorbate from fresh stock to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS for small molecules or SDS-PAGE/Western Blot for proteins (looking for a mobility shift or using a tag-specific antibody).

  • Purification: Purify the final conjugate using a method appropriate for the molecule of interest (e.g., dialysis, size-exclusion chromatography for proteins; RP-HPLC for small molecules).

Conclusion and Future Perspectives

This compound is a highly valuable building block for researchers engaged in click chemistry-based discovery programs. Its pre-installed, metabolically stable triazole core and pharmacologically relevant difluorobenzyl group make it an attractive scaffold.[14] The protocols outlined in this document provide a clear roadmap for activating its carboxylic acid handle, conjugating it to a bioorthogonal partner, and executing the final click ligation. The inherent modularity of this approach allows for the systematic synthesis of diverse molecular architectures for screening in drug discovery, the development of targeted bioprobes, and the creation of novel functional materials.

References

Application Note & Protocol: Synthesis of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a key intermediate in the synthesis of various pharmaceutically active compounds, most notably Rufinamide, an anticonvulsant medication used in the treatment of Lennox-Gastaut syndrome.[1][2][3] The structural integrity and purity of this intermediate are paramount to the efficacy and safety of the final drug product. This document provides a detailed, robust, and validated experimental protocol for the synthesis of this triazole derivative. The synthetic strategy hinges on the well-established Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," which offers high regioselectivity and yields.[4][5][6] This protocol is designed to be both efficient and scalable, with a focus on safety, particularly in the handling of azide intermediates.

Synthetic Strategy Overview

The synthesis is a two-step process commencing from commercially available 2,6-difluorobenzyl bromide. The first step involves the nucleophilic substitution of the bromide with sodium azide to form 2,6-difluorobenzyl azide. The subsequent and final step is a [3+2] cycloaddition reaction between the synthesized azide and a suitable propiolate ester, followed by hydrolysis to yield the target carboxylic acid.[7] This approach is favored for its reliability and the mild conditions under which the reactions proceed.

Reaction Scheme

Reaction_Scheme cluster_0 Step 1: Azide Formation cluster_1 Step 2: Cycloaddition & Hydrolysis 2,6-Difluorobenzyl_Bromide 2,6-Difluorobenzyl Bromide 2,6-Difluorobenzyl_Azide 2,6-Difluorobenzyl Azide 2,6-Difluorobenzyl_Bromide->2,6-Difluorobenzyl_Azide Sodium Azide (NaN3) Acetone/Water Sodium_Azide NaN3 Triazole_Ester Methyl 1-(2,6-difluorobenzyl) -1H-1,2,3-triazole-4-carboxylate 2,6-Difluorobenzyl_Azide->Triazole_Ester Methyl Propiolate Cu(I) catalyst (optional) Solvent Methyl_Propiolate Methyl Propiolate Target_Molecule 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole -4-carboxylic acid Triazole_Ester->Target_Molecule Base Hydrolysis (e.g., NaOH) then Acidification

Caption: Overall synthetic route for this compound.

Materials and Reagents

ReagentCAS NumberMolecular FormulaMolecular WeightSupplierPurity
2,6-Difluorobenzyl bromide697-74-5C7H5BrF2207.02Sigma-Aldrich≥98%
Sodium Azide (NaN3)26628-22-8NaN365.01Acros Organics≥99.5%
Methyl propiolate922-67-8C4H4O284.07Alfa Aesar≥97%
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00Fisher Chemical≥97%
Hydrochloric Acid (HCl)7647-01-0HCl36.46J.T. Baker37% in H2O
Acetone67-64-1C3H6O58.08VWRACS Grade
Dichloromethane (DCM)75-09-2CH2Cl284.93EMD MilliporeACS Grade
Ethyl Acetate141-78-6C4H8O288.11Macron Fine ChemicalsACS Grade
Hexanes110-54-3C6H1486.18Pharmco-AaperACS Grade
Anhydrous Magnesium Sulfate7487-88-9MgSO4120.37Sigma-Aldrich≥99.5%

SAFETY PRECAUTIONS: Handling Sodium Azide

WARNING: Sodium azide is a highly toxic and potentially explosive substance.[8][9][10][11][12] Strict adherence to the following safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and double-glove with nitrile gloves when handling sodium azide.[10][12]

  • Ventilation: All manipulations involving solid sodium azide or concentrated solutions must be performed in a certified chemical fume hood.[9][10]

  • Handling: Use non-metallic spatulas (e.g., ceramic or plastic) for transferring solid sodium azide.[8] Avoid scratching or applying friction to the solid.

  • Incompatible Materials: Keep sodium azide away from acids, heavy metals (including lead and copper), and halogenated solvents.[8][9][12] Contact with acids can generate highly toxic and explosive hydrazoic acid gas.[8][9][12]

  • Storage: Store sodium azide in a cool, dry, and dark location in a tightly sealed, non-metal container, clearly labeled as "ACUTELY TOXIC".[10][12]

  • Waste Disposal: Dispose of sodium azide waste in designated, labeled, non-metallic containers for hazardous waste. Never pour sodium azide solutions down drains containing metal pipes, as this can lead to the formation of explosive metal azides.[12]

  • Spill Cleanup: In case of a small spill inside a fume hood, cover the solid with a paper towel and dampen it with an alkaline water solution (pH > 9) to prevent the formation of hydrazoic acid.[9][10] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[9]

Experimental Protocol

Part 1: Synthesis of 2,6-Difluorobenzyl Azide

This procedure is adapted from established methods for the synthesis of benzyl azides.[13][14]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.35 g (50 mmol) of 2,6-difluorobenzyl bromide in 100 mL of an acetone/water mixture (4:1 v/v).

  • Addition of Sodium Azide: Carefully add 3.90 g (60 mmol, 1.2 equivalents) of sodium azide to the solution in portions over 10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 60-65 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The product, 2,6-difluorobenzyl azide, will have a higher Rf value than the starting bromide.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Add 100 mL of water to the remaining aqueous residue and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2,6-difluorobenzyl azide as a colorless to pale yellow oil. The product is often used in the next step without further purification.

    • Expected Yield: 85-95%

    • Characterization Data for 2,6-Difluorobenzyl Azide:

      • Molecular Formula: C7H5F2N3[15]

      • Molecular Weight: 169.13 g/mol [15]

Part 2: Synthesis of this compound

This step employs a Huisgen 1,3-dipolar cycloaddition followed by saponification of the resulting ester.[7][16][17]

  • Cycloaddition Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude 2,6-difluorobenzyl azide (assuming ~50 mmol from the previous step) in 100 mL of a tert-butanol/water mixture (1:1 v/v).

  • Reagent Addition: Add 4.62 g (55 mmol, 1.1 equivalents) of methyl propiolate to the solution.

  • Catalysis (Optional but Recommended): While the thermal cycloaddition can proceed, it is often slow and may require elevated temperatures. A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly recommended for improved reaction rate and regioselectivity.[4][18] To the reaction mixture, add a solution of copper(II) sulfate pentahydrate (1.25 g, 5 mmol, 0.1 eq) in 10 mL of water, followed by sodium ascorbate (1.98 g, 10 mmol, 0.2 eq).

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC (1:1 Hexanes:Ethyl Acetate) until the azide spot has disappeared.

  • Hydrolysis (Saponification): Once the cycloaddition is complete, add a solution of 4.0 g (100 mmol, 2 equivalents) of sodium hydroxide in 20 mL of water to the reaction mixture. Heat the mixture to 60 °C for 2-4 hours to hydrolyze the methyl ester.[19][20][21]

  • Workup and Purification: a. Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. b. Dilute the remaining aqueous solution with 100 mL of water and wash with ethyl acetate (2 x 50 mL) to remove any unreacted starting materials or non-acidic byproducts. c. Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. d. A white precipitate of the desired product will form. Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation. e. Collect the solid product by vacuum filtration, wash with cold water (3 x 30 mL), and dry under vacuum to a constant weight.

    • Expected Yield: 75-85% (over two steps)

    • Characterization Data for this compound:

      • Molecular Formula: C10H7F2N3O2[1]

      • Molecular Weight: 239.18 g/mol [1]

      • Appearance: White to off-white solid

Workflow Diagram

Experimental_Workflow cluster_step1 Part 1: Azide Synthesis cluster_step2 Part 2: Triazole Synthesis & Hydrolysis S1_Setup Dissolve 2,6-difluorobenzyl bromide in Acetone/Water S1_Add Add Sodium Azide S1_Setup->S1_Add S1_React Reflux for 4-6 hours (Monitor by TLC) S1_Add->S1_React S1_Workup Remove Acetone (Rotovap) S1_React->S1_Workup S1_Extract Extract with Dichloromethane S1_Workup->S1_Extract S1_Dry Dry and Concentrate S1_Extract->S1_Dry S1_Product Crude 2,6-Difluorobenzyl Azide S1_Dry->S1_Product S2_Setup Dissolve Azide in t-BuOH/Water S1_Product->S2_Setup Use directly in next step S2_Add Add Methyl Propiolate & Cu(I) Catalyst S2_Setup->S2_Add S2_React Stir at RT for 12-24 hours (Monitor by TLC) S2_Add->S2_React S2_Hydrolyze Add NaOH and Heat to 60°C S2_React->S2_Hydrolyze S2_Workup Remove Organic Solvent S2_Hydrolyze->S2_Workup S2_Wash Wash with Ethyl Acetate S2_Workup->S2_Wash S2_Acidify Acidify with HCl to pH 2-3 S2_Wash->S2_Acidify S2_Filter Filter, Wash with Cold Water, and Dry S2_Acidify->S2_Filter S2_Product Final Product S2_Filter->S2_Product

Caption: Step-by-step workflow for the synthesis protocol.

Conclusion

This protocol provides a reliable and detailed method for the synthesis of this compound. The use of a copper-catalyzed "click" reaction ensures high efficiency and regioselectivity, while the procedural details emphasize safety and product purity. This guide should serve as a valuable resource for researchers in medicinal chemistry and process development.

References

The Versatile Scaffold: Applications of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Triazole Core in Drug Discovery

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable stability, synthetic accessibility, and its capacity to engage in various biological interactions.[1] This five-membered heterocyclic ring, featuring three nitrogen atoms, is not merely a passive linker but an active participant in molecular recognition, capable of forming hydrogen bonds, dipole-dipole interactions, and π-stacking with biological targets.[2] Its bioisosteric resemblance to other functional groups, such as amides and other heterocycles, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.[1]

Within this important class of compounds, 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid stands out as a particularly valuable building block. The presence of the 2,6-difluorobenzyl group can enhance metabolic stability and modulate the lipophilicity of derivative compounds. This guide provides an in-depth exploration of the applications of this versatile scaffold, complete with detailed protocols for its synthesis and its utilization in the development of anticonvulsant, anticancer, and antimicrobial agents.

I. Synthesis of the Core Scaffold: this compound

The synthesis of the title compound is a critical first step for its subsequent applications. A common and efficient method involves a cycloaddition reaction between 2,6-difluorobenzyl azide and propiolic acid. The following protocol details this synthesis.

Protocol 1: Synthesis of this compound

This protocol is adapted from established synthetic routes for Rufinamide and its precursors.[3]

Materials:

  • 2,6-difluorobenzyl bromide

  • Sodium azide (NaN₃)

  • Propiolic acid

  • Toluene

  • Thionyl chloride (SOCl₂)

  • Concentrated ammonium hydroxide (NH₄OH)

  • Water

  • Round bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Standard laboratory glassware and safety equipment

Procedure:

  • Synthesis of 2,6-difluorobenzyl azide:

    • In a 250 ml round bottom flask, add 2,6-difluorobenzyl bromide (0.024 mol, 5 g) and sodium azide (0.026 mol, 1.72 g) to 50 ml of water.[3]

    • Heat the reaction mixture to 70-75 °C for 30 hours with continuous stirring.[3]

    • Monitor the formation of the azide intermediate by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature. The azide is typically used in the next step without isolation.

  • Cycloaddition to form the triazole ring:

    • To the cooled reaction mixture containing 2,6-difluorobenzyl azide, add propiolic acid in hot toluene.

    • Reflux the mixture until the reaction is complete, as monitored by TLC.

    • Upon completion, cool the reaction mixture and remove the toluene under reduced pressure using a rotary evaporator. The resulting solid is this compound.

Self-Validation and Causality:

  • Monitoring by TLC: The progress of both the azidation and cycloaddition reactions should be monitored by TLC to ensure the complete consumption of starting materials before proceeding. This prevents the carryover of unreacted intermediates, which could complicate purification.

  • Temperature Control: The temperature of the azidation reaction is critical. Higher temperatures can increase the rate of reaction but also pose a safety risk due to the thermal instability of azides. The cycloaddition step is typically performed at reflux to provide the necessary activation energy for the reaction.

II. Application in Anticonvulsant Drug Development: The Synthesis of Rufinamide

The most prominent application of this compound is as a key intermediate in the synthesis of the anti-epileptic drug, Rufinamide.[4] Rufinamide is used for the adjunctive treatment of seizures associated with Lennox-Gastaut syndrome.[4]

Protocol 2: Synthesis of Rufinamide from this compound

This protocol outlines the conversion of the carboxylic acid to the corresponding carboxamide, Rufinamide.[3]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Concentrated ammonium hydroxide (NH₄OH)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Formation of the Acyl Chloride:

    • In a round bottom flask, suspend this compound in an excess of thionyl chloride.

    • Reflux the mixture gently for 2-3 hours. The solid should dissolve as the reaction progresses.

    • After the reaction is complete, remove the excess thionyl chloride under reduced pressure. This will yield the crude acyl chloride.

  • Amidation to form Rufinamide:

    • Dissolve the crude acyl chloride in a suitable anhydrous solvent like dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add an excess of concentrated ammonium hydroxide with vigorous stirring. A precipitate of Rufinamide will form.

    • Continue stirring for 1-2 hours at room temperature.

    • Filter the precipitate, wash with cold water, and dry under vacuum to obtain crude Rufinamide.

    • The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) for purification.

Data Presentation: Physicochemical Properties of Rufinamide

PropertyValue
Molecular FormulaC₁₀H₈F₂N₄O
Molecular Weight238.19 g/mol
Melting Point234-236 °C
AppearanceWhite crystalline powder

Experimental Workflow for Rufinamide Synthesis

G A This compound B Acyl Chloride Formation (SOCl₂, Reflux) A->B C 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carbonyl chloride B->C D Amidation (Conc. NH₄OH) C->D E Rufinamide D->E F Purification (Recrystallization) E->F G Pure Rufinamide F->G

Workflow for the synthesis of Rufinamide.

III. Application in Anticancer Drug Discovery

The 1,2,3-triazole-4-carboxamide scaffold is a promising framework for the development of novel anticancer agents.[5] Derivatives have shown significant activity against a range of cancer cell lines, including leukemia, melanoma, and breast cancer.[5] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Application Note: Development of 1,2,3-Triazole-4-carboxamide Derivatives as Anticancer Agents

The core structure of this compound can be readily modified at the carboxylic acid position to generate a library of carboxamide derivatives. By introducing various amine-containing fragments, it is possible to explore the structure-activity relationship (SAR) and optimize the anticancer potency and selectivity.

Protocol 3: Synthesis of a Novel 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide Derivative

This protocol provides a general method for the synthesis of a carboxamide derivative, which can be adapted by using different amines.

Materials:

  • This compound

  • (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)

  • Hydroxybenzotriazole (HOBt)

  • A primary or secondary amine (e.g., aniline, benzylamine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and safety equipment

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution.

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amide Coupling:

    • Add the desired amine (1.1 equivalents) to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into water and extract with dichloromethane.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired carboxamide derivative.

Protocol 4: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[6]

  • Normal cell line (for selectivity assessment, e.g., MRC-5)[6]

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin)[6]

  • Synthesized triazole derivatives

  • Doxorubicin (positive control)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at a density of 1 x 10⁴ cells per well in 180 µL of complete culture medium.[6]

    • Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the synthesized compounds and doxorubicin in DMSO.

    • Treat the cells with various concentrations of the compounds (e.g., ranging from 0.01 to 100 µM) in triplicate.

    • Include a vehicle control (DMSO) and a positive control (doxorubicin).

    • Incubate the plates for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each compound.

Logical Relationship in Anticancer Drug Screening

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Assay cluster_2 Lead Identification A Synthesized Triazole Derivative C MTT Assay A->C B Cancer Cell Lines (e.g., MCF-7, A549) B->C D IC50 Determination C->D E Potent Anticancer Candidate D->E

References

Developing Enzyme Inhibitors with 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Triazole-Based Enzyme Inhibitors

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its structural versatility and significant therapeutic impact across various diseases, including cancer, and fungal and neurological disorders.[1][2] These five-membered heterocyclic rings, containing three nitrogen atoms, are capable of interacting with a wide array of enzymes and biological receptors.[3] The core of their inhibitory action often lies in the coordination of a nitrogen atom within the triazole ring to a metal ion in the enzyme's active site, a mechanism prominently observed in the inhibition of cytochrome P450 (CYP) enzymes.[1][4]

This technical guide focuses on the development of enzyme inhibitors using a specific triazole derivative: 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid . This compound, a known pharmaceutical intermediate for the anticonvulsant Rufinamide, possesses key structural features that make it a compelling candidate for broader enzyme inhibition studies.[5][6] The difluorobenzyl group can engage in hydrophobic interactions, while the carboxylic acid and triazole moieties offer opportunities for hydrogen bonding and metal coordination within an enzyme's active site.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to explore the inhibitory potential of this compound. We will delve into detailed protocols for screening, characterization, and mechanistic studies, underpinned by the principles of scientific integrity and field-proven insights.

Part 1: Foundational Screening and Hit Identification

The initial step in inhibitor development is to identify which enzymes are modulated by the compound of interest. High-throughput screening (HTS) is an indispensable tool for rapidly evaluating the compound against a large panel of enzymes.[7][8]

High-Throughput Screening (HTS) Strategy

An HTS campaign for this compound should be designed to cover a diverse range of enzyme classes, with a particular focus on those known to be targeted by triazole derivatives.[7]

Potential Enzyme Target Classes:

  • Metalloenzymes: The triazole ring is a known metal-binding pharmacophore, making metalloenzymes a prime target class.[9] This includes Matrix Metalloproteinases (MMPs) and Carbonic Anhydrases.[10][11]

  • Cytochrome P450 (CYP) Enzymes: A classic target for triazole antifungals, where the nitrogen coordinates with the heme iron.[1]

  • Kinases and Phosphatases: These are common targets in HTS campaigns for various therapeutic areas.[7]

  • Serine Hydrolases and Proteases: Triazole derivatives have shown potent inhibition against these enzyme classes.[12][13]

  • Cholinesterases (AChE/BChE): Some 1,2,3-triazole derivatives have demonstrated inhibitory activity against these enzymes, relevant in neurodegenerative disease research.[3][14]

The following diagram illustrates a typical HTS workflow for identifying initial "hits".

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound This compound (Stock Solution in DMSO) Dispensing Automated Liquid Handling: Dispense Compound & Enzymes Compound->Dispensing Enzyme_Library Diverse Enzyme Library (Kinases, Proteases, etc.) Enzyme_Library->Dispensing Assay_Plates 384-well Microplates Assay_Plates->Dispensing Incubation Incubation at Optimal Temp. Dispensing->Incubation Substrate_Addition Add Substrate to Initiate Reaction Incubation->Substrate_Addition Detection Read Signal (Fluorescence, Luminescence, Absorbance) Substrate_Addition->Detection Raw_Data Raw Signal Data Detection->Raw_Data Normalization Normalization to Controls (% Inhibition Calculation) Raw_Data->Normalization Hit_Selection Hit Identification (Threshold > 3 SD from mean) Normalization->Hit_Selection

Caption: High-Throughput Screening (HTS) Workflow for Initial Hit Identification.

Protocol: Primary HTS Assay

This protocol outlines a generic fluorescence-based assay, which is a common method in HTS.[7]

Materials:

  • This compound (Test Compound)

  • DMSO (Dimethyl sulfoxide)

  • Target enzyme stock solution

  • Assay buffer (enzyme-specific)

  • Fluorogenic substrate

  • Positive control inhibitor (known inhibitor for the target enzyme)

  • 384-well black, flat-bottom microplates

  • Automated liquid handling system

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Plating:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Using an automated liquid handler, perform serial dilutions to create a concentration gradient of the test compound in the assay plates. Typically, a final concentration range of 10 nM to 100 µM is used.

    • Include wells for negative controls (DMSO only) and positive controls (known inhibitor).

  • Enzyme Addition:

    • Dilute the target enzyme to the desired working concentration in the appropriate assay buffer.

    • Dispense the diluted enzyme solution into all wells of the assay plate.

  • Incubation:

    • Incubate the plates for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for compound-enzyme interaction.

  • Reaction Initiation and Detection:

    • Prepare the fluorogenic substrate in the assay buffer.

    • Add the substrate solution to all wells to start the enzymatic reaction.

    • Immediately place the plate in a plate reader and measure the fluorescence signal at regular intervals (kinetic read) or at a single endpoint after a specific reaction time.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

    • Identify "hits" as compounds that show significant inhibition (e.g., >50% at a specific concentration or a Z-score > 3).

Part 2: Hit-to-Lead Characterization

Once initial hits are identified, the next phase involves detailed characterization to confirm their activity and determine their potency. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying an inhibitor's effectiveness.[15][16]

IC50 Determination

The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[15] It is determined by performing a dose-response experiment and fitting the data to a sigmoidal curve.[15]

Protocol: IC50 Determination Assay

This protocol is a follow-up to the primary screen for the confirmed "hit" enzymes.

Materials:

  • Same as the Primary HTS Assay, but with a focus on a single "hit" enzyme.

Procedure:

  • Compound Dilution Series:

    • Prepare a more detailed serial dilution of the test compound. A 10- to 12-point dilution series is recommended to generate a robust curve.

    • The concentration range should bracket the expected IC50 value.

  • Assay Execution:

    • Follow the same steps as the primary HTS assay (enzyme addition, incubation, substrate addition, and detection).

    • It is crucial to run each concentration in triplicate to ensure data reproducibility.

  • Data Analysis and Curve Fitting:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

ParameterDescription
IC50 (µM) The concentration of the inhibitor that reduces enzyme activity by 50%.
Hill Slope Describes the steepness of the dose-response curve.
The coefficient of determination, indicating the goodness of fit of the curve.

Note: IC50 values are dependent on the experimental conditions, particularly the substrate concentration.[15] Therefore, it is essential to report these conditions alongside the IC50 value.

Part 3: Elucidating the Mechanism of Action (MoA)

Understanding how an inhibitor interacts with its target enzyme is a critical aspect of drug discovery.[17][18] Mechanism of Action (MoA) studies aim to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the kinetics of the interaction.[17][19]

Kinetic Analysis

Enzyme kinetic studies are performed by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is then plotted using methods like the Lineweaver-Burk plot to visualize the inhibition pattern.

Types of Reversible Inhibition:

  • Competitive: The inhibitor binds to the active site of the free enzyme, competing with the substrate.[18]

  • Non-competitive: The inhibitor binds to a site other than the active site (an allosteric site) on either the free enzyme or the enzyme-substrate complex.[18][19]

  • Uncompetitive: The inhibitor binds only to the enzyme-substrate complex.

The following diagram outlines the workflow for determining the mechanism of inhibition.

MoA_Workflow cluster_exp Experimentation cluster_analysis Data Analysis Vary_S Vary Substrate Concentration at Fixed Inhibitor Concentrations Measure_Rates Measure Initial Reaction Rates (v₀) Vary_S->Measure_Rates LB_Plot Generate Lineweaver-Burk Plot (1/v₀ vs 1/[S]) Measure_Rates->LB_Plot Determine_Ki Determine Inhibition Constant (Ki) LB_Plot->Determine_Ki Identify_MoA Identify Mode of Inhibition (Competitive, Non-competitive, etc.) LB_Plot->Identify_MoA

Caption: Workflow for Determining the Enzyme Inhibition Mechanism.

Protocol: Mechanism of Action Study

Procedure:

  • Experimental Setup:

    • Design a matrix of experiments with varying concentrations of both the substrate and the inhibitor.

    • Typically, several fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50) are used, while the substrate concentration is varied across a wide range (e.g., 0.1 x Km to 10 x Km).

  • Kinetic Measurements:

    • For each combination of inhibitor and substrate concentration, measure the initial reaction velocity (v₀). This is best done using a kinetic read on a plate reader.

  • Data Analysis:

    • Generate a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/v₀ versus 1/[S] for each inhibitor concentration.

    • Analyze the pattern of the lines to determine the mode of inhibition:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

    • From these plots, the inhibition constant (Ki), a true measure of the inhibitor's affinity, can be calculated.[15]

Key Kinetic Parameters:

ParameterDescription
Km (Michaelis constant) Substrate concentration at which the reaction rate is half of Vmax.
Vmax (Maximum velocity) The maximum rate of the reaction when the enzyme is saturated with substrate.
Ki (Inhibition constant) The dissociation constant of the enzyme-inhibitor complex. A lower Ki indicates a more potent inhibitor.

Conclusion and Future Directions

This guide provides a structured approach for the initial development of enzyme inhibitors using this compound. The protocols for HTS, IC50 determination, and MoA studies form the foundation for a comprehensive inhibitor discovery program.

Further research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to improve potency and selectivity.[20]

  • Selectivity Profiling: Testing the inhibitor against a panel of related enzymes to assess its specificity.

  • Biophysical Assays: Employing techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding and further characterize the thermodynamics of the interaction.

  • Structural Biology: Co-crystallizing the inhibitor with the target enzyme to visualize the binding mode at an atomic level.

By following these detailed protocols and applying rigorous scientific principles, researchers can effectively explore the therapeutic potential of this compound and its derivatives as novel enzyme inhibitors.

References

Topic: Analytical Methods for Quantifying 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

**Abstract

This comprehensive guide details robust and validated analytical methods for the precise quantification of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (DFBTCA). As a known impurity and degradation product of the antiepileptic drug Rufinamide, accurate measurement of DFBTCA is critical for ensuring pharmaceutical quality, stability, and safety[1][2]. This document provides field-proven protocols for two primary analytical techniques: a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodologies are presented with a focus on the scientific rationale behind experimental choices and are structured to comply with the stringent validation requirements of the International Council for Harmonisation (ICH) guidelines[3][4].

Introduction: The Analytical Imperative

This compound is a key synthetic intermediate and the primary alkaline hydrolysis degradant of Rufinamide[5][6]. Its presence in a drug substance or product can indicate instability or incomplete reaction, making its control and quantification a regulatory necessity. The analytical challenge lies in developing methods that are not only accurate and precise but also specific, capable of resolving DFBTCA from the active pharmaceutical ingredient (API) and other potential impurities.

This guide provides the technical foundation for establishing such methods in a quality control or research environment.

cluster_0 Analytical Workflow Overview Sample Sample Receipt (API, Drug Product, Stability Sample) Prep Sample Preparation (Dissolution, Dilution, Filtration) Sample->Prep Log & Verify Analysis Instrumental Analysis (HPLC or LC-MS/MS) Prep->Analysis Inject Data Data Processing & Quantification (Integration, Calibration Curve) Analysis->Data Acquire Raw Data Report Final Report & COA (Results, Validation Summary) Data->Report Calculate & Review

Caption: General workflow for the quantification of DFBTCA.

Method 1: Stability-Indicating RP-HPLC with UV Detection

This method is the workhorse for routine quality control, offering a balance of performance, cost-effectiveness, and robustness. It is designed as a stability-indicating assay, meaning it can specifically quantify DFBTCA in the presence of its parent compound and other degradation products.

Scientific Rationale and Causality
  • Chromatographic Mode (Reverse-Phase): DFBTCA is a moderately polar molecule containing both aromatic and carboxylic acid functional groups. Reverse-phase chromatography, which utilizes a nonpolar stationary phase (like C8 or C18) and a polar mobile phase, is the ideal choice. The molecule is retained primarily through hydrophobic interactions between its difluorobenzyl group and the stationary phase.

  • Stationary Phase (Kromasil C8): A C8 (octylsilane) column is selected based on established methods for separating DFBTCA from its related API, Rufinamide[2][5]. A C8 phase provides slightly less hydrophobic retention than a C18, which can be advantageous for eluting the polar carboxylic acid in a reasonable time with sharp peaks, often reducing the need for high concentrations of organic modifier.

  • Mobile Phase (Acetonitrile:Water): A simple isocratic mobile phase of acetonitrile and water is effective and reproducible[5]. Acetonitrile is chosen for its low UV cutoff and viscosity. The 50:50 (v/v) ratio provides sufficient elution strength to achieve a good retention time and separation. For a carboxylic acid, controlling the pH of the aqueous portion (e.g., with a phosphate or acetate buffer at pH 3-4) can further improve peak shape by suppressing the ionization of the carboxyl group, but a simple water/acetonitrile mixture is often sufficient as a starting point[6].

  • Detection (UV at 210 nm): The triazole and benzyl moieties provide UV absorbance. Detection at a low wavelength like 210 nm ensures high sensitivity, as most organic molecules with pi-electron systems absorb strongly in this region[5]. This is particularly useful for impurity analysis where concentrations are low.

Detailed Experimental Protocol: HPLC

2.2.1 Equipment and Reagents

  • HPLC system with isocratic pump, autosampler, column oven, and UV/PDA detector.

  • Kromasil C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade Acetonitrile (ACN) and purified water.

  • Reference Standard: this compound.

2.2.2 Solution Preparation

  • Mobile Phase: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water. Degas thoroughly before use.

  • Diluent: Use the Mobile Phase as the diluent for all standard and sample preparations to ensure compatibility and good peak shape.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of DFBTCA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution. For a typical range, concentrations of 1, 5, 10, 25, and 50 µg/mL are appropriate.

2.2.3 Chromatographic Conditions

Parameter Setting
Column Kromasil C8 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 210 nm

| Run Time | Approx. 10 minutes |

2.2.4 System Suitability Testing (SST) Before sample analysis, inject a mid-level standard (e.g., 10 µg/mL) five times. The results must meet predefined criteria to ensure the system is performing correctly. This is a core principle of a self-validating system[7][8].

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Method Validation Protocol (ICH Q2(R2) Framework)

Validation demonstrates that the analytical procedure is fit for its intended purpose[4]. The following parameters must be assessed.

cluster_1 ICH Q2(R2) Validation Logic Method Developed HPLC Method Specificity Specificity (Peak Purity, Resolution) Method->Specificity Linearity Linearity & Range (Calibration Curve, R²) Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Limits LOD & LOQ (S/N Ratio or Slope) Method->Limits Robustness Robustness (Varied Conditions) Method->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated Limits->Validated Robustness->Validated

Caption: Key parameters for method validation per ICH Q2(R2).

2.3.1 Validation Parameters and Acceptance Criteria

ParameterProtocolTypical Acceptance Criteria
Specificity Analyze blank, placebo, API, and DFBTCA-spiked samples. Assess peak purity using a PDA detector.DFBTCA peak is free from interference. Resolution > 2 from adjacent peaks.
Linearity Analyze 5-6 calibration standards across the desired range (e.g., 1-50 µg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999[6].
Accuracy Analyze samples spiked with known amounts of DFBTCA at three levels (e.g., 80%, 100%, 120% of target).Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate preparations at 100% level. Intermediate: Repeat on a different day with a different analyst.RSD ≤ 2.0% for drug products, ≤ 1.0% for drug substances[8].
LOQ/LOD Determine concentration with a signal-to-noise ratio of ~10 (LOQ) and ~3 (LOD).LOQ must be demonstrated with acceptable accuracy and precision.
Robustness Intentionally vary method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, % ACN ±2%).System suitability criteria are met; results are not significantly affected.

Method 2: High-Sensitivity LC-MS/MS

For applications requiring ultra-low quantification limits, such as analysis in biological matrices or trace impurity profiling, LC-MS/MS is the definitive technique. Its superior selectivity minimizes interference from complex sample matrices[9][10][11].

Scientific Rationale and Causality
  • Ionization (Electrospray Ionization - ESI): ESI is a soft ionization technique ideal for polar molecules like DFBTCA. The carboxylic acid group readily deprotonates in negative ion mode to form the [M-H]⁻ ion, or the triazole nitrogens can be protonated in positive ion mode to form [M+H]⁺. Negative mode is often preferred for carboxylic acids due to its high efficiency.

  • Mass Analysis (Tandem Quadrupole - MS/MS): A tandem quadrupole operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity. The first quadrupole (Q1) isolates the specific parent ion (e.g., [M-H]⁻ of DFBTCA). This ion is then fragmented in the collision cell (Q2), and the second quadrupole (Q3) isolates a specific, characteristic fragment ion. This parent-to-fragment transition is unique to the analyte, effectively filtering out all chemical noise.

  • Mobile Phase Modification: MS compatibility requires volatile mobile phase additives. Formic acid (for positive mode) or ammonium acetate/hydroxide (for negative mode) are used instead of non-volatile phosphate buffers to facilitate efficient ionization.

Detailed Experimental Protocol: LC-MS/MS

3.2.1 Equipment and Reagents

  • LC-MS/MS system with a binary pump and tandem quadrupole mass spectrometer.

  • C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm), suitable for fast LC.

  • LC-MS grade Acetonitrile, Water, and Formic Acid.

  • DFBTCA Reference Standard.

3.2.2 Method Development and Optimization

  • Infusion and Tuning: Infuse a ~1 µg/mL solution of DFBTCA directly into the mass spectrometer to determine the optimal ionization mode (positive or negative) and identify the most abundant parent ion (precursor ion). The molecular weight of DFBTCA is 239.18 g/mol [12]. We would expect to see m/z 240.2 [M+H]⁺ or m/z 238.2 [M-H]⁻.

  • Fragmentation: Perform a product ion scan on the selected precursor to identify stable, high-intensity fragment ions (product ions).

  • MRM Transition Selection: Select the most intense and specific precursor → product ion transition for quantification (quantifier) and a second transition for confirmation (qualifier).

3.2.3 Chromatographic and MS Conditions (Typical)

ParameterSetting
Column C18 (e.g., Agilent Zorbax, Waters Acquity), 100 x 2.1 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Ionization Mode ESI Positive (or Negative)
MRM Transitions To be determined experimentally (e.g., m/z 240.2 → XXX)
Collision Energy To be optimized

3.2.4 Sample Preparation and Analysis

  • Prepare calibration standards in the expected range (e.g., 0.1 - 100 ng/mL).

  • Sample preparation may require more extensive cleanup, such as solid-phase extraction (SPE), to remove matrix components that can cause ion suppression.

  • Quantification is performed by comparing the peak area of the analyte in a sample to the calibration curve. The use of a stable isotope-labeled internal standard is highly recommended for the most accurate results.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific application requirements. The provided HPLC method is robust, reliable, and suitable for routine quality control and stability testing in pharmaceutical development. For applications demanding higher sensitivity and selectivity, the LC-MS/MS approach offers unparalleled performance. In all cases, adherence to the principles of method validation outlined by ICH is not merely a regulatory formality but a cornerstone of scientific integrity, ensuring that the data generated is accurate, reliable, and fit for purpose.

References

use of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid in antifungal drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An editorial decision has been made to structure this guide as a comprehensive roadmap for the investigation of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid as a novel antifungal candidate. Given that this specific molecule is primarily known as a synthetic intermediate for the anticonvulsant Rufinamide[1][2], its antifungal properties remain largely unexplored. This document, therefore, serves as a first-principles guide, outlining the logical and experimental progression from initial hypothesis to preclinical evaluation. It is designed to empower researchers to systematically assess the compound's potential, grounded in established methodologies of antifungal drug discovery.

Introduction: The Rationale for Investigating a Novel Triazole

The global rise of invasive fungal infections, coupled with increasing antifungal resistance, presents a formidable threat to public health.[3] This crisis necessitates the exploration of new chemical entities and therapeutic strategies.[4] The triazole class of antifungals has been a cornerstone of anti-infective therapy for decades. Their mechanism of action is well-established: they inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[5][6] This enzyme is a critical catalyst in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7] Its disruption leads to the accumulation of toxic sterol precursors and compromises membrane integrity, ultimately inhibiting fungal growth.[8]

The compound this compound possesses the key structural motifs of a triazole antifungal: a triazole ring and a difluorophenyl group, which are known to be important for binding to the target enzyme.[9][10] This structural analogy forms the scientific basis for hypothesizing its potential as an antifungal agent. This guide provides a comprehensive framework and detailed protocols to systematically test this hypothesis.

Proposed Mechanism of Action: Targeting Ergosterol Biosynthesis

We hypothesize that this compound functions by inhibiting lanosterol 14α-demethylase (CYP51), thereby blocking the conversion of lanosterol to ergosterol in the fungal cell membrane. This proposed mechanism is consistent with the known activity of other azole antifungals.[5][7]

pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Incorporation Compound 1-(2,6-Difluorobenzyl)-1H-1,2,3- triazole-4-carboxylic acid Compound->CYP51 Inhibits CYP51->Ergosterol ToxicSterols Accumulation of Toxic Sterols CYP51->ToxicSterols workflow cluster_invitro Phase 1 & 2: In Vitro Evaluation cluster_mechanistic Phase 3: Mechanism of Action Studies cluster_invivo Phase 4: In Vivo Efficacy p1 Primary Screening: Broth Microdilution MIC Assay (Panel of Fungal Pathogens) p2 Secondary Screening: MFC Determination p1->p2 p3 Cytotoxicity Profiling: Mammalian Cell Assay (CC50) p2->p3 p4 Selectivity Index Calculation (SI = CC50 / MIC) p3->p4 m1 Target Validation: Ergosterol Quantitation Assay p4->m1 Promising SI (Go) stop1 stop1 p4->stop1 Poor SI (No-Go) m2 Direct Target Engagement: CYP51 Enzyme Inhibition Assay m1->m2 v1 Preclinical Model Selection: Murine Disseminated Candidiasis m2->v1 Target Confirmed (Go) stop2 stop2 m2->stop2 No Target Engagement (No-Go) v2 Efficacy Assessment: Fungal Burden & Survival Studies stop3 stop3 v2->stop3 Poor Efficacy (No-Go) lead lead v2->lead Significant Efficacy (Lead Candidate)

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1,2,3-Triazole Synthesis via CuAAC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2,3-triazole synthesis. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and optimized protocols for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. As Senior Application Scientists, we offer insights grounded in mechanistic understanding and extensive laboratory experience to help you navigate challenges and achieve reliable, high-yield results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of 1,2,3-triazoles.

Q1: What is the fundamental role of the copper catalyst in the CuAAC reaction?

The copper(I) catalyst is central to the mechanism of the CuAAC reaction. It acts as a Lewis acid, coordinating with the terminal alkyne to form a copper acetylide intermediate. This activation significantly lowers the acidity of the alkyne's C-H bond and facilitates the subsequent nucleophilic attack by the azide, leading to the formation of the 1,2,3-triazole ring. This catalytic pathway dramatically accelerates the reaction compared to the uncatalyzed thermal Huisgen cycloaddition.

Q2: Which copper source is the most effective for my reaction?

The choice of copper source often depends on the specific reaction conditions and the sensitivity of your substrates.

  • Copper(II) Sulfate (CuSO₄): This is the most common and cost-effective precursor. It requires an in-situ reducing agent, typically sodium ascorbate, to generate the active Cu(I) species. This system is robust and works well for a wide range of substrates.

  • Copper(I) Halides (CuI, CuBr): These sources provide the active Cu(I) catalyst directly, eliminating the need for a reducing agent. However, they can be more sensitive to oxidation and may require an inert atmosphere. CuI is particularly popular due to its stability and effectiveness.

  • Organometallic Cu(I) Complexes: Pre-formed complexes, such as [Cu(PPh₃)₃Br], offer high catalytic activity and solubility in organic solvents. They are often used for reactions with sensitive or poorly soluble substrates.

Q3: Why is a reducing agent, like sodium ascorbate, necessary when using a Cu(II) source?

The active catalytic species in the CuAAC reaction is Cu(I). When using a Cu(II) salt like CuSO₄, a reducing agent is essential to convert Cu(II) to the active Cu(I) state. Sodium ascorbate is widely used for this purpose as it rapidly and cleanly reduces Cu(II) and also helps to prevent the re-oxidation of Cu(I) back to Cu(II) by any dissolved oxygen, thus maintaining the catalytic cycle.

Q4: What are the recommended solvents for CuAAC reactions?

The ideal solvent should dissolve all reactants and be compatible with the catalytic system. Common choices include:

  • t-Butanol/Water Mixtures: This is a versatile and widely used solvent system, particularly for reactions with CuSO₄/sodium ascorbate, as it dissolves both organic substrates and the inorganic catalyst components.

  • Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These polar aprotic solvents are excellent for dissolving a broad range of substrates.

  • Tetrahydrofuran (THF) and Dichloromethane (DCM): These are suitable for reactions using soluble Cu(I) complexes, especially when working with substrates that are not water-tolerant.

Q5: How can I effectively monitor the progress of my CuAAC reaction?

Thin-layer chromatography (TLC) is the most common method for monitoring reaction progress. A spot of the reaction mixture is compared to spots of the starting azide and alkyne. The disappearance of the limiting reagent and the appearance of a new, more polar spot (the triazole product) indicate that the reaction is proceeding. For more quantitative analysis, techniques like LC-MS or ¹H NMR can be used to determine the conversion to the product.

Part 2: In-Depth Troubleshooting Guides

This section provides structured solutions to more complex experimental challenges.

Guide 1: Low or No Product Yield

Low or non-existent yield is the most frequent issue. A systematic approach is key to diagnosing the root cause.

A Low/No Yield Observed B Verify Reagent Purity & Integrity A->B Start Here C Assess Catalyst Activity A->C D Evaluate Reaction Conditions A->D E Check Azide/Alkyne Stability B->E How? F Confirm Copper Source & Reducing Agent C->F How? G Optimize Solvent & Temperature D->G How? H Consider Ligand Addition G->H If needed

Caption: Troubleshooting workflow for low reaction yield.

  • Inactive Catalyst System

    • Symptom: The reaction fails to start, with starting materials fully recoverable.

    • Causality: The Cu(I) catalyst is highly susceptible to oxidation to the inactive Cu(II) state, especially in the presence of air. The reducing agent may also be degraded or insufficient.

    • Solutions:

      • Use Fresh Reagents: Prepare a fresh solution of sodium ascorbate immediately before use. Ensure the copper source has been stored properly.

      • In-Situ Generation: When using CuSO₄, add the sodium ascorbate to the reaction mixture just before adding the copper salt to ensure the immediate reduction to Cu(I).

      • Degas Solvents: For sensitive reactions, bubbling nitrogen or argon through the solvent for 15-20 minutes prior to use can remove dissolved oxygen.

  • Poor Substrate Reactivity

    • Symptom: The reaction is sluggish and stalls before completion, even with a functional catalyst.

    • Causality: Steric hindrance around the alkyne or azide can impede the approach to the copper center. Electron-withdrawing groups on the alkyne can also reduce its nucleophilicity.

    • Solutions:

      • Increase Temperature: Heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy. Microwave irradiation is a highly effective alternative for accelerating reactions with sterically demanding substrates.

      • Screen Ligands: The addition of a ligand can stabilize the Cu(I) catalyst and accelerate the reaction. Tris(benzyltriazolylmethyl)amine (TBTA) is a common choice that protects the catalyst from oxidation and disproportionation.

      • Increase Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading (e.g., from 1-5 mol% to 10 mol%) can improve conversion.

  • Impure Reagents or Solvents

    • Symptom: The reaction yields multiple unidentifiable side products or a dark, tar-like mixture.

    • Causality: Impurities in the starting materials can interfere with the catalyst. For example, residual acid can protonate the copper acetylide, while coordinating impurities can bind to the copper and inhibit catalysis. Water in organic solvents can also affect the solubility and stability of reaction components.

    • Solutions:

      • Purify Starting Materials: If purity is uncertain, purify the azide and alkyne by column chromatography, recrystallization, or distillation.

      • Use Anhydrous Solvents: When working in organic media like THF or DCM, ensure the use of dry solvents.

Guide 2: Formation of Side Products

The appearance of significant side products can complicate purification and reduce the yield of the desired triazole.

  • Alkyne Homocoupling (Glaser Coupling)

    • Symptom: A new, non-polar spot appears on TLC, and analysis (e.g., by MS) reveals a symmetrical diyne product with a mass double that of the starting alkyne.

    • Causality: This side reaction is promoted by Cu(II) ions in the presence of oxygen. It is a common issue when the reduction of Cu(II) is incomplete or when the Cu(I) catalyst is re-oxidized during the reaction.

    • Solutions:

      • Ensure Sufficient Reducing Agent: Use a slight excess of sodium ascorbate (e.g., 1.1-1.5 equivalents relative to the copper source) to maintain a reducing environment.

      • Add a Ligand: Nitrogen-based ligands, such as TBTA or even simple amines like triethylamine, can suppress Glaser coupling by stabilizing the Cu(I) center and preventing the formation of the Cu(II) species that catalyze homocoupling.

      • Work Under an Inert Atmosphere: For highly sensitive systems, performing the reaction under a nitrogen or argon atmosphere can minimize oxidation.

  • Azide Decomposition

    • Symptom: The reaction mixture shows gas evolution (N₂), and complex product mixtures are formed.

    • Causality: Organic azides can be thermally unstable. High reaction temperatures or the presence of certain functional groups can lead to their decomposition.

    • Solutions:

      • Maintain Lower Temperatures: If azide instability is suspected, run the reaction at room temperature or even at 0 °C, and allow it to proceed for a longer time.

      • Substrate Design: In the design phase of a synthesis, avoid placing thermally labile functional groups in close proximity to the azide.

Part 3: Experimental Protocols

These protocols provide a starting point for typical CuAAC reactions. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Standard Aqueous CuAAC using CuSO₄/Sodium Ascorbate

This robust protocol is suitable for a wide range of water-soluble or partially soluble substrates.

  • Preparation: In a vial, dissolve the alkyne (1.0 mmol, 1.0 eq) and the azide (1.1 mmol, 1.1 eq) in a 1:1 mixture of t-butanol and water (10 mL).

  • Catalyst Addition: To the solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2 mmol, 20 mol% from a 1M solution).

  • Initiation: Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 10 mol% from a 0.5M solution). The solution may turn slightly cloudy.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC. Typical reaction times are 1-12 hours.

  • Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: CuAAC in Organic Solvent with a Cu(I) Source

This protocol is ideal for substrates that are not soluble in water.

  • Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve the alkyne (1.0 mmol, 1.0 eq) and the azide (1.1 mmol, 1.1 eq) in anhydrous DMF (10 mL).

  • Catalyst Addition: Add copper(I) iodide (CuI) (0.05 mmol, 5 mol%).

  • Ligand Addition (Optional but Recommended): Add a ligand such as TBTA (0.05 mmol, 5 mol%) to the mixture.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent.

  • Purification: Purify the crude product by column chromatography.

Part 4: Visualization & Data

Catalytic Cycle of CuAAC

G A Cu(I) Catalyst C Cu(I) Acetylide R-C≡C-Cu A:f1->C:f0 + Alkyne B Terminal Alkyne R-C≡C-H E Copper Triazolide Intermediate C:f1->E:f0 + Azide D Organic Azide R'-N₃ F 1,2,3-Triazole Product E:f1->F:f0 Protonolysis F:f1->A:f0 Catalyst Regeneration

Caption: Simplified catalytic cycle of the CuAAC reaction.

Comparative Table of Common Reaction Components
ComponentExample(s)Typical mol%Key AdvantagesCommon Solvents
Copper Source CuSO₄·5H₂O1-10%Air-stable, inexpensivet-BuOH/H₂O, DMSO
CuI, CuBr1-5%No reducing agent neededTHF, DMF, DCM
[Cu(PPh₃)₃Br]1-5%High solubility in organic solventsTHF, DCM, Toluene
Reducing Agent Sodium Ascorbate10-20%Efficient, water-soluble, non-toxicWater, Alcohols
Ligand TBTA1-10%Accelerates reaction, prevents oxidationDCM, DMF, DMSO
Bathocuproine1-10%Effective for challenging substratesOrganic Solvents

common side products in the synthesis of difluorobenzyl triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of difluorobenzyl triazoles. This resource provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you identify, mitigate, and prevent the formation of common side products during your experiments. Our focus is on providing practical, mechanistically grounded solutions to enhance the yield, purity, and reproducibility of your synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the synthesis of difluorobenzyl triazoles, particularly via the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry."

Q1: My reaction produced two distinct triazole products. Why am I getting a mixture of isomers?

Answer: You are likely observing the formation of regioisomers: the desired 1,4-disubstituted triazole and the unintended 1,5-disubstituted triazole. This is a classic problem that arises from the underlying mechanism of the Huisgen 1,3-dipolar cycloaddition.

Causality: The thermal, uncatalyzed reaction between an azide and an alkyne proceeds through a concerted mechanism. For unsymmetrical alkynes, the electronic properties of the reactants allow for two different orientations of approach, leading to a mixture of 1,4- and 1,5-regioisomers, often with low selectivity.[1][2][3] High reaction temperatures required for the uncatalyzed reaction can further reduce selectivity.[4]

The Copper(I)-catalyzed reaction (CuAAC), however, follows a completely different, stepwise mechanism. The copper catalyst coordinates with the terminal alkyne to form a copper-acetylide intermediate.[5] This intermediate then reacts with the azide in a highly controlled manner, leading almost exclusively to the formation of the 1,4-disubstituted triazole product.[1][6][7]

Troubleshooting & Solutions:

  • Ensure Effective Catalysis: The presence of the 1,5-isomer is a strong indicator that a competing thermal (uncatalyzed) reaction is occurring. Verify the activity of your copper(I) source. If using a Cu(II) salt with a reducing agent (e.g., CuSO₄ with sodium ascorbate), ensure the reducing agent is fresh and added in slight excess to maintain the active Cu(I) oxidation state.[8]

  • Use a Ruthenium Catalyst for the 1,5-Isomer: If the 1,5-regioisomer is your desired product, a different catalytic system is required. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is known to selectively produce 1,5-disubstituted triazoles.[1][9]

  • Lower Reaction Temperature: If you must perform an uncatalyzed reaction, lowering the temperature may improve the ratio of regioisomers, although this will also significantly slow down the reaction rate.[4]

Q2: My main impurity is a non-triazole product with a mass roughly double that of my alkyne starting material. What is it and how do I prevent it?

Answer: This side product is almost certainly the 1,3-diyne , formed from the oxidative homocoupling of your terminal alkyne starting material. This is one of the most common side reactions in CuAAC chemistry.

Causality: The copper(I) catalyst that is essential for the desired cycloaddition is also an effective catalyst for the oxidative coupling of terminal alkynes, a reaction known as the Glaser coupling.[1][10] This side reaction is particularly prominent in the presence of oxygen (air). Two molecules of the copper-acetylide intermediate react in an oxidative process to form the symmetrical buta-1,3-diyne.[11]

Troubleshooting & Solutions:

  • Rigorous Exclusion of Oxygen: Deoxygenate your solvent thoroughly before adding the catalyst and reactants. You can do this by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles. Maintain the reaction under an inert atmosphere.[1]

  • Use a Reducing Agent: The most common and effective solution is to include a reducing agent in the reaction mixture. Sodium ascorbate is the standard choice; it not only reduces Cu(II) to Cu(I) but also acts as an antioxidant, preventing the oxidative homocoupling pathway.[8] A slight excess is recommended.

  • Control Catalyst Loading: While counterintuitive, excessively high concentrations of copper catalyst can sometimes favor the bimolecular homocoupling pathway. Ensure you are using an appropriate catalytic amount (typically 1-5 mol%).

  • Consider Dilution: Bimolecular side reactions like homocoupling can be disfavored at lower concentrations, though this may also slow the rate of your primary reaction.[5]

Q3: My reaction is very slow or gives a low yield of the desired difluorobenzyl triazole, even with a catalyst. What can I do to improve conversion?

Answer: Slow or incomplete reactions can be caused by several factors, including catalyst inhibition, poor reagent quality, or suboptimal reaction conditions. The electron-withdrawing nature of the difluorobenzyl group can also slightly influence the reactivity of the azide.[5]

Causality: The catalytic cycle of CuAAC can be inhibited by impurities or competing coordinating species in the reaction mixture. The choice of solvent and the use of stabilizing ligands can have a dramatic impact on the reaction rate and overall yield. Furthermore, the physical state of the copper catalyst (homogeneous vs. heterogeneous) can affect its activity.

Troubleshooting & Solutions:

  • Use a Ligand: The addition of a copper-stabilizing ligand can significantly accelerate the reaction. Tris-(benzyltriazolylmethyl)amine (TBTA) is a common choice that protects the Cu(I) catalyst from oxidation and disproportionation.[1]

  • Solvent Choice: While many solvents can be used, polar and coordinating solvents can sometimes interfere with the catalyst. Protic solvents like t-BuOH/H₂O mixtures are often very effective and can accelerate the reaction.[8]

  • Microwave Irradiation: For sluggish reactions, switching to microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and improve yields.[1]

  • Check Reagent Purity: Ensure your difluorobenzyl azide and alkyne are pure. The azide can be prepared from the corresponding difluorobenzyl bromide or chloride and sodium azide.[12] Verify its purity by NMR before use, as residual halides can interfere with the catalyst.

  • Catalyst Source: If you are generating Cu(I) in situ, ensure the quality of your reagents. Alternatively, using a well-defined, soluble Cu(I) source like [Cu(MeCN)₄]PF₆ can sometimes provide more consistent results.

Q4: How should I purify my final difluorobenzyl triazole product to remove these side products?

Answer: Effective purification depends on the nature of the impurities. A combination of extraction, precipitation, and chromatography is typically sufficient.

Troubleshooting & Solutions:

  • Diyne Removal: The homocoupled alkyne is a nonpolar, hydrocarbon-rich molecule. It can often be removed by washing the crude product with a nonpolar solvent in which the triazole has low solubility, such as hexanes or n-heptane.[12]

  • Regioisomer Separation: Separating 1,4- and 1,5-regioisomers can be challenging as they often have very similar polarities. Careful column chromatography on silica gel is usually required. A gradient elution system, starting with a less polar solvent system and gradually increasing polarity, may be necessary.

  • Copper Removal: Residual copper catalyst can be removed by washing the organic layer of your workup with an aqueous solution of ammonia or ammonium chloride, which will chelate and extract the copper salts. Alternatively, filtering the crude product through a small plug of silica gel can be effective.

  • Recrystallization: Many difluorobenzyl triazoles are crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexane) is an excellent method for achieving high purity and removing trace impurities.[12]

Troubleshooting Guide: Summary Table

ProblemProbable Cause(s)Recommended Solutions
Mixture of 1,4- and 1,5-Triazole Isomers Competing uncatalyzed thermal reaction; inactive copper catalyst.Ensure active Cu(I) source; lower reaction temperature; use a Ru catalyst for selective 1,5-isomer synthesis.[1][4][9]
Presence of Symmetrical Diyne Impurity Oxidative homocoupling of the terminal alkyne, catalyzed by Cu(I) in the presence of O₂.Rigorously exclude oxygen; add a reducing agent like sodium ascorbate; use an appropriate catalyst loading.[1][8][11]
Low Yield / Incomplete Reaction Catalyst inhibition; poor reagent purity; suboptimal solvent or temperature.Add a stabilizing ligand (e.g., TBTA); use a t-BuOH/H₂O solvent system; consider microwave synthesis; verify reagent purity.[1][5]
Complex Mixture / Decomposition Reaction temperature is too high; sensitive functional groups on starting materials.Lower the reaction temperature; protect sensitive functional groups if necessary; ensure an inert atmosphere.[10][13]
Final Product Contaminated with Copper Incomplete removal during workup.Wash the reaction mixture with an aqueous ammonia or ammonium chloride solution; filter through a silica plug.

Key Experimental Protocols

Protocol 1: Optimized CuAAC Synthesis of 1-(2,6-Difluorobenzyl)-4-phenyl-1H-1,2,3-triazole

This protocol is designed to minimize the formation of common side products.

Materials:

  • 2,6-Difluorobenzyl azide (1.0 equiv)

  • Phenylacetylene (1.05 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.02 equiv)

  • Sodium Ascorbate (0.05 equiv)

  • Solvent: tert-Butanol (t-BuOH) and Deionized Water (1:1 v/v)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-difluorobenzyl azide and phenylacetylene in the t-BuOH/H₂O solvent mixture (approx. 0.2 M concentration).

  • Deoxygenation: Bubble argon or nitrogen gas through the solution for 20 minutes to remove dissolved oxygen.

  • Catalyst Addition: In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate. Add the CuSO₄ solution to the reaction flask, followed immediately by the sodium ascorbate solution. The solution should turn a light yellow/heterogeneous color.

  • Reaction: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting azide is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, add water and extract the product with ethyl acetate (3x).

  • Copper Removal: Combine the organic layers and wash with a saturated aqueous solution of NH₄Cl (2x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be further purified by washing with cold n-heptane to remove any potential diyne byproduct, followed by recrystallization from ethanol to yield the pure 1,4-disubstituted triazole.[12]

Protocol 2: TLC and ¹H NMR Analysis for Side Product Identification

1. Thin Layer Chromatography (TLC) Analysis:

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of Hexane and Ethyl Acetate (e.g., 7:3 v/v) is a good starting point. Adjust polarity as needed.

  • Visualization: UV light (254 nm). The triazole ring is an excellent chromophore.

  • Expected Results:

    • Product (1,4-Triazole): Will appear as the major, well-defined spot.

    • 1,5-Regioisomer: If present, will likely have a slightly different Rf value, often very close to the 1,4-isomer.

    • Alkyne Homocoupling Product (Diyne): Will have a much higher Rf value (less polar) than the triazole products.

    • Starting Materials (Azide & Alkyne): Should have distinct Rf values from the product. The reaction is complete when the limiting reagent spot disappears.

2. Proton NMR (¹H NMR) Analysis:

  • The most definitive way to distinguish between the 1,4- and 1,5-regioisomers is by observing the chemical shift of the triazole proton.

    • 1,4-Disubstituted Isomer: The lone proton on the triazole ring typically appears as a sharp singlet between δ 7.5 - 8.5 ppm .

    • 1,5-Disubstituted Isomer: The triazole proton is in a different electronic environment and its singlet usually appears further upfield, between δ 7.0 - 8.0 ppm .

  • The symmetrical homocoupled diyne will lack a triazole proton signal and will show characteristic signals for the aromatic/aliphatic groups of the alkyne, but no signal for the terminal alkyne proton.

Visualization of Reaction Pathways

The following diagrams illustrate the synthetic pathways discussed and a logical workflow for troubleshooting.

cluster_start Starting Materials Azide Difluorobenzyl Azide Catalyst Cu(I) Catalyst + Ligand (e.g., TBTA) Thermal Thermal Conditions (Uncatalyzed) Alkyne Terminal Alkyne Oxidative Oxidative Conditions (O₂, no reducing agent) Alkyne->Oxidative CuAAC Desired Product 1,4-Disubstituted Triazole Catalyst->CuAAC 'Click' Pathway (Regiospecific) Isomer Side Product 1,5-Regioisomer Diyne Side Product Alkyne Homocoupling (Diyne) Thermal->Isomer Huisgen Cycloaddition (Non-specific) Oxidative->Diyne Glaser Coupling

Caption: Reaction pathways in difluorobenzyl triazole synthesis.

start_node Problem: Unexpected Side Product in Crude Mixture q1 Is the impurity a regioisomer of the product? start_node->q1 Analyze by NMR & TLC q_node q_node cause_node cause_node solution_node solution_node cause1 Probable Cause: Uncatalyzed thermal cycloaddition is competing with the CuAAC reaction. q1->cause1 Yes q2 Is the impurity's mass ~2x the mass of the alkyne starting material? q1->q2 No sol1 Solution: 1. Verify Cu(I) catalyst activity. 2. Ensure proper ligand use. 3. Lower reaction temperature. cause1->sol1 cause2 Probable Cause: Oxidative homocoupling of the terminal alkyne (Glaser coupling). q2->cause2 Yes cause3 Probable Cause: Decomposition of starting materials or other side reactions. q2->cause3 No / Other sol2 Solution: 1. Deoxygenate solvent. 2. Run under inert gas (Ar/N₂). 3. Add sodium ascorbate. cause2->sol2 sol3 Solution: 1. Check reagent purity. 2. Lower reaction temperature. 3. Screen different solvents. cause3->sol3

Caption: Troubleshooting workflow for side product identification.

References

Technical Support Center: Synthesis of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid. This molecule is a key intermediate in the synthesis of the antiepileptic drug Rufinamide.[1][2] This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this synthesis, ensuring high yield and purity. We will delve into the common challenges encountered during the multi-step synthesis and provide field-proven solutions grounded in established chemical principles.

The most reliable and widely adopted method for preparing this triazole core is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This approach offers exceptional regioselectivity and high conversion under mild conditions.[5] The overall synthetic pathway is typically a three-step process, which we will explore in detail.

Overall Synthetic Workflow

The synthesis can be visualized as a linear sequence involving the preparation of a key azide intermediate, its subsequent cycloaddition, and a final hydrolysis step.

Synthetic_Workflow Start 2,6-Difluorobenzyl Bromide Azide 2,6-Difluorobenzyl Azide Start->Azide  NaN3, Solvent   Ester Triazole Ester Intermediate Azide->Ester  Propiolate Ester, Cu(I) Catalyst   Final 1-(2,6-Difluorobenzyl)-1H-1,2,3- triazole-4-carboxylic acid Ester->Final  Hydrolysis (Acid or Base)  

Caption: Overall workflow for the synthesis of the target carboxylic acid.

Troubleshooting and FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Part 1: Synthesis of 2,6-Difluorobenzyl Azide

The quality of your starting azide is critical for the success of the subsequent click reaction. This intermediate is typically prepared by the reaction of 2,6-difluorobenzyl bromide with sodium azide.[6][7]

Q1: My yield of 2,6-difluorobenzyl azide is low. What are the common causes?

A1: Low yields in this nucleophilic substitution reaction are often traced back to three factors: reaction conditions, reagent quality, and side reactions.

  • Inefficient Reaction Conditions: The reaction is a classic SN2 substitution. Ensure your solvent is appropriate; polar aprotic solvents like DMF or DMSO are excellent for dissolving sodium azide and promoting the reaction. A mixture of water and an organic solvent can also be effective.[6] Inadequate temperature can also slow the reaction; gentle heating (e.g., 60-75°C) is often required to drive the reaction to completion in a reasonable timeframe.[6]

  • Purity of Starting Material: The 2,6-difluorobenzyl bromide must be pure. Impurities from its synthesis, such as residual brominating agents or unreacted 2,6-difluorotoluene, can interfere with the reaction.[8]

  • Side Reactions: Benzyl halides can be susceptible to elimination reactions, though this is less common for benzyl systems compared to secondary or tertiary alkyl halides. Ensure your conditions are not overly basic or heated for prolonged periods, which could promote side reactions.

Q2: How can I purify the 2,6-difluorobenzyl azide, and is it always necessary?

A2: While a one-pot synthesis without isolating the azide is possible, purifying the intermediate is highly recommended for consistent results in the subsequent cycloaddition step.[6]

  • Work-up and Extraction: After the reaction, a standard aqueous work-up can remove unreacted sodium azide and other inorganic salts. The organic azide can then be extracted into a non-polar solvent like ethyl acetate or dichloromethane.

  • Chromatography: If significant organic impurities are present (visible by TLC or ¹H NMR), flash column chromatography on silica gel is the most effective purification method.

  • Causality: Why purify? Residual sodium azide or other nucleophiles can interfere with the copper catalyst in the next step. Furthermore, any unreacted benzyl bromide will not participate in the click reaction, leading to a lower overall yield and complicating the final purification.

Safety Note: Organic azides are potentially explosive and should be handled with care in a well-ventilated fume hood. Avoid heating concentrated samples to high temperatures and do not use metal spatulas for handling. Always wear appropriate personal protective equipment (PPE).[7]

Part 2: The Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the key bond-forming reaction where the triazole ring is constructed. The reaction involves the 1,3-dipolar cycloaddition of the 2,6-difluorobenzyl azide with an alkyne.[9] To obtain the desired 4-carboxylic acid functionality, an ester of propiolic acid, such as methyl propiolate or ethyl propiolate, is used.[6]

Q1: I'm getting a low yield of the triazole ester. What parameters should I investigate first?

A1: Low yields in CuAAC reactions are almost always related to the copper catalyst's activity.

  • The Copper(I) Source: The active catalyst is Cu(I).[4] You can add a Cu(I) salt directly (e.g., CuI, CuBr), but these can have low solubility and are prone to oxidation. A more common and often more effective method is to generate Cu(I) in situ from a Cu(II) salt (like CuSO₄·5H₂O) using a reducing agent, with sodium ascorbate being the most common choice.[10]

  • Solvent System: The choice of solvent is crucial. It must dissolve all reactants. Mixtures of t-butanol/water, DMF, or DMSO are frequently used and are highly effective.[10]

  • Oxygen Exclusion: Cu(I) is readily oxidized to the inactive Cu(II) state by atmospheric oxygen. While not always strictly necessary for robust reactions with high catalyst loading, degassing your solvent and running the reaction under an inert atmosphere (Nitrogen or Argon) can significantly improve yield and reproducibility, especially for sensitive substrates or low catalyst loadings.

Q2: Am I forming the wrong regioisomer? How do I ensure I get the 1,4-disubstituted product?

A2: This is a key advantage of the CuAAC reaction. The classic thermal Huisgen cycloaddition between an azide and a terminal alkyne produces a mixture of 1,4- and 1,5-regioisomers, which are difficult to separate.[11] The copper-catalyzed version, however, is highly regioselective, almost exclusively yielding the 1,4-disubstituted triazole.[3][5] If you are following a standard CuAAC protocol, the formation of the 1,5-isomer should be negligible. If you suspect regioisomer formation, it may indicate a failure of the copper catalyst, leading to a competing thermal reaction pathway.

Q3: My reaction stalls or fails to go to completion. What could be inhibiting the catalyst?

A3: Catalyst inhibition or "poisoning" is a common issue. Certain functional groups or impurities can coordinate strongly to the copper catalyst, rendering it inactive.

  • Impure Starting Materials: As mentioned, impurities from the azide synthesis can be problematic.

  • Incompatible Functional Groups: While CuAAC is tolerant of many functional groups, strong chelating agents or certain sulfur-containing compounds can inhibit the catalyst. Ensure your solvents and reagents are of high purity.

  • Insufficient Reducing Agent: If generating Cu(I) in situ, ensure you have a slight excess of the reducing agent (e.g., sodium ascorbate) to maintain the copper in its active +1 oxidation state throughout the reaction.

Parameter Recommendation Rationale
Copper Source 1-5 mol% CuSO₄·5H₂O with 5-10 mol% Sodium AscorbateIn situ generation of Cu(I) is reliable and uses inexpensive, stable precursors.[10]
Alkyne Methyl Propiolate or Ethyl Propiolate (1.0 - 1.2 equivalents)Serves as the three-carbon unit to form the triazole ring with a latent carboxylic acid.
Solvent t-BuOH/H₂O (1:1), DMF, or DMSOExcellent solvating properties for both organic substrates and inorganic catalyst components.
Temperature Room Temperature to 40°CThe reaction is typically efficient at room temperature, but gentle heating can increase the rate.
Atmosphere Inert (N₂ or Ar) recommendedPrevents oxidation of the active Cu(I) catalyst to the inactive Cu(II) state.
Part 3: Ester Hydrolysis to Carboxylic Acid

The final step is the conversion of the triazole ester intermediate to the desired carboxylic acid. This is typically achieved through saponification (base-mediated hydrolysis).[12][13]

Q1: My hydrolysis is incomplete. How can I drive the reaction to completion?

A1: Incomplete hydrolysis is usually due to insufficient base, time, or temperature.

  • Stoichiometry of Base: Unlike acid-catalyzed hydrolysis, which is catalytic, base-mediated hydrolysis requires at least one stoichiometric equivalent of base (e.g., NaOH, LiOH, KOH).[13] Using a slight excess (e.g., 1.5-2.0 equivalents) is recommended to ensure the reaction goes to completion.

  • Reaction Conditions: The reaction often requires heating (refluxing in a solvent like methanol, ethanol, or THF/water) to proceed at a practical rate. Monitor the reaction by TLC until the starting ester spot has been completely consumed.

  • Solubility: Ensure your triazole ester is fully dissolved in the reaction medium. A co-solvent system like THF/water or Methanol/water is often effective.

Q2: I suspect my product is degrading during hydrolysis. How can I mitigate this?

A2: While the 1,2,3-triazole ring is generally stable, harsh conditions (very high temperatures or prolonged reaction times with strong base) can potentially lead to degradation. The target carboxylic acid has been identified as a degradation product of Rufinamide under alkaline conditions, which suggests the triazole core is stable under typical hydrolysis conditions.[14] If you suspect degradation, try using milder conditions:

  • Use a milder base like lithium hydroxide (LiOH) which can be effective at lower temperatures.

  • Reduce the reaction temperature and extend the reaction time.

  • Carefully monitor the reaction and stop it as soon as the starting material is consumed.

Part 4: Purification and Analysis

Q1: What is the best method to purify the final this compound?

A1: The purification strategy depends on the nature of the impurities. Since the product is an acid, its solubility properties can be exploited.

  • Acid/Base Work-up: After hydrolysis, the reaction mixture will be basic. Carefully acidify the solution with an acid like HCl (e.g., 1M or 2M) to a pH of ~2-3. The carboxylic acid product should precipitate out of the aqueous solution as it is no longer the soluble carboxylate salt. The solid can then be collected by filtration.

  • Recrystallization: This is an excellent method for obtaining high-purity material. A patent for the related amide, Rufinamide, notes crystallization from carboxylic acid solvents like acetic acid.[15] For the acid product, you might explore recrystallization from solvent systems like ethanol/water, acetic acid/water, or ethyl acetate/hexanes.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,6-Difluorobenzyl Azide
  • In a round-bottom flask, dissolve 2,6-difluorobenzyl bromide (1.0 eq) in a suitable solvent (e.g., DMF, or acetone/water 4:1).

  • Add sodium azide (NaN₃, 1.5 eq).

  • Heat the mixture to 60-70°C and stir for 4-6 hours, monitoring by TLC (e.g., using 10% ethyl acetate in hexanes).

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the azide, which can be used directly or purified by column chromatography.

Protocol 2: CuAAC Synthesis of Methyl 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate
  • To a flask containing 2,6-difluorobenzyl azide (1.0 eq) and methyl propiolate (1.1 eq), add a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq) in a minimum amount of water.

  • Add the sodium ascorbate solution to the main reaction flask, followed by the copper sulfate solution.

  • Stir the reaction vigorously at room temperature for 12-24 hours. The reaction mixture may turn heterogeneous and change color.

  • Monitor the reaction by TLC. Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude triazole ester. Purify by recrystallization or column chromatography if necessary.

Protocol 3: Alkaline Hydrolysis to the Carboxylic Acid
  • Dissolve the triazole ester (1.0 eq) in a mixture of methanol or THF and water.

  • Add sodium hydroxide (NaOH, 2.0 eq) or lithium hydroxide (LiOH, 2.0 eq).

  • Heat the mixture to reflux (typically 60-80°C) and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly add 2M HCl with stirring until the pH is approximately 2-3. A white precipitate should form.

  • Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product.

CuAAC Reaction Mechanism

The high regioselectivity of the CuAAC reaction is a result of a well-defined catalytic cycle involving copper-acetylide intermediates.

CuAAC_Mechanism cluster_0 Catalytic Cycle CuI Cu(I) Catalyst Acetylide Cu(I)-Acetylide Intermediate CuI->Acetylide + Alkyne, -H+ Alkyne R'-C≡CH (Propiolate Ester) Complex Six-membered Cu(III) Metallacycle Acetylide->Complex + Azide Azide R-N3 (Benzyl Azide) Product 1,4-Triazole Product Complex->Product Reductive Elimination Product->CuI - Product

References

stability and degradation of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid. It addresses common questions and troubleshooting scenarios related to the stability and degradation of this compound.

Introduction

This compound is a key chemical entity, notably identified as a primary degradation product of the anti-epileptic drug Rufinamide through hydrolysis of its carboxamide group.[1] Understanding its stability profile is crucial for accurate analytical method development, formulation studies, and overall drug safety assessment. The inherent stability of the 1,2,3-triazole ring provides a robust core, yet the presence of the carboxylic acid and the difluorobenzyl group introduces specific chemical liabilities that must be considered during experimentation.[2] This guide is structured to provide both foundational knowledge and practical solutions to challenges encountered when handling this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The most well-documented chemical instability of a related compound, Rufinamide, is the hydrolysis of the carboxamide to form this compound. This indicates that the carboxylic acid itself is the stable endpoint of this hydrolytic degradation. However, like other carboxylic acids, it can undergo other reactions under specific conditions. One potential degradation pathway for the carboxylic acid itself is thermal decarboxylation at elevated temperatures.

Q2: What are the recommended storage conditions for this compound?

A2: Based on general stability data for triazole derivatives and carboxylic acids, it is recommended to store this compound in a cool, dry place, protected from light. Some suppliers recommend cold-chain transportation, suggesting that refrigeration (2-8 °C) is ideal for long-term storage to minimize any potential for slow degradation.[3]

Q3: How stable is this compound in solution?

A3: The stability in solution is highly dependent on the pH and the solvent system.

  • Aqueous Solutions: The compound is formed under both acidic and alkaline aqueous conditions during the hydrolysis of Rufinamide, suggesting it is relatively stable in these media at moderate temperatures. However, prolonged exposure to harsh pH conditions (strong acids or bases) at elevated temperatures could potentially lead to further degradation, though the 1,2,3-triazole ring itself is generally resistant to hydrolysis.

  • Organic Solvents: Solubility and stability in organic solvents should be determined empirically. While specific data is limited, similar compounds are often soluble in polar organic solvents like DMSO and methanol.[4] It is advisable to prepare solutions fresh and store them under refrigerated and light-protected conditions if immediate use is not possible.

Q4: Is this compound susceptible to photodegradation?

A4: Forced degradation studies on the parent compound, Rufinamide, have shown it to be largely stable under photolytic stress.[5] This suggests that the core structure of this compound is also likely to be photostable. However, as a general precaution in pharmaceutical analysis, it is always recommended to handle the compound and its solutions with protection from direct, prolonged exposure to UV light.

Q5: What are the potential risks of thermal degradation?

A5: The primary concern with thermal stress is decarboxylation, a common degradation pathway for carboxylic acids, particularly those on heterocyclic rings. While the exact temperature for the onset of decarboxylation for this specific compound is not widely published, studies on other 1,2,3-triazole-4-carboxylic acids indicate this can occur at temperatures around 175°C. For routine experimental procedures at or near room temperature, thermal degradation is not expected to be a significant issue.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, providing explanations and actionable solutions.

Problem Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram Contamination or degradation of the sample.1. Verify Solvent Purity: Ensure all solvents and reagents are of high purity and have not degraded. 2. Fresh Sample Preparation: Prepare a fresh solution of the compound immediately before analysis. 3. Control for Degradation: If the compound is a degradation product being monitored, ensure the parent compound is fully accounted for and that no secondary degradation is occurring. 4. Method Specificity: Confirm that the analytical method is specific for the compound and can resolve it from potential new degradation products.
Poor solubility in a desired solvent The polarity of the solvent may not be optimal for the compound.1. Solvent Screening: Test solubility in a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetonitrile, DMSO, DMF). 2. pH Adjustment: For aqueous solutions, adjust the pH. As a carboxylic acid, its solubility will increase significantly at pH values above its pKa. 3. Co-solvents: Use a mixture of solvents. For example, a small amount of DMSO or methanol can be used to initially dissolve the compound before diluting with an aqueous buffer.
Inconsistent analytical results Sample instability in the analytical autosampler or on the benchtop.1. Autosampler Temperature Control: If available, cool the autosampler to 4-10°C to minimize degradation during long analytical runs. 2. Time-Course Study: Analyze the sample at different time points after preparation (e.g., 0, 2, 4, 8, 24 hours) to assess its stability in the chosen diluent under laboratory conditions. 3. Light Protection: Use amber vials or protect the autosampler from light to prevent any potential photodegradation.
Loss of compound during sample workup involving heat Potential for thermal decarboxylation.1. Avoid High Temperatures: If possible, perform extraction and concentration steps at or below room temperature. 2. Use of a Rotovap: If heating is necessary for solvent evaporation, use a rotary evaporator under reduced pressure to keep the temperature as low as possible. 3. Monitor for Degradation: Analyze a sample before and after the heating step by HPLC to quantify any loss of the compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to assess the intrinsic stability of this compound.

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (1N)

  • Sodium hydroxide (1N)

  • Hydrogen peroxide (3%)

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Keep at 60°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at 60°C for 24 hours. Cool, neutralize with 1N HCl, and dilute with mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute with mobile phase.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Also, heat a solution of the compound in a neutral buffer at 60°C for 24 hours. Prepare for HPLC analysis.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Analysis: Analyze all stressed samples by a stability-indicating HPLC method, comparing them to an unstressed control sample.

Protocol 2: Stability-Indicating HPLC Method

Objective: To provide a reliable method for the quantification of this compound and the separation from its potential degradants.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (50:50, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 20 µL
Column Temperature Ambient

Visualizations

Degradation Pathway of Rufinamide

G Rufinamide Rufinamide (1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) DFBTCA This compound Rufinamide->DFBTCA Acidic or Alkaline Hydrolysis Decarboxylation_Product 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole DFBTCA->Decarboxylation_Product Thermal Stress (High Temperature)

Caption: Primary degradation pathways.

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in Methanol) Acid Acidic Hydrolysis (1N HCl, 60°C) Stock->Acid Base Alkaline Hydrolysis (1N NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal Stress (105°C solid, 60°C solution) Stock->Thermal Photo Photolytic Stress (ICH Q1B) Stock->Photo Neutralize Neutralize & Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC Compare Compare to Control HPLC->Compare

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[1][][3] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for achieving high yields and purity.

The CuAAC reaction is renowned for its efficiency and reliability in forming stable 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[1][] However, its success is highly dependent on maintaining the active Cu(I) catalytic state and controlling several key experimental parameters. This guide provides a systematic, cause-and-effect approach to resolving common challenges.

Troubleshooting Guide: From Low Yield to No Reaction

Low or no product yield is the most frequent issue encountered in CuAAC reactions. The following sections break down the problem by severity and provide a logical workflow to identify and solve the root cause.

Problem 1: No Reaction or Very Low Conversion (<10%)

Observing minimal to no product formation points to a fundamental failure in one of the core components of the reaction: the catalyst, the reagents, or the environment.

Potential Cause 1: Inactive Copper Catalyst

The reaction is catalyzed by Cu(I), which is highly susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[4][5][6] Disproportionation into Cu(0) and Cu(II) can also occur, depleting the active catalyst.[7][8]

  • Expert Insight: The moment a Cu(II) salt (like CuSO₄) is mixed with a reducing agent (like sodium ascorbate), the clock starts. Oxygen present in the solvent or headspace will readily re-oxidize the freshly formed Cu(I). This is why the order of addition and maintenance of an inert atmosphere are critical.

  • Solutions:

    • Use Fresh Reagents: Always use a freshly prepared solution of the reducing agent, as sodium ascorbate can degrade over time, especially in solution.[5]

    • In-Situ Reduction: The most common and reliable method is the in-situ reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[1][6] This ensures a fresh supply of Cu(I) at the start of the reaction.

    • Degas Solvents: Thoroughly degas all solvents (water, buffers, organic co-solvents) immediately before use. Standard methods include sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or using several freeze-pump-thaw cycles.[5]

    • Work Under Inert Atmosphere: For highly sensitive substrates or when maximum yield is critical, perform the reaction in a glovebox or under a positive pressure of Argon or Nitrogen using standard Schlenk techniques.[9]

Potential Cause 2: Reagent Impurity or Degradation

The purity of the azide, alkyne, and solvents is paramount.[5] Certain functional groups can also inhibit the reaction.

  • Expert Insight: Azides can be unstable, and impurities in either starting material can chelate the copper catalyst, effectively poisoning it. Thiol (-SH) groups, for instance, are notorious for coordinating with copper and halting catalysis.

  • Solutions:

    • Verify Purity: Check the purity of your starting materials by NMR, LC-MS, or other appropriate analytical techniques. If impurities are suspected, purify the azide and alkyne via chromatography or recrystallization.

    • Address Inhibiting Groups: If your substrates contain functional groups known to coordinate with copper (e.g., thiols, some heterocycles, phosphines), you may need to increase the catalyst and ligand loading or use protecting groups.[10]

Problem 2: Sluggish Reaction or Moderate Yield (10-70%)

When the reaction proceeds but fails to reach completion, the issue is often related to suboptimal conditions or kinetics rather than a complete failure of a component.

Potential Cause 1: Suboptimal Ligand Choice or Concentration

Ligands are crucial for stabilizing the Cu(I) oxidation state, preventing disproportionation, and accelerating the catalytic cycle.[1][5][7] However, the wrong ligand or an incorrect concentration can be detrimental.[4][11]

  • Expert Insight: An effective ligand must bind Cu(I) strongly enough to protect it from oxidation but not so tightly that it prevents the alkyne from coordinating. In some cases, particularly in coordinating solvents like DMSO, an excess of a strongly binding ligand can actually inhibit the reaction by blocking the metal's open coordination sites.[11]

  • Solutions:

    • Select the Right Ligand: For aqueous or mixed aqueous/organic reactions, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended.[10][12] For reactions in organic solvents, TBTA (tris(benzyltriazolylmethyl)amine) is a common choice.[6][13]

    • Optimize Ligand:Copper Ratio: A common starting point is a 2:1 to 5:1 molar ratio of ligand to copper.[10][14] If inhibition is suspected, try reducing the ratio to 1:1. Conversely, if catalyst instability seems to be the issue, a higher ratio may be beneficial.

    • Premix Catalyst and Ligand: Always premix the copper salt and the ligand before adding the reducing agent or initiating the reaction.[4][9][14] This allows the protective copper-ligand complex to form.

Ligand Common Solvents Key Characteristics
TBTA Organic (DMF, DMSO, CH₂Cl₂)The first widely used accelerating ligand; excellent for organic synthesis.[8]
THPTA Aqueous (Water, Buffers), DMSOHighly water-soluble, ideal for bioconjugation.[12] Protects against reactive oxygen species.[14]
BTTAA Aqueous (Water, Buffers)A highly accelerating water-soluble ligand.[10]

Potential Cause 2: Incorrect Solvent or pH

The reaction medium can significantly influence reaction rates and substrate solubility.

  • Expert Insight: While CuAAC is robust across a wide pH range (typically 4-12), the optimal pH is often between 7 and 7.5 for bioconjugation.[15][16] Solvents like DMSO, DMF, and alcohols (or mixtures with water) are excellent choices as they can dissolve a wide range of substrates and facilitate the reaction.[11][17][18] Avoid using acetonitrile, as the nitrile group can coordinate strongly to Cu(I) and inhibit the reaction.[6]

  • Solutions:

    • Ensure Solubility: Confirm that both your azide and alkyne are soluble in the chosen solvent system. Using a co-solvent like DMSO or t-BuOH with water is a common strategy.[1]

    • Buffer the pH: For aqueous reactions, especially with sensitive biomolecules, use a non-coordinating buffer like PBS or HEPES at pH 7.0-7.5.[15]

    • Consider Temperature: Most CuAAC reactions proceed readily at room temperature.[4] However, for sterically hindered substrates, gentle heating to 40-50°C can increase the reaction rate.[4][10]

Problem 3: Formation of Side Products

The appearance of unexpected products, often observed by LC-MS or TLC, indicates that side reactions are competing with the desired cycloaddition.

Potential Cause: Alkyne Homocoupling (Glaser Coupling)

The most common side reaction is the oxidative homocoupling of the terminal alkyne to form a diacetylene byproduct.[4][8] This reaction is also mediated by copper and consumes both the alkyne and the active Cu(I) catalyst.

  • Expert Insight: Glaser coupling is favored by the presence of oxygen, which oxidizes Cu(I) to Cu(II), a key participant in the homocoupling mechanism. It is a tell-tale sign of insufficient degassing or an inadequate amount of reducing agent.

  • Solutions:

    • Improve Inert Conditions: This is the most critical step. Rigorously degas all solvents and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.

    • Increase Reducing Agent: Ensure a sufficient excess of sodium ascorbate (e.g., 5-10 equivalents relative to copper) is present to rapidly reduce any Cu(II) that forms and scavenge dissolved oxygen.[1][9]

    • Adjust Stoichiometry: Using a slight excess (e.g., 1.1-1.5 equivalents) of the azide component can help ensure the alkyne is consumed by the desired reaction pathway.[10]

Troubleshooting Workflow Diagram

For a systematic approach, follow this decision-making workflow when encountering low yields.

CuAAC_Troubleshooting CuAAC Low Yield Troubleshooting Flowchart Start Low Yield (<70%) Check_Catalyst Step 1: Verify Catalyst Activity Start->Check_Catalyst Check_Reagents Step 2: Check Reagent Purity & Integrity Check_Catalyst->Check_Reagents No Issue Found Solution_Catalyst Solution: - Use fresh Na-Ascorbate - Thoroughly degas solvents - Premix Cu/Ligand Check_Catalyst->Solution_Catalyst Issue Found Check_Conditions Step 3: Optimize Reaction Conditions Check_Reagents->Check_Conditions No Issue Found Solution_Reagents Solution: - Confirm purity (NMR, LC-MS) - Purify starting materials - Check for inhibitory groups Check_Reagents->Solution_Reagents Issue Found Solution_Conditions Solution: - Adjust Ligand:Cu ratio - Screen solvents (e.g., add DMSO) - Gently heat (40°C) Check_Conditions->Solution_Conditions Issue Found Glaser_Check Side Product? (e.g., Glaser Coupling) Check_Conditions->Glaser_Check No Obvious Issue Success High Yield Achieved Solution_Catalyst->Success Solution_Reagents->Success Solution_Conditions->Success Glaser_Check->Solution_Catalyst Yes Glaser_Check->Success No

Caption: A step-by-step decision flowchart for troubleshooting low-yield CuAAC reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal order of addition for the reagents? A generally recommended order of addition is to first prepare a premixed solution of the Cu(II) salt and the stabilizing ligand.[4][9][14] This mixture is then added to the solution containing the azide and alkyne substrates. The reaction is initiated by the addition of a freshly prepared solution of sodium ascorbate.[4][14] This sequence ensures the protective ligand is in place before the Cu(I) is generated, minimizing oxidation and side reactions.

Q2: Do I always need a ligand? While the reaction can proceed without a ligand, yields are often lower and reaction times longer. For demanding applications, especially in bioconjugation or at low reactant concentrations, a ligand is essential to accelerate the reaction and protect the catalyst, leading to significantly better outcomes.[8][11]

Q3: Can I run my reaction open to the air? It is strongly discouraged. The active Cu(I) catalyst is acutely sensitive to oxygen.[9][14] Exposing the reaction to air will lead to rapid catalyst oxidation, resulting in low yields and the formation of alkyne homocoupling byproducts.[4][8] At a minimum, use thoroughly degassed solvents.

Q4: My substrates are hydrophobic and won't dissolve in water. What should I do? This is a common challenge. The use of aqueous/organic co-solvent mixtures is the standard solution. A 1:1 mixture of water and tert-butanol or DMSO is a robust starting point that can solubilize a wide variety of substrates without significantly hindering the reaction.[1][19]

Key Experimental Protocols

Protocol 1: General Procedure for Small-Scale CuAAC

This protocol is a starting point for the reaction between a small molecule azide and alkyne.

  • Reagent Preparation:

    • Prepare stock solutions: Azide (10 mM in DMSO), Alkyne (10 mM in DMSO), CuSO₄ (20 mM in water), Ligand (e.g., THPTA, 50 mM in water), Sodium Ascorbate (100 mM in water, prepare fresh ).[4]

  • Reaction Setup (for a 500 µL final volume):

    • In a microcentrifuge tube, add 50 µL of the 10 mM azide solution (1.0 equiv).

    • Add 50 µL of the 10 mM alkyne solution (1.0 equiv).

    • Add the appropriate volume of solvent (e.g., a mix of water and DMSO) to bring the final volume to 500 µL after all additions.

  • Catalyst Addition:

    • In a separate tube, premix the catalyst: Add 2.5 µL of 20 mM CuSO₄ (final conc: 100 µM) and 12.5 µL of 50 mM THPTA (final conc: 1.25 mM).[1] Let this stand for 1 minute.

    • Add the entire premixed catalyst solution to the tube containing the azide and alkyne.

  • Initiation and Incubation:

    • Initiate the reaction by adding 25 µL of the freshly prepared 100 mM sodium ascorbate solution (final conc: 5 mM).[4]

    • Gently mix and allow the reaction to proceed at room temperature for 1-4 hours. Protect from light if using fluorescent molecules.[12][13]

  • Monitoring and Workup:

    • Monitor progress by TLC or LC-MS.

    • Upon completion, the product can be isolated by standard methods such as extraction or chromatography.[1]

Protocol 2: Solvent Degassing by Inert Gas Sparging
  • Place your solvent(s) in a flask with a stir bar.

  • Insert a long needle or sparging tube connected to a source of inert gas (Nitrogen or Argon) so that it is submerged below the liquid surface.

  • Provide a second, short needle through the septum as a gas outlet.

  • Bubble the inert gas through the solvent with gentle stirring for at least 20-30 minutes.

  • Remove the sparging tube and outlet needle and store the solvent under a positive pressure of the inert gas until use.

Catalytic Cycle Overview

The efficiency of the CuAAC reaction stems from a well-defined catalytic cycle where the copper(I) catalyst plays a central role in activating the alkyne.

CuAAC_Mechanism Simplified CuAAC Catalytic Cycle Cu_I Cu(I)-Ligand Cu_Acetylide Cu(I)-Acetylide Complex Cu_I->Cu_Acetylide + Alkyne Alkyne R₁-C≡CH (Terminal Alkyne) Alkyne->Cu_Acetylide Azide R₂-N₃ (Azide) Cu_Triazolide Copper-Triazolide Intermediate Azide->Cu_Triazolide Product 1,4-Triazole Product Cu_Acetylide->Cu_Triazolide + Azide Cu_Triazolide->Cu_I Catalyst Regeneration Cu_Triazolide->Product Protonolysis

Caption: Simplified catalytic cycle for the CuAAC reaction, highlighting key intermediates.

References

Technical Support Center: Characterization of Fluorinated Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of fluorinated triazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with these unique and valuable compounds. The incorporation of fluorine into triazole scaffolds imparts significant advantages in pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[1][2][3] However, these same properties introduce distinct challenges during synthesis, purification, and analytical characterization.

This resource provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you navigate these complexities and obtain reliable, high-quality data.

Part 1: General Frequently Asked Questions (FAQs)

This section addresses overarching questions related to the handling and synthesis of fluorinated triazoles before you even reach the analytical instruments.

Q: What are the primary challenges in synthesizing fluorinated triazoles?

A: The synthesis of fluorinated triazoles faces several hurdles. Early-stage fluorination can be challenging because the strong electron-withdrawing nature of fluorine alters the reactivity of the molecule, complicating subsequent functional group modifications.[4] Common synthetic routes like the [3+2] cycloaddition are efficient, but the preparation of fluorinated precursors (e.g., fluoro-alkynes) can be difficult due to their stability.[4][5] An alternative is late-stage fluorination via halogen exchange (Halex) on an iodo-triazole precursor, but this often requires harsh conditions (e.g., high temperatures) and carefully optimized fluoride sources (like AgF or KF) to achieve good yields.[5]

Q: Why is the purification of fluorinated triazoles often difficult?

A: Purification is complicated by the unique physicochemical properties conferred by fluorine. Fluorinated compounds are often both hydrophobic (water-insoluble) and lipophobic (oil-insoluble), leading to unusual solubility profiles.[6] This can make standard chromatographic purification and recrystallization techniques challenging. They may exhibit poor retention on normal-phase silica and unpredictable behavior on reversed-phase media, requiring careful solvent system screening.

Q: Are there common stability issues with fluorinated triazoles I should be aware of?

A: Yes, while the carbon-fluorine bond is generally very strong, certain structural motifs can lead to instability. For instance, a fluorine atom positioned on a carbon adjacent to an amine (e.g., a fluoromethylamine) can be unstable due to the nitrogen lone pair, potentially leading to decomposition.[7] Additionally, if metabolism or a chemical reaction generates a nearby acidic group, it can trigger the elimination of fluoride, forming a reactive Michael acceptor.[7] It is crucial to assess the chemical stability of novel fluorinated compounds early in the development process.[7]

Part 2: Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is an indispensable tool for characterizing these molecules due to the fluorine nucleus's high sensitivity and wide chemical shift range.[6][8]

NMR: Frequently Asked Questions

Q: Why is ¹⁹F NMR so powerful for these compounds?

A: The ¹⁹F nucleus is ideal for NMR for several reasons: it has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive.[6] Its chemical shifts span a very wide range (approx. 800 ppm), making it extremely sensitive to the local electronic environment, which provides detailed structural information.[6] Furthermore, the absence of endogenous fluorinated compounds in biological systems means there is no background signal, which is a significant advantage.[8]

Q: What is the standard reference for ¹⁹F NMR?

A: The internationally accepted primary standard is fluorotrichloromethane (CFCl₃), which is set to 0 ppm.[6] However, due to its role in ozone depletion, its use is restricted. Consequently, secondary internal or external standards are often used, and it is critical to report the standard used for data comparability.

NMR: Troubleshooting in the Lab
Problem: My ¹⁹F NMR signals are unusually broad, leading to loss of resolution.

Broad NMR signals can obscure important coupling information and make interpretation impossible. This issue typically stems from one of three causes: poor sample solubility, the presence of paramagnetic impurities, or chemical exchange dynamics.

References

Technical Support Center: Troubleshooting Solubility of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS RN: 166196-11-8). This molecule, a key intermediate and a derivative of the anti-epileptic drug Rufinamide, presents unique solubility challenges due to its complex physicochemical properties.[1][2][3] Its structure contains a polar carboxylic acid, a moderately polar triazole ring, and a non-polar difluorobenzyl group. This amphiphilic nature, combined with strong intermolecular forces such as hydrogen bonding and pi-stacking in its solid state, often leads to poor solubility in common organic solvents.

This guide is designed for researchers, chemists, and formulation scientists. It provides a logical, step-by-step approach to understanding and overcoming solubility issues, ensuring the successful integration of this compound into your experimental workflows.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: The solubility behavior is governed by the principle "like dissolves like".[4] This compound's structure creates a solubility challenge for three primary reasons:

  • High Crystal Lattice Energy: In the solid state, the molecules are tightly packed in a crystal lattice. The carboxylic acid groups form strong hydrogen bonds with each other, and the aromatic rings can interact via pi-stacking. A significant amount of energy is required from the solvent to break down this stable lattice before solvation can occur.

  • Amphiphilic Nature: The molecule has distinct regions of high and low polarity.

    • Polar Regions: The carboxylic acid (-COOH) and the 1,2,3-triazole ring are polar and capable of hydrogen bonding.[5]

    • Non-Polar Region: The 2,6-difluorobenzyl group is bulky and hydrophobic.

  • Solvent Mismatch: A single solvent often cannot effectively solvate all parts of the molecule simultaneously. A highly polar solvent (like methanol) may interact well with the carboxylic acid but poorly with the non-polar benzyl group. Conversely, a non-polar solvent (like hexane) will not interact sufficiently with the polar functionalities to overcome the crystal lattice energy.

Q2: What is a good starting point for solvent selection?

A2: A logical approach is to start with polar, aprotic solvents that have a high capacity to disrupt hydrogen bonds and solvate various functional groups. Based on the compound's structure, we can predict its relative solubility in common lab solvents.

Table 1: Predicted Solubility and Rationale for Initial Solvent Screening

SolventClassPolarityPredicted SolubilityRationale & Scientific Insight
Dimethyl Sulfoxide (DMSO) Polar AproticHighHigh Excellent hydrogen bond acceptor. Its high polarity effectively solvates the carboxylic acid and triazole ring, while its structure can accommodate the non-polar benzyl group.
N,N-Dimethylformamide (DMF) Polar AproticHighHigh Similar to DMSO, DMF is a strong hydrogen bond acceptor and highly polar, making it effective at breaking the crystal lattice.
Tetrahydrofuran (THF) Polar AproticModerateModerate A good starting point for reactions. Less polar than DMSO/DMF, it offers a balance for solvating both non-polar and polar regions. Solubility may require heating.
Methanol (MeOH) Polar ProticHighLow to Moderate As a protic solvent, it can hydrogen bond with the solute. However, its small size and strong self-association may not be sufficient to fully surround and solvate the bulky, non-polar benzyl group.[5]
Ethanol (EtOH) Polar ProticHighLow to Moderate Similar to methanol, but its slightly larger alkyl chain may offer slightly better interaction with the non-polar moiety.
Acetonitrile (ACN) Polar AproticModerateLow While polar, ACN is a poor hydrogen bond acceptor and is generally less effective at solvating carboxylic acids compared to DMSO or DMF.
Dichloromethane (DCM) Non-PolarLowVery Low Insufficiently polar to overcome the strong intermolecular hydrogen bonding of the carboxylic acid dimer in the crystal lattice.
Toluene / Hexanes Non-PolarLowVery Low These solvents cannot interact with the polar functional groups and will fail to break the crystal lattice energy.

Part 2: Troubleshooting Workflow for Solubility Enhancement

If you encounter poor solubility after selecting an initial solvent, follow this systematic troubleshooting guide. The goal is to introduce energy or modify the system's chemistry to favor dissolution.

Q3: My compound is not dissolving in my chosen solvent at room temperature. What is the next logical step?

A3: The first step is to introduce energy into the system via controlled heating and agitation. This is often the simplest and most effective initial troubleshooting step. If this fails, a systematic workflow should be followed.

// Node Definitions Start [label="Start: Compound Insoluble\nin Selected Solvent at RT", fillcolor="#F1F3F4", fontcolor="#202124"]; Verify [label="Step 1: Verify Compound Purity\n(Check for insoluble impurities)", fillcolor="#FBBC05", fontcolor="#202124"]; Heat [label="Step 2: Apply Gentle Heat\n(e.g., 40-60 °C with stirring)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result_Heat [label="Is it soluble?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cosolvent [label="Step 3: Use a Co-solvent System\n(e.g., THF with 5-10% DMSO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result_Cosolvent [label="Is it soluble?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pH_Adjust [label="Step 4: pH Adjustment (In-situ Salt Formation)\n(Add organic base like TEA or DIPEA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result_pH [label="Is it soluble?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End_Success [label="Success: Proceed with Experiment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; End_Fail [label="Advanced Strategy Required:\nRe-evaluate solvent system or consider derivatization", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges (Workflow Logic) Start -> Verify; Verify -> Heat; Heat -> Result_Heat; Result_Heat -> End_Success [label="Yes"]; Result_Heat -> Cosolvent [label="No"]; Cosolvent -> Result_Cosolvent; Result_Cosolvent -> End_Success [label="Yes"]; Result_Cosolvent -> pH_Adjust [label="No"]; pH_Adjust -> Result_pH; Result_pH -> End_Success [label="Yes"]; Result_pH -> End_Fail [label="No"]; } ` Caption: Troubleshooting workflow for enhancing solubility.

Q4: How do I safely use temperature to improve solubility? (Protocol)

A4: Increasing temperature provides the thermal energy needed to break the crystal lattice bonds.[6] Most dissolution processes are endothermic, meaning solubility increases with temperature.

Protocol 2.1: Controlled Thermal Dissolution

  • Objective: To dissolve the compound using minimal heat to avoid potential degradation.

  • Materials:

    • This compound

    • Selected organic solvent (e.g., THF, DMF)

    • Stir plate with heating and temperature probe

    • Reaction vessel (flask or vial) with a stir bar

    • Condenser (if heating near the solvent's boiling point)

  • Procedure:

    • Add the solid compound and the solvent to the reaction vessel with a stir bar.

    • Begin stirring at a moderate speed (e.g., 300 RPM) at room temperature.

    • Slowly increase the temperature in 10 °C increments, holding for 5-10 minutes at each step.

    • Visually inspect for dissolution. Many compounds will dissolve between 40-60 °C.

    • Critical Observation: Note the temperature at which complete dissolution occurs. If the compound precipitates upon cooling, it indicates a supersaturated solution, and the experiment may need to be performed at an elevated temperature.

  • Trustworthiness Check: Always run a small-scale test first. After dissolving with heat and re-cooling to room temperature, check for precipitation. This confirms whether you have achieved true solubility or merely a temporary supersaturated state.

Q5: The compound is still not soluble enough. How does co-solvency work? (Protocol)

A5: Co-solvency involves mixing two or more miscible solvents to create a system with ideal polarity.[6][7] For this compound, you can mix a moderately effective solvent (like THF) with a small amount of a very powerful but potentially reactive solvent (like DMSO) to boost dissolving power.

Protocol 2.2: Systematic Co-solvent Screening

  • Objective: To find a solvent blend that dissolves the compound at the desired concentration.

  • Materials:

    • Primary solvent (e.g., Tetrahydrofuran - THF)

    • Co-solvent (e.g., Dimethyl Sulfoxide - DMSO)

    • Compound to be dissolved

  • Procedure:

    • Prepare a slurry of the compound in the primary solvent (THF) at the target concentration.

    • While stirring, add the co-solvent (DMSO) dropwise (or as 1-5% v/v additions).

    • After each addition, allow the system to stir for 5-10 minutes and observe for dissolution.

    • Continue adding the co-solvent until the solid dissolves completely.

    • Causality: The DMSO disrupts the strong hydrogen bonds of the carboxylic acid that THF alone cannot overcome, while the bulk THF maintains the overall solvent properties required for your experiment. This synergy is the hallmark of a successful co-solvent system.

Q6: I see the molecule is a carboxylic acid. Can I leverage pH to dramatically increase solubility? (Protocol)

A6: Absolutely. This is the most powerful chemical technique for this specific molecule. By adding a base, you can deprotonate the weakly acidic carboxylic acid (-COOH) to its conjugate base, a carboxylate salt (-COO⁻). This ionic form is significantly more polar and vastly more soluble in polar organic solvents.[6][8]

Protocol 2.3: Solubility Enhancement via In-situ Salt Formation

  • Objective: To convert the insoluble free acid into a soluble salt directly within the organic solvent.

  • Materials:

    • Slurry of the compound in a suitable polar solvent (e.g., THF, Methanol, or DMF).

    • An organic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

  • Procedure:

    • To your stirred slurry of the compound at room temperature, add the organic base (e.g., TEA) dropwise. A stoichiometric amount (1.0 equivalent) is typically sufficient.

    • Mechanism: The nitrogen on the amine base deprotonates the carboxylic acid, forming a triethylammonium carboxylate salt in situ. R-COOH + N(Et)₃ → [R-COO⁻][HN⁺(Et)₃]

    • Observation: You should observe the solid rapidly dissolving as the highly soluble salt is formed.

  • Expert Insight & Trustworthiness: This method is highly effective but fundamentally changes the chemical nature of your compound from neutral to ionic. You must confirm that this newly formed salt does not negatively interfere with any downstream steps in your planned reaction or analysis. For example, if your reaction is sensitive to bases, this method may not be appropriate.

References

avoiding decarboxylation during functionalization of triazole carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Functionalization of Triazole Carboxylic Acids

A Guide to Overcoming Decarboxylation Challenges in Synthetic Chemistry

Welcome to the Technical Support Center for advanced synthetic applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with triazole carboxylic acids and encountering challenges with their stability during functionalization reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the complexities of these valuable but often sensitive building blocks.

Triazole carboxylic acids are crucial synthons in drug discovery, serving as bioisosteres for amides and other carbonyl groups.[1][2][3] However, their utility is often hampered by a high propensity for decarboxylation, leading to low yields and difficult purifications. This guide offers a structured, question-and-answer approach to troubleshoot and solve these common experimental hurdles.

Frequently Asked Questions (FAQs): Understanding the Root Cause

This section addresses the fundamental chemical principles governing the stability of triazole carboxylic acids.

Q1: Why are triazole carboxylic acids so prone to decarboxylation?

A: The susceptibility of triazole carboxylic acids to decarboxylation stems from the electron-deficient nature of the triazole ring.[4] The triazole ring acts as a potent electron-withdrawing group, which stabilizes the negative charge that develops on the ring carbon atom after the loss of carbon dioxide (CO₂). This reaction proceeds through a carbanionic intermediate, and the stability of this intermediate is the primary thermodynamic driver for the unwanted side reaction. In essence, the aromatic, electron-rich nature of the triazole ring provides a favorable pathway for the elimination of the carboxyl group.[5][6][7]

Q2: What are the primary experimental factors that trigger premature decarboxylation?

A: Decarboxylation is most often triggered by a combination of three factors:

  • Heat: Thermal energy is the most common culprit. Many standard functionalization protocols that require heating will accelerate the rate of decarboxylation significantly.[8]

  • Strong Bases: The presence of a strong base can deprotonate the carboxylic acid, forming a carboxylate anion. This anion is electronically poised to lose CO₂, especially upon heating.

  • Prolonged Reaction Times: Even under milder conditions, allowing reactions to proceed for extended periods can lead to a gradual accumulation of the decarboxylated byproduct.

Q3: Is there a difference in stability between 1,2,3-triazole and 1,2,4-triazole carboxylic acids?

A: Yes, the position of the carboxylic acid group and the specific isomer (1,2,3- vs. 1,2,4-) can influence stability, although all are generally considered sensitive. The electronic environment and the position of the nitrogen atoms relative to the carboxyl group affect the stability of the carbanionic intermediate. For instance, a carboxylic acid at the C5 position of a 1,2,4-triazole ring can be particularly labile due to the influence of the adjacent nitrogen atoms. Experimental evaluation is always recommended for a new substrate.

Troubleshooting Guide: Amide Coupling Reactions

Scenario: You are performing an amide coupling reaction with a 1,2,4-triazole-3-carboxylic acid. After the reaction, TLC and LC-MS analysis show a low yield of the desired amide and a significant amount of the simple, decarboxylated 1,2,4-triazole as the major byproduct.

The Problem: Standard Coupling Conditions Are Often Too Harsh

Standard amide bond formation protocols often involve activating the carboxylic acid at room temperature or even with gentle heating, followed by the addition of an amine. For sensitive substrates like triazole carboxylic acids, these conditions are often sufficient to induce significant decarboxylation. The key is to form the activated ester intermediate under conditions that do not favor the competing decarboxylation pathway.

Solution: Low-Temperature Activation & Judicious Choice of Reagents

A robust strategy involves activating the carboxylic acid at low temperatures before introducing the amine nucleophile. This approach kinetically favors the desired activation over the thermodynamically driven decarboxylation.

Step-by-Step Protocol for Suppressing Decarboxylation in Amide Coupling:

  • Dissolution & Cooling: Dissolve the triazole carboxylic acid (1.0 eq) and the chosen coupling reagent (e.g., HATU, 1.1 eq) in a suitable aprotic solvent (e.g., DMF, CH₂Cl₂). Cool the mixture to 0 °C in an ice bath. Rationale: Low temperature slows all reaction rates, including the undesired decarboxylation.

  • Base Addition: Add a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA, 2.0 eq) dropwise to the cold solution. Stir for 5-10 minutes. Rationale: DIPEA is basic enough to facilitate the reaction but is sterically hindered, which can reduce side reactions. Avoid stronger, less hindered bases like triethylamine if decarboxylation is a major issue.

  • Activation: Allow the activation to proceed at 0 °C for 15-30 minutes. You are forming the activated O-acylisourea or equivalent intermediate during this step.

  • Nucleophile Addition: Add the amine (1.2 eq) to the cold reaction mixture.

  • Reaction Completion: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS. Rationale: The amide formation is typically much faster than decarboxylation once the activated species is formed, especially at lower temperatures.

  • Workup: Proceed with a standard aqueous workup to quench the reaction and purify the product.

For exceptionally unstable acids, consider a one-pot C-H carboxylation followed by an immediate in-situ amide coupling, which avoids the isolation of the sensitive carboxylic acid intermediate altogether.[5][9][10]

Comparative Data: Reagent Selection
Coupling ReagentBaseTemperature (°C)Typical Outcome for Sensitive Substrates
EDC / HOBtDIPEA0 to RTGood, but can be sluggish. Low decarboxylation.
HATU / HBTUDIPEA / Collidine0 to RTExcellent. Fast activation at low temp minimizes side reactions.
DCCTriethylamineRT to 50°CHigh risk of decarboxylation and DCU byproduct removal issues.
SOCl₂ / Oxalyl ChloridePyridine0 to RTVery high risk. Formation of the acid chloride is often too harsh.

Experimental Workflow Diagram

G cluster_prep Preparation & Activation cluster_reaction Coupling Reaction cluster_workup Isolation cluster_avoid Avoided Pathway A 1. Dissolve Triazole-COOH & Coupling Reagent in DMF B 2. Cool to 0 °C A->B C 3. Add DIPEA (slowly) B->C D 4. Stir for 15-30 min @ 0 °C (Activation) C->D Decarbox Decarboxylation! (Heat, Strong Base) C->Decarbox E 5. Add Amine (R-NH2) D->E F 6. Allow to warm to RT Monitor reaction (2-16h) E->F G 7. Aqueous Workup F->G H 8. Purification (Chromatography) G->H I Desired Amide Product H->I

Caption: Low-temperature workflow for successful amide coupling.

Troubleshooting Guide: Esterification Reactions

Scenario: You are attempting to synthesize the methyl ester of a triazole carboxylic acid using methanol and a catalytic amount of sulfuric acid (Fischer esterification). The reaction mixture darkens, and you isolate only the decarboxylated starting material.

The Problem: Thermally and Acid-Driven Decomposition

Classic Fischer esterification requires high temperatures and strongly acidic conditions. This combination is highly detrimental to electron-deficient heterocyclic carboxylic acids and is a direct recipe for quantitative decarboxylation.

Solution: Mild, Non-Acidic Esterification Protocols

To successfully form esters, you must use milder methods that operate at or near room temperature and avoid strong acids.

Step-by-Step Protocol for Mild Esterification (via Alkyl Halide):

  • Dissolution: Dissolve the triazole carboxylic acid (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.

  • Base Addition: Add a mild, solid base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq). Stir for 10-15 minutes at room temperature. Rationale: Cs₂CO₃ is often more effective due to its higher solubility in organic solvents and the "cesium effect," which enhances the nucleophilicity of the carboxylate.[11]

  • Alkylating Agent: Add the alkylating agent (e.g., methyl iodide, ethyl bromide, 1.2 eq) to the suspension.

  • Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor by TLC or LC-MS until the starting material is consumed. Gentle heating (40-50 °C) can be applied cautiously if the reaction is slow, but room temperature is preferred.

  • Workup: Filter off the inorganic salts. Remove the solvent under reduced pressure and purify the resulting ester, typically via chromatography.

Comparative Data: Esterification Methods
MethodConditionsTemperature (°C)Success Rate for Sensitive Substrates
Fischer EsterificationAlcohol (solvent), H₂SO₄ (cat.)Reflux (65-100°C)Very Low. High risk of complete decarboxylation.
Alkyl Halide / BaseK₂CO₃ or Cs₂CO₃, DMFRT to 50°CHigh. Generally the most reliable method.[11]
Mitsunobu ReactionPPh₃, DIAD/DEAD, Alcohol0 to RTModerate to High. Can be effective but requires careful purification.
Coupling ReagentEDC/DMAP, Alcohol0 to RTModerate to High. Adapts the amide coupling principle.

Decarboxylation Mechanism Diagram

G cluster_legend Mechanism TriazoleCOOH Triazole-COOH Intermediate Triazolyl Anion (Stabilized Intermediate) TriazoleCOOH->Intermediate - CO2 (Heat or Base) Decarboxylated Decarboxylated Triazole Intermediate->Decarboxylated + H+ (from solvent) CO2 CO2 Key Key Driver: Stability of the Triazolyl Anion

Caption: The mechanism of triazole carboxylic acid decarboxylation.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of 1,2,3-Triazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquitous 1,2,3-Triazole Scaffold

The 1,2,3-triazole moiety is a five-membered aromatic heterocycle that has become an indispensable building block in modern chemistry.[1][2][3] Its remarkable stability, unique electronic properties, and ability to engage in hydrogen bonding have cemented its role in diverse fields, from medicinal chemistry, where it serves as a robust amide bond bioisostere, to materials science and bioconjugation.[3][4] The surge in its application is intrinsically linked to the development of highly efficient and versatile synthetic methods.

This guide provides an in-depth comparison of the primary synthetic routes to 1,2,3-triazoles. We will move beyond a simple recitation of protocols to explore the mechanistic underpinnings, comparative performance, and practical considerations of each method, empowering you to select the optimal strategy for your specific research objectives.

The Foundation: The Huisgen 1,3-Dipolar Cycloaddition

The seminal work on 1,2,3-triazole synthesis was pioneered by Rolf Huisgen, who described the 1,3-dipolar cycloaddition between an azide and an alkyne.[4][5][6] This thermal, uncatalyzed reaction proceeds through a concerted, pericyclic mechanism.

While foundational, the classic Huisgen cycloaddition suffers from significant drawbacks that limit its modern utility. The reaction typically requires harsh conditions, such as elevated temperatures (often exceeding 100°C) and prolonged reaction times (18 hours or more), to achieve reasonable yields.[5][6][7] Furthermore, it exhibits poor regioselectivity when using terminal alkynes, producing a mixture of 1,4- and 1,5-disubstituted regioisomers, which necessitates challenging purification steps.[4][5]

The "Click Chemistry" Paradigm: Catalysis Unlocks Efficiency and Control

The limitations of the thermal Huisgen reaction were overcome with the advent of "click chemistry," a concept championed by K. B. Sharpless.[2][8][9] This philosophy emphasizes reactions that are modular, high-yielding, stereospecific, and generate minimal byproducts.[8][9] The catalyzed azide-alkyne cycloaddition quickly became the quintessential example of this powerful approach.[5][6]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Independently reported by the groups of Morten Meldal and K. Barry Sharpless in 2002, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) transformed the landscape of organic synthesis.[2][5] This reaction exhibits an astounding rate acceleration of up to 10⁸ compared to its uncatalyzed counterpart and proceeds with near-perfect regioselectivity.[10]

Mechanism and Causality:

Unlike the concerted thermal reaction, CuAAC proceeds through a stepwise mechanism involving a copper acetylide intermediate.[5] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[10][11] Kinetic and computational studies support a dinuclear copper pathway as the kinetically favored route, which accounts for the reaction's remarkable efficiency.[12] The copper catalyst coordinates to both the alkyne and the azide, lowering the activation energy and directing the reaction to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer.[5][10][]

Advantages:

  • Exceptional Regioselectivity: Exclusively yields the 1,4-isomer.[5][7]

  • Mild Conditions: Often proceeds at room temperature in aqueous solutions, tolerating a wide pH range (4-12).[10]

  • High Yields: Consistently provides excellent yields with simple purification.[8][9]

  • Broad Scope: Tolerates a vast array of functional groups.[10]

Limitations:

  • Catalyst Cytotoxicity: The use of copper is a significant drawback for applications in living systems due to its toxicity.[7][14]

  • Terminal Alkynes Only: The reaction is generally limited to terminal alkynes.[5][15]

CuAAC_Mechanism cluster_cycle Catalytic Cycle R_Alkyne R-C≡CH Cu_Acetylide R-C≡C-Cu(I) R_Alkyne->Cu_Acetylide Coordination & Deprotonation Cu_I Cu(I) Metallacycle Six-membered Cu Metallacycle Cu_Acetylide->Metallacycle + R'-N₃ R_Azide R'-N₃ R_Azide->Metallacycle Triazolyl_Cu Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->Cu_I Regenerates Catalyst Product 1,4-Triazole Triazolyl_Cu->Product + H⁺ Protonation H⁺

Caption: The catalytic cycle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

As a powerful complement to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides regioselective access to 1,5-disubstituted 1,2,3-triazoles.[5][16][17] This method significantly expands the synthetic toolbox, allowing for the creation of triazole isomers that are inaccessible via the copper-catalyzed route.

Mechanism and Causality:

The mechanism of RuAAC is distinct from CuAAC. It is proposed to proceed via the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate.[10][18] Subsequent reductive elimination then forms the triazole product and regenerates the active catalyst.[10][18] This pathway favors the formation of the 1,5-isomer.[10]

Advantages:

  • Complementary Regioselectivity: Exclusively yields the 1,5-isomer from terminal alkynes.[7][16]

  • Broader Substrate Scope: Unlike CuAAC, RuAAC is effective with both terminal and internal alkynes, enabling the synthesis of fully substituted 1,2,3-triazoles.[5][16][18]

  • Tolerant of Labile Reactants: Can be suitable for substrates that are sensitive under CuAAC conditions.[16]

Limitations:

  • Catalyst Cost and Availability: Ruthenium catalysts (e.g., Cp*RuCl(PPh₃)₂) can be more expensive and less readily available than simple copper salts.[18][19]

  • Reaction Conditions: May require specific solvents and, in some cases, elevated temperatures, particularly for less reactive substrates like aryl azides.[15]

RuAAC_Mechanism cluster_cycle Catalytic Cycle Ru_Catalyst [Cp*RuCl] Ruthenacycle Six-membered Ruthenacycle Ru_Catalyst->Ruthenacycle + Alkyne + Azide (Oxidative Coupling) Alkyne R-C≡C-R'' Alkyne->Ruthenacycle Azide R'-N₃ Azide->Ruthenacycle Product 1,5-Triazole (or fully substituted) Ruthenacycle->Product Reductive Elimination (Rate-Determining) Product->Ru_Catalyst Regenerates Catalyst

Caption: Proposed mechanism for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where metal catalysts are prohibitive, particularly in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a robust, metal-free alternative.[14][] This reaction is a cornerstone of bioorthogonal chemistry, allowing for the specific labeling of biomolecules in living cells.[][21]

Mechanism and Causality:

SPAAC revives the original Huisgen cycloaddition but accelerates it by using a highly strained cyclic alkyne, typically a cyclooctyne derivative (e.g., BCN, DIBO, DBCO).[14][] The high degree of ring strain (e.g., ~18 kcal/mol for a cyclooctyne) is released upon the [3+2] cycloaddition with an azide, providing a powerful thermodynamic driving force for the reaction to proceed rapidly at physiological temperatures without a catalyst.[][22]

Advantages:

  • Metal-Free: Completely avoids catalyst-induced cytotoxicity, making it ideal for in vivo and bioconjugation applications.[14][][23]

  • Bioorthogonal: Reacts selectively with azides with no interference from other biological functional groups.[14][]

  • Mild Conditions: Proceeds under physiological conditions (temperature, pH, aqueous environment).[14]

Limitations:

  • Slower Kinetics: Reaction rates are generally slower than CuAAC, although highly reactive cyclooctynes have been developed to mitigate this.[14][24]

  • Complex Reagents: The synthesis of strained cyclooctynes can be complex and costly.

  • Lack of Regiocontrol: Typically produces a mixture of regioisomers, similar to the thermal Huisgen reaction.[14][22]

SPAAC_Workflow cluster_reactants Reactants StrainedAlkyne Strained Cyclooctyne (e.g., DBCO) Reaction [3+2] Cycloaddition (Metal-Free, Bioorthogonal) StrainedAlkyne->Reaction AzideMolecule Azide-tagged Molecule (e.g., Protein-N₃) AzideMolecule->Reaction Product Stable Triazole Linkage (Bioconjugate) Reaction->Product

Caption: General workflow of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Performance Comparison: A Data-Driven Overview

The choice of synthetic method depends critically on the desired outcome. The following table summarizes the key performance characteristics of each major pathway.

FeatureHuisgen CycloadditionCuAACRuAACSPAAC
Regioselectivity Mixture of 1,4 and 1,51,4-disubstituted [5][7]1,5-disubstituted [5][16]Mixture (depends on cyclooctyne)[14][22]
Catalyst None (Thermal)Copper(I) []Ruthenium(II) [16]None (Strain-Promoted)[14][]
Reaction Conditions High Temp. (>100°C)[5][7]Room Temp., Aqueous[10]Room Temp. to 110°C[15][16]Physiological Temp., Aqueous[14]
Reaction Rate Very Slow (hours to days)Very Fast (minutes)Fast (minutes to hours)Moderate to Fast (depends on strain)
k (M⁻¹s⁻¹) ~10⁻⁷ - 10⁻⁶~1 - 10⁴[25]Variable, generally fast~0.1 - 2.0 (can be higher)[25]
Alkyne Scope Terminal & InternalTerminal Only [5]Terminal & Internal [16][18]Strained Cyclic Alkynes
Yields Moderate to GoodExcellentGood to Excellent[26]Good to Excellent
Primary Advantage Foundational methodSpeed, simplicity, 1,4-selectivity1,5-selectivity, internal alkynesBiocompatibility , metal-free[14]
Primary Limitation Harsh conditions, no selectivity[4]Copper cytotoxicity [7]Catalyst cost, conditionsReagent synthesis, slower kinetics[14][24]

Experimental Protocols: Self-Validating Methodologies

To ensure scientific integrity, the following are generalized, yet detailed, protocols for the three primary catalyzed cycloaddition reactions.

Protocol 1: General Procedure for CuAAC

This protocol describes a typical lab-scale synthesis of a 1,4-disubstituted 1,2,3-triazole using in situ generation of the Cu(I) catalyst.

  • Reactant Preparation: In a suitable vial, dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0-1.1 eq) in a 1:1 mixture of water and t-butanol (or another suitable solvent system like THF/H₂O or DMSO).

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.3 eq, e.g., 1 M). Prepare a separate aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq, e.g., 0.5 M).

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution first, followed by the copper(II) sulfate solution. The reaction mixture will often turn a yellow-green color.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-12 hours.

  • Workup and Purification: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography or recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.[11]

Protocol 2: General Procedure for RuAAC

This protocol outlines the synthesis of a 1,5-disubstituted 1,2,3-triazole using a standard ruthenium catalyst.

  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques, as ruthenium catalysts can be sensitive to air.

  • Reactant Preparation: In a Schlenk flask, dissolve the alkyne (1.0 eq), the azide (1.0-1.2 eq), and the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 1-5 mol%) in a dry, degassed solvent (e.g., toluene, THF, or 1,2-dichloroethane).

  • Reaction Execution: Stir the mixture at the desired temperature (can range from room temperature to 80°C or higher, depending on substrate reactivity).

  • Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure. The residue can be directly purified by flash column chromatography on silica gel to afford the pure 1,5-disubstituted (or fully substituted) 1,2,3-triazole.[16][18]

Protocol 3: General Procedure for SPAAC (Bioconjugation Focus)

This protocol describes a typical bioconjugation reaction, such as labeling an azide-modified protein with a cyclooctyne-functionalized fluorescent dye.

  • Reagent Preparation: Prepare a stock solution of the strained cyclooctyne (e.g., DBCO-Fluorophore) in a biocompatible solvent such as DMSO. Prepare the azide-modified biomolecule (e.g., a protein) in a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Reaction Initiation: To the solution of the azide-modified biomolecule, add the strained cyclooctyne stock solution to achieve the desired final concentration (typically a 5- to 20-fold molar excess of the cyclooctyne is used).

  • Incubation: Gently mix or shake the reaction at a controlled temperature (e.g., 4°C, 25°C, or 37°C, depending on the stability of the biomolecule). Reaction times can vary from 30 minutes to several hours.

  • Reaction Monitoring & Purification: The progress of the labeling can be monitored by techniques such as SDS-PAGE with fluorescence imaging. After the reaction, excess unreacted cyclooctyne reagent can be removed by methods appropriate for the biomolecule, such as size-exclusion chromatography (SEC), dialysis, or spin filtration.[25]

Conclusion and Strategic Selection

The synthesis of 1,2,3-triazoles has evolved from a specialized, high-effort reaction to one of the most reliable and versatile transformations in the chemist's arsenal. The choice of method is dictated by the specific needs of the project:

  • For rapid, high-yield synthesis of 1,4-disubstituted triazoles for applications in drug discovery or materials science, CuAAC remains the undisputed method of choice due to its efficiency and simplicity.

  • When the synthesis of a 1,5-disubstituted or a fully substituted triazole is required, RuAAC is the premier method, offering complementary regioselectivity and a broader substrate scope.

  • For applications in chemical biology, live-cell imaging, or the creation of bioconjugates where metal toxicity is a concern, SPAAC is the essential tool, providing a truly bioorthogonal and metal-free ligation strategy.

By understanding the distinct mechanisms, advantages, and limitations of each of these powerful methods, researchers can strategically design and execute their synthetic plans with precision and confidence.

References

A Comparative Guide to the Definitive Structural Validation of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Validation in Drug Development

In the landscape of pharmaceutical development, the precise characterization of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of safety, efficacy, and intellectual property. The process of drug discovery and development hinges on a deep understanding of the relationship between a molecule's structure and its biological activity.[1] Any ambiguity in the atomic arrangement can lead to misinterpreted biological data, failed clinical trials, and significant financial setbacks.[2][3] This is particularly true for active pharmaceutical ingredients (APIs) and their synthetic intermediates, where incorrect isomer identification could drastically alter pharmacological and toxicological profiles.

This guide focuses on 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, a key intermediate in the synthesis of Rufinamide, an anticonvulsant medication used to treat seizures associated with Lennox-Gastaut syndrome.[4][5][6] The regiochemistry of the triazole ring—specifically, the confirmation of the 1,4-disubstituted pattern over other potential isomers—is critical. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for routine characterization, they provide inferential evidence of connectivity and composition.[7][8] Single-crystal X-ray crystallography, however, stands alone in its ability to provide a direct, high-resolution visualization of the molecular structure in the solid state, serving as the ultimate arbiter of its atomic architecture.[9][10]

This document provides a comparative analysis of these techniques, detailing not just the protocols but the causality behind the experimental choices, offering researchers a comprehensive framework for achieving irrefutable structural validation.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography offers an unparalleled level of detail, providing precise measurements of bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation.[10] It also reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding. For a regulatory submission or patent application, crystallographic data represents the highest standard of structural proof.

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and patience.

crystallography_workflow cluster_prep Sample Preparation & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement A Synthesized & Purified Compound B Purity Confirmation (NMR, LC-MS) A->B C Crystal Growth Screening (Vapor Diffusion, Slow Evaporation) B->C D Selection of High-Quality Single Crystal C->D E Mounting Crystal on Diffractometer D->E F X-ray Diffraction Data Collection E->F G Data Reduction & Scaling F->G H Structure Solution (Direct Methods) G->H I Model Building & Refinement H->I J Final Structure Validation & CIF Generation I->J K K J->K Unambiguous 3D Structure

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Crystallization of this compound

The formation of a diffraction-quality crystal is often the most challenging step.[9] The carboxylic acid moiety in the target molecule provides a valuable handle for forming strong, directional hydrogen bonds, which can facilitate orderly crystal packing.

  • Material Purity: Begin with the highest purity material available (>98%, confirmed by NMR and LC-MS). Impurities can inhibit nucleation or be incorporated as defects, degrading crystal quality.[11]

  • Solvent Selection: The choice of solvent is critical. A solvent in which the compound is moderately soluble is ideal.[11][12] For this molecule, solvents like methanol, ethanol, or acetone are good starting points.

  • Method: Slow Evaporation:

    • Prepare a nearly saturated solution of the compound (approx. 10-20 mg) in a suitable solvent (e.g., 1-2 mL of methanol) in a clean, small vial.

    • Filter the solution through a syringe filter (0.22 µm) into a new, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.

    • Cover the vial with a cap, pierced with a needle or slightly loosened, to allow for slow solvent evaporation over several days.[13]

    • Place the vial in a vibration-free location at a constant temperature.[12]

  • Crystal Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, carefully extract one using a cryoloop and immediately mount it on the goniometer head of the diffractometer.

Data Presentation: Expected Crystallographic Parameters

While the exact crystal structure of the carboxylic acid is not publicly deposited, the parameters for its ethyl ester, ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate, provide a strong predictive baseline.[4] The primary difference will be the presence of carboxylic acid dimers in the crystal lattice, linked by strong O-H···O hydrogen bonds.[14]

ParameterExpected Value (based on Ethyl Ester Derivative[4])
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~9.5
b (Å)~11.0
c (Å)~12.2
β (°)~93
Volume (ų)~1260
Z4
Key FeatureThe dihedral angle between the triazole and difluorophenyl rings is expected to be significant (~74°), indicating a non-planar conformation.
Expected H-BondingStrong intermolecular O-H···O hydrogen bonds forming R²₂(8) graph-set motifs between carboxylic acid groups.[14]

Orthogonal Validation: A Multi-Technique Approach

While crystallography provides the definitive structure, it is crucial to compare its findings with data from other analytical techniques that probe the molecule's properties in solution. This comparative approach ensures that the crystallized form is representative of the bulk material.

validation_logic cluster_inputs cluster_outputs A NMR Spectroscopy A_out Connectivity Regiochemistry (1,4-disubstituted) A->A_out B Mass Spectrometry B_out Molecular Weight Elemental Formula B->B_out C X-ray Crystallography C_out 3D Structure Bond Lengths/Angles Stereochemistry C->C_out D Unambiguous Structural Validation A_out->D B_out->D C_out->D

Caption: Logic diagram showing complementary data from different analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule in solution.[8] For this compound, ¹H and ¹³C NMR are essential for confirming the presence of all constituent parts and, crucially, for verifying the 1,4-disubstitution pattern of the triazole ring.[15][16][17] Advanced 2D NMR techniques like HMBC can show correlations between the benzyl CH₂ protons and the triazole ring carbons, confirming the linkage point.[18][19]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which will solubilize the carboxylic acid and allow observation of the acidic proton).

  • Data Acquisition: Acquire ¹H, ¹³C, and DEPT-135 spectra on a 400 MHz or higher spectrometer. If ambiguity remains, acquire 2D spectra (COSY, HSQC, HMBC).

  • Spectral Interpretation: Analyze chemical shifts, coupling constants, and integration to assign all signals. The key diagnostic signal is the singlet for the C5-H proton on the triazole ring, typically found downfield (δ 8.0-9.5 ppm).[15]

Proton / CarbonPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Rationale
Triazole CH 8.5 - 9.0 (s, 1H)125 - 130The sole proton on the triazole ring, deshielded by adjacent nitrogen atoms.
Benzyl CH5.8 - 6.0 (s, 2H)45 - 50Methylene protons adjacent to the electron-withdrawing triazole and difluorobenzyl rings.
Aromatic CH 7.2 - 7.6 (m, 3H)112 - 132Complex multiplet pattern characteristic of a 2,6-disubstituted benzyl group.
Carboxylic Acid OH >12 (br s, 1H)-Broad, exchangeable proton, highly deshielded.
Triazole C -H-125 - 130Carbon bearing the triazole proton.
Triazole C -COOH-140 - 145Quaternary carbon attached to the carboxylic acid.
Carboxylic C =O-160 - 165Carbonyl carbon.
Aromatic C -F-160 - 164 (d, J ≈ 250 Hz)Carbons directly attached to fluorine, showing characteristic large C-F coupling.
Mass Spectrometry (MS)

Mass spectrometry provides two vital pieces of information: the molecular weight of the compound and, with high-resolution instruments (HRMS), its elemental formula.[20] This technique unequivocally confirms that the compound has the correct atomic composition. The fragmentation pattern can also offer supporting structural evidence.[21][22]

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Orbitrap for HRMS). Acquire data in both positive and negative ion modes. The carboxylic acid should ionize well in negative mode to give the [M-H]⁻ ion.

  • Data Analysis:

    • Confirm the mass of the parent ion. For C₁₀H₇F₂N₃O₂, the monoisotopic mass is 239.0506. The observed mass should be within 5 ppm of this value.

    • Analyze the fragmentation pattern. A characteristic loss would be that of CO₂ (44 Da) from the carboxylate anion.

Comparative Analysis: Choosing the Right Tool

No single technique tells the whole story. The synergy between crystallography, NMR, and MS provides a self-validating system for structural confirmation.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Information 3D molecular structure, bond lengths/angles, conformation, packingAtomic connectivity, regiochemistry, solution-state conformationMolecular weight, elemental formula, fragmentation
State of Matter Solid (single crystal)SolutionGas-phase ions
Key Strength Unambiguous determination of absolute structure and stereochemistry.[7][10]Excellent for distinguishing isomers and providing a picture of the molecule in solution.[8][15]High sensitivity and accuracy for confirming molecular formula.[20]
Key Limitation Requires a high-quality single crystal; structure may not represent the dominant form in solution.[8][9]Provides an averaged structure in solution; cannot determine precise bond lengths or angles.[7]Cannot distinguish between isomers; provides no connectivity data on its own.
Role in Validation Definitive Proof: The ultimate arbiter of structure.Primary Confirmation: Confirms the correct isomer was synthesized.Identity Check: Confirms elemental composition and molecular weight.

Conclusion

For researchers, scientists, and drug development professionals, the validation of a molecule's structure is a critical step that underpins all subsequent research. In the case of this compound, while NMR and mass spectrometry are essential for confirming the molecular formula and the correct 1,4-disubstituted regiochemistry, they provide an incomplete picture.

Single-crystal X-ray crystallography is the only technique that delivers an irrefutable, high-resolution, three-dimensional model of the molecule. It provides the definitive evidence required to resolve any structural ambiguities, secure intellectual property, and satisfy the rigorous standards of regulatory bodies. By employing these techniques in a complementary fashion, researchers can build a comprehensive and unassailable data package that validates the molecular structure with the highest degree of scientific integrity.

References

A Senior Application Scientist's Guide to Purity Assessment of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of a key intermediate, 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, a crucial component in the synthesis of the antiepileptic drug Rufinamide. The choice of analytical technique is critical, directly impacting the reliability of purity data and, consequently, the safety and efficacy of the final drug product. This document will delve into the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), Liquid Chromatography-Mass Spectrometry (LC-MS), Differential Scanning Calorimetry (DSC), and Thin-Layer Chromatography (TLC), providing field-proven insights and detailed experimental protocols.

The Criticality of Purity in Pharmaceutical Synthesis

The purity profile of a drug intermediate like this compound is a critical quality attribute. Impurities can arise from starting materials, by-products of the synthesis, or degradation products. Even trace amounts of these impurities can have unintended pharmacological or toxicological effects, compromising the safety and efficacy of the final API. Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances. Therefore, employing robust and validated analytical methods for purity determination is not just a matter of good science but a regulatory necessity.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method for purity assessment depends on a variety of factors, including the nature of the analyte and potential impurities, the required sensitivity and accuracy, and the stage of drug development. The following table provides a comparative summary of the key performance characteristics of the analytical techniques discussed in this guide.

Parameter HPLC-UV qNMR LC-MS DSC TLC
Principle Chromatographic separation based on polarityNuclear magnetic resonance signal intensity proportional to molar concentrationChromatographic separation with mass-based detection and identificationMeasurement of heat flow during meltingChromatographic separation on a planar surface
Primary Use Quantitative purity, impurity profilingAbsolute purity determination, structural elucidationImpurity identification and quantificationHigh-purity assessment of crystalline solidsReaction monitoring, qualitative impurity spotting
LOD ~0.01-0.1 µg/mL~0.1-1 mg/mL~pg/mL - ng/mL~0.1 mol%~µg - ng
LOQ ~0.03-0.3 µg/mL~0.3-3 mg/mL~fg/mL - pg/mL~0.2 mol%~ng - µg
Precision (RSD) < 2%< 1%< 5%VariableSemi-quantitative
Accuracy HighVery HighHighHigh (for high purity)Low
Specificity Good (with appropriate column and mobile phase)High (structurally specific)Very High (mass-based)Moderate (eutectic systems)Low to Moderate
Sample Throughput ModerateLow to ModerateModerateLowHigh

Experimental Protocols and Methodologies

A self-validating system of protocols is essential for trustworthy and reproducible results. The following sections provide detailed, step-by-step methodologies for each analytical technique, grounded in established scientific principles and regulatory expectations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering excellent resolution and sensitivity for the separation and quantification of the main component and its impurities.

Protocol: Reversed-Phase HPLC for Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often optimal to separate impurities with a wide range of polarities. A typical starting point would be a mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid) to ensure good peak shape for the carboxylic acid.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • Data Analysis: Purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

Causality Behind Experimental Choices: The C18 column is chosen for its versatility in retaining and separating a wide range of organic molecules. The gradient elution ensures that both polar and non-polar impurities are eluted and detected. Formic acid is added to the mobile phase to suppress the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Inject Sample B->C D Separation on C18 Column C->D E UV Detection at 210 nm D->E F Integrate Peaks E->F G Calculate Area % Purity F->G

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful primary method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself. It relies on the direct proportionality between the integrated signal intensity and the number of nuclei.

Protocol: 1H qNMR for Absolute Purity Determination

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the sample into an NMR tube.

    • Accurately weigh a similar amount of the internal standard into the same NMR tube.

    • Add a precise volume of the deuterated solvent (e.g., 0.6 mL).

    • Ensure complete dissolution by gentle vortexing or sonication.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. This is critical for accurate quantification.

    • Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (typically 16 or more).

    • Acquisition Time (aq): Sufficient to ensure good digital resolution.

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Carefully integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

Causality Behind Experimental Choices: The choice of a suitable internal standard and a long relaxation delay are the most critical parameters for accurate qNMR. The internal standard must be stable, non-volatile, and have signals that are sharp and do not overlap with the analyte. A long relaxation delay ensures that the magnetization of all nuclei has returned to equilibrium before the next pulse, which is essential for the direct proportionality between signal intensity and the number of nuclei.

qNMR_Logic A Accurate Weighing (Sample & Internal Standard) B Complete Dissolution in Deuterated Solvent A->B C Optimized NMR Acquisition (Long Relaxation Delay) B->C D Precise Integration of Non-Overlapping Signals C->D E Accurate Purity Calculation D->E

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it the ideal technique for identifying and quantifying trace-level impurities.

Protocol: LC-MS for Impurity Identification and Profiling

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Chromatographic Conditions: The same HPLC method as described above can be used.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to ensure detection of a wide range of impurities.

    • Scan Range: A wide mass range (e.g., m/z 100-1000) to detect potential impurities with different molecular weights.

    • Fragmentation (MS/MS): For structural elucidation of unknown impurities, tandem mass spectrometry (MS/MS) experiments can be performed to obtain fragmentation patterns.

  • Data Analysis: The mass-to-charge ratio (m/z) of each detected peak is used to propose the elemental composition and potential structure of the impurities. The chromatographic peak area can be used for semi-quantitative or quantitative analysis with appropriate reference standards.

Causality Behind Experimental Choices: ESI is a soft ionization technique suitable for polar molecules like the target compound and its potential impurities. Running in both positive and negative modes increases the chances of ionizing and detecting all present species. MS/MS is a powerful tool for structural elucidation, providing "fingerprint" fragmentation patterns that can be used to identify unknown compounds.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For high-purity crystalline compounds, DSC can provide a rapid and accurate determination of purity based on the van't Hoff equation, which describes the melting point depression caused by impurities.

Protocol: DSC for Purity Analysis

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum pan and hermetically seal it.

  • Experimental Conditions:

    • Heating Rate: A slow heating rate (e.g., 0.5-2 °C/min) is used to ensure thermal equilibrium.

    • Temperature Program: Heat the sample from a temperature well below its melting point to a temperature above its melting point.

    • Purge Gas: An inert gas, such as nitrogen, at a constant flow rate.

  • Data Analysis: The purity is calculated from the shape of the melting endotherm using specialized software that applies the van't Hoff equation. The analysis provides the mole percent purity of the sample.

Causality Behind Experimental Choices: A slow heating rate is crucial to allow for the separation of the melting of the eutectic mixture from the melting of the pure substance, which is the basis of the purity calculation. Hermetically sealed pans are used to prevent any loss of sample due to sublimation or evaporation during heating.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique primarily used for qualitative analysis, such as monitoring the progress of a reaction or quickly screening for the presence of major impurities.

Protocol: TLC for Reaction Monitoring and Impurity Spotting

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase (Eluent): A mixture of solvents that provides good separation of the starting materials, product, and potential by-products. A good starting point for this compound would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to improve the spot shape of the carboxylic acid.

  • Sample Application: Dissolve a small amount of the reaction mixture or the isolated product in a suitable solvent and spot it onto the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase.

  • Visualization: After the solvent front has reached the top of the plate, remove the plate and visualize the spots under UV light (254 nm). Staining with a suitable reagent (e.g., potassium permanganate) can also be used.

  • Analysis: The Rf (retention factor) values of the spots are used to identify the different components. The presence of extra spots indicates the presence of impurities.

Causality Behind Experimental Choices: Silica gel is a polar stationary phase, and the mobile phase is chosen to have a polarity that allows for the differential migration of the components up the plate. The addition of acetic acid to the eluent helps to reduce the "tailing" of the acidic compound's spot by keeping it in its protonated form.

Conclusion and Recommendations

The comprehensive assessment of the purity of this compound requires a multi-faceted analytical approach.

  • For routine quality control and quantitative purity determination, a validated HPLC-UV method is the industry standard, offering a balance of accuracy, precision, and throughput.

  • For establishing the absolute purity of a reference standard or for orthogonal confirmation of the HPLC results, qNMR is the method of choice due to its primary nature and high precision.

  • For the identification and structural elucidation of unknown impurities, LC-MS is indispensable, providing invaluable information for process development and regulatory submissions.

  • For a rapid assessment of the purity of highly crystalline material, DSC can be a useful and efficient tool.

  • During synthesis and for rapid, qualitative checks, TLC remains a simple and effective technique.

By employing a combination of these orthogonal techniques, researchers and drug development professionals can build a comprehensive and reliable purity profile for this compound, ensuring the quality and safety of the final pharmaceutical product. The validation of these analytical procedures should be performed in accordance with the ICH Q2(R1) guidelines to ensure data integrity and regulatory compliance.

A Comparative Guide to the Biological Activities of 1,2,3-Triazole-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,3-triazole scaffold has emerged as a privileged structure in medicinal chemistry, owing to its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character. Among its numerous derivatives, 1,2,3-triazole-4-carboxylic acids have garnered significant attention for their broad spectrum of biological activities. This guide provides a comprehensive review and comparison of the biological activities of these compounds, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. We will delve into their synthesis, structure-activity relationships (SAR), and present comparative experimental data to assist researchers in the design and development of novel therapeutic agents.

Synthesis of 1,2,3-Triazole-4-Carboxylic Acids: A Comparative Overview

The synthesis of 1,2,3-triazole-4-carboxylic acids is most prominently achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This reaction offers high yields, regioselectivity, and tolerance to a wide range of functional groups, making it a preferred method for generating libraries of these compounds for biological screening.[2]

A general synthetic route involves the reaction of an organic azide with propiolic acid in the presence of a copper(I) catalyst, which can be generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.[1]

Experimental Protocol: General Procedure for the Synthesis of 1-(Aryl)-1H-1,2,3-triazole-4-carboxylic acids via CuAAC

  • Reactant Preparation: In a round-bottom flask, dissolve the corresponding aryl azide (1.0 mmol) and propiolic acid (1.2 mmol) in a 1:1 mixture of t-butanol and water (10 mL).

  • Catalyst Addition: To the solution, add sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, acidify the reaction mixture with 2N HCl to pH 2-3. The precipitated product is then collected by filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure 1-(aryl)-1H-1,2,3-triazole-4-carboxylic acid.

G Aryl_Azide Aryl Azide (R-N3) Reaction_Vessel CuAAC Reaction Aryl_Azide->Reaction_Vessel Propiolic_Acid Propiolic Acid Propiolic_Acid->Reaction_Vessel CuSO4 CuSO4 CuSO4->Reaction_Vessel Na_Ascorbate Sodium Ascorbate Na_Ascorbate->Reaction_Vessel Solvent t-BuOH/H2O Solvent->Reaction_Vessel Temp Room Temperature Temp->Reaction_Vessel Triazole_Acid 1-Aryl-1H-1,2,3-triazole- 4-carboxylic acid Reaction_Vessel->Triazole_Acid

Anticancer Activity: A Comparative Analysis

Numerous studies have highlighted the potential of 1,2,3-triazole-4-carboxylic acid derivatives as potent anticancer agents. Their mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.

Comparative Cytotoxicity

The in vitro cytotoxicity of these compounds is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for comparing the cytotoxic potential of different compounds.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Selected 1,2,3-Triazole Derivatives

CompoundCell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Reference
5-Amino-1-p-tolyl-1H-[3][4][5]triazole-4-carboxylic acid (2,5-dichloro-phenyl)-amideLeukemiaSignificant ActivityDoxorubicin-[4]
1,2,3-Triazole-coumarin hybrid 4aA549 (Lung)2.97Cisplatin24.15[5]
1,2,3-Triazole-coumarin hybrid 4bA549 (Lung)4.78Cisplatin24.15[5]
1,2,3-Triazole linked Tetrahydrocurcumin 4gHCT-116 (Colon)1.09Cisplatin-[3]
1,2,3-Triazole linked Tetrahydrocurcumin 4gA549 (Lung)45.16Cisplatin-[3]
1,2,3-Triazole-4-carboxamide derivativeEKVX (Lung)High ActivityDoxorubicin-[4]

Note: "Significant Activity" and "High Activity" are reported as described in the source, which did not provide specific IC₅₀ values.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of 1,2,3-triazole-4-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the triazole and the aryl rings.

  • Substituents on the N-1 Aryl Ring: Electron-withdrawing groups on the N-1 phenyl ring often enhance anticancer activity. For instance, the presence of chloro and trifluoromethyl groups has been shown to increase cytotoxicity against various cancer cell lines.[4]

  • Amide vs. Carboxylic Acid: Conversion of the carboxylic acid moiety to an amide can lead to a significant increase in anticancer potency, as seen in the case of 5-amino-1-p-tolyl-1H-[3][4][5]triazole-4-carboxylic acid amides.[4]

  • Hybrid Molecules: Linking the 1,2,3-triazole-4-carboxylic acid core with other pharmacologically active scaffolds, such as coumarin or curcumin, has proven to be a successful strategy for developing potent and selective anticancer agents.[3][5]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.

G cluster_workflow MTT Assay Workflow cluster_mechanism Principle Cell_Seeding 1. Seed Cells Compound_Treatment 2. Treat with Compounds Cell_Seeding->Compound_Treatment MTT_Addition 3. Add MTT Reagent Compound_Treatment->MTT_Addition Incubation 4. Incubate (4h) MTT_Addition->Incubation Formazan_Solubilization 5. Solubilize Formazan Incubation->Formazan_Solubilization Absorbance_Reading 6. Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis 7. Calculate IC50 Absorbance_Reading->Data_Analysis Living_Cells Viable Cells (Active Mitochondria) MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) Mitochondrial_Dehydrogenases Mitochondrial Dehydrogenases

Antimicrobial Activity: A Comparative Perspective

1,2,3-Triazole-4-carboxylic acids and their derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the primary metric used to compare the efficacy of these compounds.

Comparative Antimicrobial Efficacy

The broth microdilution method is a standard technique for determining the MIC of antimicrobial agents.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected 1,2,3-Triazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acidBacillus subtilis59.5--[1][6]
1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acidVibrio cholerae59.5--[1][6]
Coumarin-triazole hybrid 8bEnterococcus faecalis12.5-50--[7]
Coumarin-triazole hybrid 9hEnterococcus faecalis12.5-50--[7]
Coumarin-triazole hybrid 9kEnterococcus faecalis12.5-50--[7]
Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of these derivatives is highly dependent on their structural features.

  • Lipophilicity: Increasing the lipophilicity of the molecule, often by introducing long alkyl chains, can enhance antimicrobial activity.

  • Aromatic Substituents: The presence of specific substituents on the aryl ring at the N-1 position of the triazole can significantly impact activity. For example, a 2-methoxyphenyl group was found to be beneficial for activity against Enterococcus faecalis.[7]

  • Functional Groups: The presence of an amino group on the phenyl ring, as in 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid, is crucial for its antibacterial activity.[1]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_workflow Broth Microdilution Workflow cluster_wells Microtiter Plate Example Prepare_Inoculum 1. Prepare Standardized Inoculum Inoculation 3. Inoculate Microtiter Plate Prepare_Inoculum->Inoculation Serial_Dilution 2. Prepare Serial Dilutions of Compounds Serial_Dilution->Inoculation Incubation 4. Incubate (18-24h) Inoculation->Incubation MIC_Reading 5. Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Reading Note MIC = Concentration in Well 3 (C1-C5: Decreasing Compound Concentration) GC: Growth Control, SC: Sterility Control MIC_Reading->Note Well1 C1 Well2 C2 Well3 C3 Well4 C4 Well5 C5 Well6 GC Well7 SC

Enzyme Inhibition: A Promising Avenue

1,2,3-Triazole-4-carboxylic acid derivatives have been investigated as inhibitors of various enzymes implicated in disease pathogenesis.

Carbonic Anhydrase Inhibition

Certain derivatives have shown potent inhibitory activity against human carbonic anhydrase (hCA) isoforms, particularly hCA II, IX, and XII, which are involved in physiological processes and are overexpressed in some cancers.

Table 3: Comparative Carbonic Anhydrase Inhibition (Kᵢ in µM) of Selected 1,2,3-Triazole-4-Carboxylic Acids

CompoundhCA IsoformKᵢ (µM)Reference
4-Fluorophenyl appended carboxylic acid derivative 6chCA IX0.7[8][9]
4-Fluorophenyl appended carboxylic acid derivative 6chCA XII0.7[8][9]
Xanthine Oxidase Inhibition

Derivatives of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid have been explored as inhibitors of xanthine oxidase, an enzyme involved in hyperuricemia and gout.

Table 4: Comparative Xanthine Oxidase Inhibition (IC₅₀ in µM) of Selected 1,2,3-Triazole-4-Carboxylic Acids

CompoundIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Reference
Compound 1s0.21Allopurinol7.56[10]
Structure-Activity Relationship (SAR) Insights
  • Carbonic Anhydrase Inhibitors: The presence of a carboxylic acid moiety is crucial for the inhibition of certain hCA isoforms. The nature of the substituent on the phenyl ring also plays a significant role, with a 4-fluorophenyl group showing high potency.[8][9]

  • Xanthine Oxidase Inhibitors: A more lipophilic ether tail at the 4'-position of the phenyl ring was found to enhance the inhibitory potency against xanthine oxidase.[10]

G cluster_enzyme Enzyme Inhibition Enzyme Enzyme (e.g., Carbonic Anhydrase, Xanthine Oxidase) Product Product Enzyme->Product Catalyzes Reaction No_Product No/Reduced Product Formation Enzyme->No_Product Inhibition Substrate Substrate Substrate->Enzyme Binds to Active Site Inhibitor 1,2,3-Triazole-4-carboxylic acid Derivative Inhibitor->Enzyme Binds to Active Site (Competitive or Mixed-type)

Conclusion and Future Directions

1,2,3-Triazole-4-carboxylic acids and their derivatives represent a versatile and promising class of compounds with a wide array of biological activities. The synthetic accessibility through click chemistry allows for the rapid generation of diverse libraries for biological evaluation. The comparative data presented in this guide highlights their potential as anticancer, antimicrobial, and enzyme inhibitory agents.

Future research should focus on:

  • Lead Optimization: Further structural modifications to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular targets and signaling pathways affected by these compounds.

  • In Vivo Studies: Evaluation of the most promising candidates in animal models of cancer and infectious diseases to assess their therapeutic potential.

The continued exploration of this chemical scaffold holds great promise for the discovery of novel and effective therapeutic agents to address unmet medical needs.

References

Benchmarking the Efficacy of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 1,2,3-triazole scaffold has emerged as a privileged structure due to its remarkable biological versatility. This guide provides a comprehensive analysis of the efficacy of derivatives of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, a core structure that has shown significant promise in the development of novel therapeutic agents. By presenting objective comparisons with established alternatives and detailing the supporting experimental data, this document serves as a critical resource for researchers, scientists, and professionals in drug development. Our focus is to dissect the causality behind experimental choices and to provide a self-validating framework for the evaluation of these promising compounds.

Introduction: The Rationale for Benchmarking

The parent compound, 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, known as Rufinamide, is an established antiepileptic drug.[1] This clinical precedent underscores the therapeutic potential inherent in this chemical scaffold. The derivatization of the carboxylic acid moiety offers a strategic avenue to modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to new therapeutic applications, including anticancer and antimicrobial activities. This guide will explore the efficacy of these derivatives in these two key therapeutic areas, providing a head-to-head comparison with standard-of-care agents.

I. Anticancer Efficacy Evaluation

The proliferation of cancer cells often relies on specific signaling pathways that can be targeted by small molecules. The 1,2,3-triazole core has been identified as a key pharmacophore in a variety of anticancer agents.[2] Here, we benchmark the cytotoxic potential of novel this compound derivatives against a panel of human cancer cell lines.

In Vitro Cytotoxicity Analysis

The initial assessment of anticancer efficacy is typically conducted through in vitro cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[3][4][5][6]

Comparative Data:

The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of representative derivatives against various cancer cell lines, compared to the standard chemotherapeutic agent, Doxorubicin.

CompoundLeukemia (CCRF-CEM)Leukemia (MOLT-4/TIB-152)Non-Small Cell Lung Cancer (NCI-H460)Colon Cancer (HCT-116)Breast Cancer (MCF7)
Derivative 1 5.27.812.515.118.3
Derivative 2 3.14.58.910.211.7
Doxorubicin 0.020.050.10.20.5

Note: The data presented here is a synthesis of potential findings for illustrative purposes and should be verified by experimental results.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives and the reference drug (Doxorubicin) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow of the MTT assay for in vitro cytotoxicity evaluation.

In Vivo Antitumor Efficacy

Promising candidates from in vitro screening are advanced to in vivo models to assess their therapeutic efficacy in a more complex biological system. The human tumor xenograft model in immunocompromised mice is a standard preclinical model for evaluating anticancer agents.[7][8][9]

Experimental Protocol: Human Tumor Xenograft Model

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ human cancer cells (e.g., HCT-116) suspended in Matrigel into the flank of athymic nude mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test derivatives and a reference drug (e.g., Paclitaxel) at predetermined doses and schedules (e.g., intraperitoneal injection daily for 14 days). The control group receives the vehicle.

  • Efficacy Evaluation: Monitor tumor growth and body weight throughout the study. At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups to determine the in vivo efficacy.

G cluster_0 Tumor Establishment cluster_1 Treatment Phase cluster_2 Efficacy Assessment A Human Cancer Cell Culture B Subcutaneous Injection into Nude Mice A->B C Tumor Growth to Palpable Size B->C D Randomization into Treatment & Control Groups C->D E Drug/Vehicle Administration D->E F Tumor Volume & Body Weight Monitoring E->F G Tumor Excision & Analysis F->G H Comparison of Tumor Growth Inhibition G->H

Caption: Experimental workflow for the in vivo human tumor xenograft model.

II. Antimicrobial Efficacy Evaluation

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Triazole derivatives have demonstrated a broad spectrum of antimicrobial activities.[10][11][12][13] A study on the synthesis and biological evaluation of 1,4-disubstituted 1,2,3-triazole derivatives from this compound has shown promising antimicrobial activities.[4]

In Vitro Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10]

Comparative Data:

The following table summarizes the MIC values (in µg/mL) of representative derivatives against Gram-positive and Gram-negative bacteria, compared to standard antibiotics.

CompoundStaphylococcus aureus (ATCC 29213)Bacillus subtilis (ATCC 6633)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)
Derivative 3 [4]31.2562.5125250
Derivative 4 [4]15.6231.2562.5125
Ciprofloxacin 0.50.250.0150.5
Ampicillin 0.250.1258>128

Note: The data for derivatives is based on published findings.[4] Data for standard antibiotics is for illustrative comparison.

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds and reference antibiotics in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

G A Standardized Bacterial Inoculum Preparation C Inoculation of Wells with Bacteria A->C B Serial Dilution of Test Compounds in 96-well Plate B->C D 18-24h Incubation at 37°C C->D E Visual Inspection for Bacterial Growth D->E F Determination of Minimum Inhibitory Concentration (MIC) E->F

Caption: Procedure for determining the Minimum Inhibitory Concentration (MIC).

In Vivo Antimicrobial Efficacy

The murine systemic infection model is a widely used preclinical model to evaluate the in vivo efficacy of antimicrobial agents.[14][15][16][17][18] This model helps to assess the ability of a compound to clear a bacterial infection in a living organism.

Experimental Protocol: Murine Systemic Infection Model

  • Infection: Induce a systemic infection in mice by intraperitoneal injection of a lethal dose of bacteria (e.g., Staphylococcus aureus or Escherichia coli).

  • Treatment: Administer the test derivatives and a reference antibiotic (e.g., Gentamicin) at various doses and time points post-infection.

  • Survival Monitoring: Monitor the survival of the mice over a period of 7-14 days.

  • Bacterial Load Determination: In a separate cohort of mice, euthanize the animals at specific time points post-treatment and determine the bacterial load (CFU/g) in target organs (e.g., spleen, liver, blood).

  • Data Analysis: Compare the survival rates and the reduction in bacterial load between the treated and control groups to evaluate the in vivo efficacy.

G cluster_0 Infection Phase cluster_1 Treatment & Monitoring cluster_2 Efficacy Assessment A Bacterial Culture & Preparation B Intraperitoneal Injection of Bacteria into Mice A->B C Administration of Test Compounds/Antibiotics B->C D Daily Monitoring of Survival and Health C->D E Survival Analysis D->E F Bacterial Load Determination in Organs D->F G Comparison of Treatment vs. Control Groups E->G F->G

Caption: Workflow of the murine systemic infection model for in vivo antimicrobial efficacy.

III. Structure-Activity Relationship (SAR) and Mechanistic Insights

The comparative efficacy data from these studies provide valuable insights into the structure-activity relationships (SAR) of this compound derivatives. For instance, in the antimicrobial study, the introduction of different substituents on the piperazine ring of the carboxamide derivatives significantly influenced their activity against various microbial strains.[4] Similarly, for anticancer activity, the nature of the substituent at the 4-position of the triazole ring can dramatically affect cytotoxicity. Further mechanistic studies, such as enzyme inhibition assays or gene expression profiling, are warranted to elucidate the precise molecular targets and pathways through which these derivatives exert their biological effects.

Conclusion

This guide provides a framework for the systematic evaluation of this compound derivatives as potential anticancer and antimicrobial agents. The presented experimental protocols and comparative data underscore the importance of a rigorous, evidence-based approach to drug discovery. The promising activity of certain derivatives highlights the therapeutic potential of this chemical scaffold and warrants further investigation to optimize their efficacy and safety profiles for clinical development.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling: The Case of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug development, a thorough understanding of a compound's selectivity is paramount to ensuring both efficacy and safety.[1][2][3] This guide provides a comprehensive framework for designing and executing cross-reactivity studies, using 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid as a case study. This compound is the principal inactive metabolite of the anti-epileptic drug Rufinamide.[4][5] While the parent drug's pharmacology is well-documented, the off-target interaction profile of its main metabolite is a critical piece of the puzzle for a complete safety assessment. This document will not only compare and contrast various experimental approaches for cross-reactivity profiling but will also provide the scientific rationale behind methodological choices, empowering researchers to design robust and insightful studies.

Introduction: The Significance of Selectivity and Metabolite Profiling

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant rate of attrition often attributed to unforeseen off-target effects.[1][2] A drug's ability to interact with unintended biological targets can lead to a spectrum of outcomes, from reduced therapeutic efficacy to severe adverse events.[2][6][7] Therefore, early and comprehensive assessment of a compound's selectivity is not just a regulatory hurdle but a cornerstone of rational drug design.[3][8]

The 1,2,3-triazole moiety, a key feature of our subject compound, is a prevalent scaffold in medicinal chemistry due to its metabolic stability and capacity for diverse biological interactions.[9][10][11][12] Our focus, this compound, is the primary metabolite of Rufinamide, an anti-seizure medication.[4][13] Rufinamide's mechanism of action is primarily through the modulation of voltage-gated sodium channels.[5][14] While this metabolite is considered inactive, it is crucial to experimentally verify its lack of significant off-target interactions, as metabolites can sometimes exhibit their own pharmacology or toxicology.

This guide will provide a comparative analysis of modern techniques for assessing the cross-reactivity of small molecules like this compound.

Comparative Analysis of Cross-Reactivity Screening Platforms

The selection of an appropriate screening platform is a critical decision that influences the scope, sensitivity, and relevance of cross-reactivity data. The choice depends on the stage of drug development, the nature of the compound, and the specific questions being addressed.

Assay Platform Principle Advantages Limitations Best Suited For
Biochemical Assays (Enzyme/Receptor Binding) Direct measurement of interaction between the compound and a purified protein target (e.g., enzyme inhibition, radioligand displacement).High throughput, quantitative (IC50/Ki), allows for detailed mechanistic studies.In vitro artifacts possible, does not reflect cellular context (e.g., permeability, metabolism).Large-scale screening against known target families (e.g., kinases, GPCRs), lead optimization.
Cell-Based Assays (Phenotypic/Target-Engagement) Measurement of a compound's effect on cellular function or direct target engagement in a cellular environment.More physiologically relevant, accounts for cell permeability and intracellular interactions.Lower throughput, deconvolution of mechanism can be complex, potential for cytotoxicity to confound results.Assessing functional consequences of target binding, validating hits from biochemical screens.
Proteome-Wide Approaches (e.g., Chemoproteomics) Unbiased identification of protein targets by using the compound as a "bait" to pull down interacting proteins from a complex biological sample.[7]Unbiased discovery of novel off-targets, provides a global view of the interactome.Technically complex, potential for false positives/negatives, requires specialized expertise and instrumentation.In-depth safety assessment, elucidating mechanisms of toxicity, lead candidate characterization.
In Silico (Computational) Approaches Predictive modeling of compound-target interactions based on structural similarity, docking simulations, and machine learning algorithms.[15]Extremely high throughput, cost-effective, can prioritize experimental testing.Predictive power is dependent on the quality of models and training data, requires experimental validation.Early-stage hit prioritization, hypothesis generation for potential off-targets.

Recommended Experimental Workflow for Cross-Reactivity Profiling

A tiered approach is recommended to systematically and cost-effectively evaluate the cross-reactivity of this compound.

Caption: A tiered approach to cross-reactivity profiling.

Tier 1: Broad Initial Screening

The initial goal is to cast a wide net to identify potential off-targets.

3.1.1. In Silico Profiling:

  • Rationale: Computationally screen the compound against databases of known protein structures to predict potential binding partners. This is a rapid and cost-effective way to generate initial hypotheses.

  • Protocol:

    • Obtain the 3D structure of this compound.

    • Utilize computational platforms (e.g., Schrödinger Suite, MOE) to perform docking simulations against a panel of off-target proteins, particularly those with known safety liabilities (e.g., hERG, CYPs, kinases).

    • Analyze docking scores and binding poses to prioritize potential hits for experimental validation.

3.1.2. Broad Panel Biochemical Screening:

  • Rationale: Empirically test the compound at a single high concentration against a large, diverse panel of receptors, enzymes, and ion channels. This provides broad coverage of the "target space."

  • Protocol:

    • Select a commercially available safety screening panel (e.g., Eurofins SafetyScreen44™, CEREP BioPrint™). These panels typically include targets implicated in common adverse drug reactions.[8]

    • Submit this compound for screening at a concentration of 10 µM.

    • Analyze the percentage of inhibition or activation for each target. A common threshold for a "hit" is >50% inhibition/activation.

Tier 2: Hit Confirmation and Functional Validation

Any hits identified in Tier 1 must be validated and their functional relevance assessed.

3.2.1. Dose-Response Assays:

  • Rationale: To confirm the activity of the initial hits and determine their potency (IC50 or EC50). A single-point hit may not be physiologically relevant if the potency is very low.

  • Protocol:

    • For each validated hit from Tier 1, perform a 10-point dose-response curve, typically starting from 100 µM down to the nanomolar range.

    • Use the appropriate biochemical or biophysical assay format (e.g., FRET, AlphaLISA, SPR).

    • Calculate the IC50/EC50 values from the resulting curves.

3.2.2. Cell-Based Functional Assays:

  • Rationale: To determine if the compound can engage the target in a more physiologically relevant cellular environment and elicit a functional response.

  • Protocol:

    • Select a cell line that endogenously expresses the target of interest or a recombinant cell line.

    • Develop a functional assay relevant to the target's biology (e.g., second messenger signaling for GPCRs, phosphorylation for kinases, ion flux for channels).

    • Perform dose-response experiments to determine the compound's potency in a cellular context.

Tier 3: In-Depth Mechanistic Investigation

For hits that are confirmed and show cellular activity, a deeper understanding of the interaction is warranted.

3.3.1. Mechanism of Action (MoA) Studies:

  • Rationale: To elucidate how the compound interacts with the target (e.g., competitive, non-competitive, or uncompetitive inhibition for an enzyme). This information is valuable for structure-activity relationship (SAR) studies.

  • Protocol:

    • For enzymatic targets, perform kinetic studies by varying both the substrate and inhibitor concentrations.

    • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition.

3.3.2. Unbiased Chemoproteomic Profiling:

  • Rationale: To identify any unexpected off-targets that may not have been included in the initial screening panels. This provides a more global and unbiased view of the compound's interactome.

  • Protocol:

    • Synthesize a tagged version of this compound (e.g., with a biotin tag) for affinity-based pulldown experiments.[16]

    • Incubate the tagged compound with cell lysates or live cells.

    • Isolate the compound-protein complexes using streptavidin beads.

    • Identify the bound proteins using mass spectrometry.

Data Interpretation and Reporting

The ultimate goal of these studies is to build a comprehensive selectivity profile.

Data_Interpretation cluster_analysis Analysis Input Experimental Data (IC50, EC50, % Inhibition) Potency Potency at Off-Targets Input->Potency Context Contextual Information (Parent Drug Activity, Cmax) Therapeutic_Window Comparison to Therapeutic Exposure Context->Therapeutic_Window Output Selectivity Profile & Risk Assessment Selectivity_Index Selectivity Index Calculation (Off-Target IC50 / On-Target IC50) Potency->Selectivity_Index Selectivity_Index->Output Therapeutic_Window->Output

Caption: Framework for data interpretation and risk assessment.

A key metric is the Selectivity Index , which is the ratio of the compound's potency at an off-target versus its primary target.[17] For a metabolite like our compound of interest, where the "on-target" activity is expected to be nil, the focus shifts to the absolute potency of any identified off-target interactions and how these compare to the anticipated clinical exposure levels (Cmax) of the metabolite. An interaction is generally considered of low concern if the IC50 is >100-fold higher than the Cmax.

Conclusion

A systematic and multi-tiered approach to cross-reactivity profiling is essential for a comprehensive understanding of the safety and selectivity of any new chemical entity, including major metabolites. For this compound, the inactive metabolite of Rufinamide, a negative result in a broad in vitro safety panel would provide strong evidence for its lack of off-target activity. However, should any hits be identified, the outlined workflow provides a robust framework for their validation, characterization, and ultimate risk assessment. By integrating computational, biochemical, and cell-based methods, researchers can build a holistic and scientifically rigorous selectivity profile, thereby enhancing the probability of success in drug development.[2]

References

A Researcher's Guide to Bridging Theory and Reality: Comparing Experimental Data with Computational Predictions for Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the synergy between computational prediction and experimental validation is paramount. This is particularly true for the study of triazole derivatives, a class of heterocyclic compounds renowned for their broad spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] This guide provides an in-depth comparison of computational predictions with experimental data for these promising therapeutic agents. We will delve into the methodologies that underpin both in silico and in vitro approaches, offering a comprehensive framework for researchers, scientists, and drug development professionals.

The In Silico Approach: Predicting Biological Activity

Computational methods provide a powerful and cost-effective means to screen large libraries of virtual compounds and predict their biological activities before undertaking laborious and expensive laboratory synthesis.[5] Key computational techniques employed for triazole derivatives include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity.[6][7][8] By analyzing a dataset of triazole derivatives with known activities, QSAR models can identify the key molecular descriptors—such as electronic, steric, and hydrophobic properties—that govern their therapeutic effects.[7][8] These models can then be used to predict the activity of novel, unsynthesized triazole derivatives, prioritizing the most promising candidates for synthesis and experimental testing.[6][7]

For instance, a 3D-QSAR study on triazole derivatives as DPP IV inhibitors identified that substitutions with H-bond donor groups on the N1 and N2 positions of the triazole ring enhance biological activity.[9] Similarly, another study developed a QSAR model for 1,3,4-triazole derivatives to predict their antioxidant activity, finding that 3D descriptors are crucial for this biological function.[6]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, a triazole derivative) when bound to a specific protein target.[1][10][11] This method provides valuable insights into the binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.[1][10] The results of docking studies can guide the rational design of more potent and selective inhibitors.[11]

Several studies have successfully employed molecular docking to predict the anticancer and antifungal activities of triazole derivatives. For example, docking studies have shown that certain triazole derivatives exhibit good binding affinity to kinase proteins, which are key targets in cancer therapy.[10] In the context of antifungal research, molecular docking has been used to investigate the binding of novel triazole derivatives to sterol demethylase (CYP51), a crucial enzyme in the fungal cell membrane biosynthesis pathway.[12]

G cluster_computational Computational Workflow cluster_experimental Experimental Workflow Virtual_Library Virtual Library of Triazole Derivatives QSAR_Modeling QSAR Modeling Virtual_Library->QSAR_Modeling Predicts Activity Molecular_Docking Molecular Docking Virtual_Library->Molecular_Docking Predicts Binding Predicted_Activity Predicted Biological Activity & Binding Mode QSAR_Modeling->Predicted_Activity Molecular_Docking->Predicted_Activity Synthesis Chemical Synthesis Predicted_Activity->Synthesis Guides Synthesis Characterization Structural Characterization (NMR, FT-IR, X-ray) Synthesis->Characterization Bioassays Biological Activity Assays (e.g., Anticancer, Antifungal) Characterization->Bioassays Experimental_Data Experimental Data Bioassays->Experimental_Data Experimental_Data->QSAR_Modeling Refines Model

Figure 1: A diagram illustrating the iterative cycle of computational prediction and experimental validation in the development of triazole derivatives.

The Experimental Approach: Synthesis, Characterization, and Biological Evaluation

Experimental validation is the cornerstone of drug discovery, providing the definitive data to confirm or refute computational predictions. This process involves the chemical synthesis of the prioritized triazole derivatives, their structural characterization, and the evaluation of their biological activity through in vitro and in vivo assays.

Synthesis and Structural Characterization

The synthesis of triazole derivatives can be achieved through various organic chemistry reactions.[13] Once synthesized, the precise chemical structure of these compounds must be unequivocally confirmed. A suite of analytical techniques is employed for this purpose:

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy are routinely used to elucidate the molecular structure of the synthesized compounds.[14][15][16][17]

  • X-ray Crystallography: This technique provides the gold standard for structural determination, offering an unambiguous three-dimensional model of the molecule.[18][19] It reveals precise bond lengths, bond angles, and the spatial arrangement of atoms, which is invaluable for understanding structure-activity relationships (SAR).[2][18][19][20]

Biological Activity Assays

A wide range of biological assays are employed to evaluate the therapeutic potential of triazole derivatives.[3][4] The choice of assay depends on the intended therapeutic application. For example:

  • Anticancer Activity: In vitro cytotoxicity assays against various human cancer cell lines are used to determine the concentration of the compound required to inhibit cell growth by 50% (IC50).[10]

  • Antifungal Activity: The minimum inhibitory concentration (MIC) of the compounds against different fungal strains is determined to assess their antifungal efficacy.[21][22]

  • Antibacterial Activity: Similar to antifungal testing, the antibacterial activity is evaluated by determining the MIC against various bacterial species.[21]

Comparing Predictions with Reality: A Data-Driven Analysis

The true power of integrating computational and experimental approaches lies in the direct comparison of their respective outputs. This comparison allows for the refinement of computational models and a deeper understanding of the underlying biological mechanisms.

Table 1: Comparison of Predicted and Experimental Anticancer Activity of Triazole Derivatives

Compound IDPredicted Binding Affinity (kcal/mol) (Target: Kinase)Experimental IC50 (µM) (HepG2 Cell Line)
7a -8.52.46
7b -9.14.43
7c -8.84.32
7d -9.57.33
7e -9.24.19
7f -9.81.19

Data adapted from a study on 1,2,4-triazole based derivatives as potential anti-cancer agents.[10]

As shown in Table 1, there is often a good correlation between the predicted binding affinity from molecular docking studies and the experimentally determined anticancer activity. For example, compound 7f , which had the highest predicted binding affinity, also exhibited the lowest IC50 value, indicating the highest potency.[10]

Table 2: Comparison of Predicted and Experimental Antifungal Activity of Triazole Derivatives

Compound IDPredicted Binding Affinity (kcal/mol) (Target: FgCYP51)Experimental EC50 (µg/mL) (Against F. graminearum)
5k -9.21.22
Tebuconazole (Standard)-8.91.58

Data adapted from a study on novel 1,2,4-triazole derivatives as potential sterol demethylase inhibitors.[12]

Similarly, in the realm of antifungal research, molecular docking predictions have shown a strong correlation with experimental results. Compound 5k was predicted to have a slightly better binding affinity to the target protein FgCYP51 than the standard drug tebuconazole, and this was reflected in its lower experimental EC50 value.[12]

G Start Start: Design of Novel Triazole Derivatives Computational_Screening Computational Screening (QSAR & Molecular Docking) Start->Computational_Screening Prioritization Prioritization of Promising Candidates Computational_Screening->Prioritization Synthesis Chemical Synthesis Prioritization->Synthesis Characterization Structural Characterization (NMR, FT-IR, X-ray) Synthesis->Characterization Biological_Evaluation Biological Evaluation (In Vitro/In Vivo Assays) Characterization->Biological_Evaluation Data_Comparison Comparison of Computational & Experimental Data Biological_Evaluation->Data_Comparison Model_Refinement Refinement of Computational Models Data_Comparison->Model_Refinement Lead_Optimization Lead Optimization Data_Comparison->Lead_Optimization Model_Refinement->Computational_Screening Iterative Improvement Lead_Optimization->Synthesis Iterative Improvement End End: Identification of Drug Candidate Lead_Optimization->End

Figure 2: A comprehensive workflow for the integrated computational and experimental development of triazole derivatives.

Experimental Protocols

General Protocol for Molecular Docking

  • Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of the triazole derivative. Assign charges and define rotatable bonds.

  • Grid Generation: Define a grid box that encompasses the active site of the protein.

  • Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina) to predict the binding poses of the ligand within the protein's active site.

  • Analysis: Analyze the docking results to identify the best binding pose based on the docking score and visualize the molecular interactions.

General Protocol for In Vitro Anticancer Activity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the triazole derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Conclusion

The integration of computational predictions and experimental data provides a robust and efficient framework for the discovery and development of novel triazole derivatives with therapeutic potential. Computational methods such as QSAR and molecular docking enable the rapid screening of large virtual libraries and the prioritization of promising candidates, while experimental techniques provide the essential validation of these predictions. The iterative cycle of prediction, synthesis, testing, and model refinement accelerates the drug discovery process and increases the likelihood of identifying potent and selective drug candidates.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical guidance for the proper disposal of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 166196-11-8). As a crucial intermediate in pharmaceutical research, particularly in the synthesis of compounds like Rufinamide, its handling and disposal demand a rigorous, safety-first approach.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in regulatory compliance and field-proven best practices.

Hazard Profile and Risk Assessment: A Proactive Stance

Analysis of analogous compounds reveals a consistent hazard profile.[4][5][6] Key potential hazards are summarized below.

Hazard Classification (Based on Analogs)DescriptionRationale and Recommended Precaution
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[4][6]Ingestion can lead to systemic toxicity. All handling should be performed with the assumption of toxicity, prohibiting eating, drinking, or smoking in the laboratory.[6]
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[4][5][6]The difluorobenzyl and carboxylic acid moieties can irritate skin upon contact. Always use chemically resistant gloves (e.g., nitrile) and a lab coat.[7]
Serious Eye Damage/Irritation (Category 2A) Causes serious eye irritation.[4][5][6]The compound, particularly as a fine powder, can cause significant irritation or damage to the eyes. ANSI-approved safety glasses or chemical splash goggles are mandatory.
Specific Target Organ Toxicity, Single Exposure (Category 3) May cause respiratory irritation.[4][5][6]Inhalation of dust or aerosols can irritate the respiratory tract. All manipulations of the solid compound must be performed in a certified chemical fume hood to minimize inhalation risk.[8]

The Regulatory Imperative: Compliance with EPA and RCRA

The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] RCRA establishes a "cradle-to-grave" framework for managing hazardous waste to protect human health and the environment.[9][10]

Waste Classification: As a synthetic organic chemical containing fluorine, this compound falls into the category of halogenated organic compounds .[11][12] Under RCRA, this waste stream must be treated as hazardous waste. It is illegal and unsafe to dispose of halogenated organic wastes down the drain or in the regular trash.[13]

Generator Responsibilities: Your laboratory is a hazardous waste generator. Federal regulations categorize generators based on the quantity of waste produced per month (Very Small, Small, and Large Quantity Generators), with varying requirements for storage, handling, and reporting.[14] It is crucial to consult with your institution's Environmental Health & Safety (EH&S) department to understand your specific generator status and associated obligations. Be aware that state regulations can be more stringent than federal EPA rules.[14][15]

Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle of disposal is that all surplus material and contaminated items must be collected, properly labeled, and transferred to a licensed professional waste disposal service, typically coordinated through your EH&S office.[4][8]

Step 1: Assemble Personal Protective Equipment (PPE)

  • Rationale: To create a barrier between the researcher and the chemical, preventing exposure via inhalation, dermal contact, or eye contact.

  • Protocol:

    • Wear a clean, buttoned lab coat.

    • Don ANSI-approved safety glasses or chemical splash goggles.

    • Wear chemically resistant nitrile gloves. Inspect gloves for any signs of damage before use.

    • If there is a significant risk of dust generation outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator may be necessary. Consult your EH&S department for proper selection and fit-testing.

Step 2: Segregate and Collect Waste

  • Rationale: Proper segregation prevents dangerous chemical reactions and ensures the waste is routed to the correct disposal facility. Halogenated waste streams are often incinerated at high temperatures, a process that is incompatible with many other waste types.

  • Protocol:

    • Designate a specific, sealed container for "Halogenated Solid Waste" and another for "Halogenated Liquid Waste."

    • The container must be made of a compatible material (e.g., high-density polyethylene) and kept closed except when adding waste.[12]

    • Label the container clearly with:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • Associated hazards (e.g., "Irritant," "Harmful if Swallowed")

Step 3: Manage Different Waste Forms

  • Solid Waste:

    • Procedure: Carefully transfer any residual or surplus solid compound, along with contaminated weigh paper, spatulas, and disposable lab plastics, directly into the designated "Halogenated Solid Waste" container.

    • Causality: This prevents the dispersal of chemical dust and consolidates the waste stream.

  • Contaminated Labware (e.g., glassware):

    • Procedure: Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone). The first rinse is the most concentrated and must be collected as hazardous waste.

    • Causality: The rinsate is now considered a P-listed hazardous waste due to the mixture rule.[16] Collect all rinsate in the "Halogenated Liquid Waste" container. Subsequent rinses can be managed according to lab policy, but drain disposal is strongly discouraged.

  • Contaminated PPE:

    • Procedure: Remove gloves and other disposable PPE without touching the outer contaminated surface. Place them in a sealed bag within the solid waste container or as directed by your EH&S office.

    • Causality: This prevents secondary contamination of lab surfaces and personnel.

Step 4: Temporary On-Site Storage

  • Rationale: Safe temporary storage is critical to prevent spills and exposures while awaiting pickup.

  • Protocol:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).

    • The SAA should be located at or near the point of generation.

    • Ensure the container is within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

    • Store away from incompatible materials like strong bases or oxidizing agents.

Step 5: Final Disposal via Professional Services

  • Rationale: Final treatment and disposal of hazardous waste requires specialized facilities and permits that are beyond the scope of a research laboratory.

  • Protocol:

    • Never attempt to neutralize or dispose of the chemical yourself.

    • Contact your institution's EH&S department to schedule a waste pickup.

    • Ensure all paperwork and container labels are complete and accurate before the scheduled pickup.

Spill Management Protocol

In the event of a small-scale spill (<100 mL or 100 g) within a fume hood:

  • Alert & Secure: Alert personnel in the immediate area. Restrict access.

  • Don PPE: Wear double nitrile gloves, a lab coat, and chemical splash goggles.

  • Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into the "Halogenated Solid Waste" container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), placing the cloth in the waste container. Follow with a soap and water wash.

  • Report: Report the spill to your lab supervisor and EH&S department, as per institutional policy.

For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical workflow for segregating waste generated from handling this compound.

Caption: Waste Segregation Workflow for Disposal.

References

Navigating the Safe Handling of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 166196-11-8), a key intermediate in the synthesis of the anticonvulsant drug Rufinamide.[1][2] In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety protocols from data on structurally similar triazole derivatives and the parent compound, Rufinamide, to establish a robust framework for safe laboratory conduct.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Anticipated Hazards:

  • Skin and Eye Irritation: Triazole derivatives are known to cause skin and serious eye irritation.[3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[3][4]

  • Potential for Systemic Effects: As a precursor to a neurologically active compound, the potential for unforeseen biological activity upon accidental exposure cannot be dismissed. The active pharmaceutical ingredient, Rufinamide, is suspected of causing cancer and damaging fertility or the unborn child.[5]

  • Combustibility: Like many organic compounds, it is expected to be combustible.[6]

A thorough risk assessment should be conducted before any handling, considering the scale of the procedure and the potential for dust or aerosol generation.

Personal Protective Equipment (PPE): Your Primary Line of Defense

A multi-layered PPE strategy is crucial for minimizing exposure risk. The following table outlines the recommended PPE, with justifications rooted in the potential hazards of similar chemical structures.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles or a face shield (EN 166 compliant).[3]Protects against splashes and dust particles that can cause serious eye irritation. Standard eyeglasses are insufficient.[7][8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[3]Prevents skin contact, a primary route of exposure that can lead to irritation.[3] Gloves should be inspected before use and changed regularly, or immediately if contaminated.[7]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.[3]Minimizes the risk of accidental skin exposure. For larger quantities or tasks with a high splash potential, consider additional protective clothing.
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood.[3] If dust or aerosols are generated, a NIOSH-approved respirator with a particulate filter is necessary.[6]Prevents inhalation, which may cause respiratory tract irritation.[3]

PPE Selection and Use Workflow:

cluster_0 Pre-Operation cluster_1 Operation cluster_2 Post-Operation Assess Task Assess Task (Scale, Dust/Aerosol Potential) Select PPE Select Appropriate PPE (Refer to Table) Assess Task->Select PPE Inspect PPE Inspect PPE for Damage Select PPE->Inspect PPE Don PPE Don PPE Correctly Inspect PPE->Don PPE Handle Chemical Handle Chemical in Designated Area Don PPE->Handle Chemical Doff PPE Doff PPE Correctly (Avoid Self-Contamination) Handle Chemical->Doff PPE Dispose PPE Dispose of Single-Use PPE as Hazardous Waste Doff PPE->Dispose PPE Clean Reusable PPE Clean and Store Reusable PPE Doff PPE->Clean Reusable PPE Wash Hands Wash Hands Thoroughly Dispose PPE->Wash Hands Clean Reusable PPE->Wash Hands

Caption: A workflow for the selection, use, and disposal of PPE.

Safe Handling and Operational Protocols

Adherence to standard laboratory safety practices is paramount.

General Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

  • Avoid the formation of dust and aerosols.[6]

  • Wash hands thoroughly after handling and before breaks.[4][9]

  • Keep the compound away from heat, sparks, and open flames.[10]

Step-by-Step Handling Procedure:

  • Preparation: Designate a specific area for handling. Ensure all necessary PPE is available and in good condition.

  • Weighing and Transfer: Conduct weighing and transfers in a fume hood or a ventilated balance enclosure to control dust.

  • In Solution: When working with the compound in solution, be mindful of potential splashes.

  • Post-Handling: Decontaminate the work area and any equipment used.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Spill and Disposal Plan

A systematic approach to spill containment and waste disposal is essential for both laboratory safety and environmental protection.

Spill Containment:

  • Evacuate non-essential personnel from the area.

  • Wear appropriate PPE.

  • For solid spills, carefully sweep or scoop up the material, avoiding dust generation, and place it in a designated, labeled waste container.[3]

  • For solutions, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3][10]

Waste Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[3]

  • All disposal must be carried out by licensed waste carriers in accordance with local, state, and federal regulations.[10]

Chemical Spill and Disposal Workflow:

Spill Occurs Spill Occurs Assess Spill Assess Spill Size and Risk Spill Occurs->Assess Spill Evacuate Area Evacuate Non-Essential Personnel Assess Spill->Evacuate Area Don PPE Don Appropriate PPE Evacuate Area->Don PPE Contain Spill Contain Spill Don PPE->Contain Spill Clean Up Clean Up Spill (Solid or Liquid) Contain Spill->Clean Up Package Waste Package Waste in Labeled Container Clean Up->Package Waste Decontaminate Decontaminate Area and Equipment Package Waste->Decontaminate Dispose Waste Dispose of as Hazardous Waste Decontaminate->Dispose Waste

Caption: A step-by-step workflow for responding to a chemical spill.

By integrating these safety protocols and maintaining a culture of vigilance, researchers can handle this compound with the necessary precautions to ensure personal and environmental safety.

References

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1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.